molecular formula C10H10N2 B161361 3-Methylquinolin-5-amine CAS No. 134992-14-6

3-Methylquinolin-5-amine

Cat. No.: B161361
CAS No.: 134992-14-6
M. Wt: 158.2 g/mol
InChI Key: WHDZRMIOPJNBCW-UHFFFAOYSA-N
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Description

3-Methylquinolin-5-amine is a privileged quinoline-based building block extensively utilized in medicinal chemistry and drug discovery. The quinoline scaffold is recognized for its broad spectrum of biological activities, serving as a fundamental core in numerous pharmacologically active agents . This derivative is particularly valuable in the development of novel antiviral compounds, where quinoline structures have demonstrated potent activity against a range of viruses including zika virus, enterovirus, herpes virus, human immunodeficiency virus (HIV), ebola virus, and hepatitis C virus . Furthermore, its application extends to oncology research, as quinoline derivatives are investigated as growth inhibitors that can induce cell cycle arrest and apoptosis, and act through mechanisms such as topoisomerase inhibition and disruption of cell migration . The structural motif of the 5-aminoquinoline allows for further functionalization, making this compound a critical intermediate for synthesizing more complex molecules aimed at overcoming drug resistance and optimizing biological properties for therapeutic development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-5-8-9(11)3-2-4-10(8)12-6-7/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDZRMIOPJNBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a plausible and robust synthetic pathway for 3-Methylquinolin-5-amine, a heterocyclic compound of interest for researchers, medicinal chemists, and professionals in drug development. The synthesis of this specific substituted quinoline requires a multi-step approach, as a direct, single-reaction route is not prominently described in the current literature. The strategy outlined herein is based on established and versatile named reactions in heterocyclic chemistry, offering field-proven insights into the experimental choices and potential challenges.

Introduction to this compound

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from antimalarial to anticancer. The specific substitution pattern of this compound, featuring a methyl group in the pyridine ring and an amino group on the benzene ring, presents a unique electronic and steric profile, making it a valuable building block for the synthesis of novel bioactive molecules. Its chemical properties, including its basicity and potential for further functionalization, make it a versatile intermediate in organic synthesis.[1]

Strategic Approach to Synthesis

A direct, one-pot synthesis of this compound is challenging due to the specific substitution pattern. Therefore, a more practical and reliable approach involves a two-stage synthesis:

  • Construction of the substituted quinoline core: This is achieved through a classic acid-catalyzed cyclization reaction, specifically a modified Doebner-von Miller reaction, to install the methyl group at the 3-position and a nitro group at the 5-position.

  • Functional group transformation: The nitro group is then reduced to the desired primary amine, yielding the final product.

This strategy allows for the controlled introduction of the required substituents and relies on well-understood and scalable reaction types.

Part 1: Synthesis of 3-Methyl-5-nitroquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a powerful method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[2][3] A closely related reaction, the Skraup synthesis, utilizes glycerol which dehydrates in situ to form acrolein.[4][5] For the synthesis of 3-methylquinolines, an appropriate α,β-unsaturated aldehyde or ketone is required.

Reaction Principle and Causality

To obtain the 5-nitro substitution, the logical starting material is m-nitroaniline. The key challenge with using a meta-substituted aniline is the regioselectivity of the electrophilic cyclization step. The reaction can theoretically yield a mixture of the 5-nitro and 7-nitro isomers. The directing effects of the nitro and amino groups influence the position of cyclization. While the amino group is ortho-, para-directing, under the strongly acidic conditions of the reaction, it exists as the anilinium ion, which is meta-directing. This, combined with the meta-directing nitro group, can lead to a complex mixture of products. However, reports on similar reactions, such as the Skraup synthesis with m-nitroaniline, indicate the formation of both 5-nitro and 7-nitroquinolines.[5] Therefore, a purification step to separate these isomers is crucial.

To introduce the methyl group at the 3-position, an appropriate three-carbon aldehyde component is needed. The use of 2-methylpropenal (methacrolein) as the α,β-unsaturated aldehyde is a logical choice.

Reaction Mechanism: Doebner-von Miller Synthesis

The mechanism of the Doebner-von Miller reaction is complex and can proceed through several proposed pathways. A generally accepted mechanism involves the following key steps:[2]

  • Michael Addition: The reaction is initiated by the conjugate (Michael) addition of the m-nitroaniline to the α,β-unsaturated aldehyde (2-methylpropenal).

  • Cyclization: The resulting amino-aldehyde undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate.

  • Dehydration and Aromatization: The dihydroquinoline intermediate then dehydrates and is oxidized to the aromatic 3-methyl-5-nitroquinoline. An oxidizing agent, which can be an external reagent or another molecule of the α,β-unsaturated aldehyde acting as a hydride acceptor, facilitates the final aromatization step.

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_process Reaction Steps m_nitroaniline m-Nitroaniline michael_adduct Michael Adduct m_nitroaniline->michael_adduct Michael Addition methacrolein 2-Methylpropenal methacrolein->michael_adduct acid_catalyst H+ (Acid Catalyst) oxidant Oxidizing Agent product 3-Methyl-5-nitroquinoline dihydroquinoline Dihydroquinoline Intermediate michael_adduct->dihydroquinoline Intramolecular Cyclization dihydroquinoline->product Dehydration & Aromatization

Caption: Mechanism of the Doebner-von Miller reaction.

Experimental Protocol: Synthesis of 3-Methyl-5-nitroquinoline

Materials:

  • m-Nitroaniline

  • 2-Methylpropenal (Methacrolein)

  • Concentrated Sulfuric Acid

  • Arsenic(V) oxide (or another suitable oxidizing agent like nitrobenzene)

  • Water

  • Sodium Hydroxide solution (10%)

  • Toluene or other suitable organic solvent for extraction

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cooled in an ice bath.

  • Slowly add m-nitroaniline to the stirred sulfuric acid, maintaining a low temperature.

  • Once the aniline has dissolved, add the oxidizing agent (e.g., arsenic(V) oxide).

  • Over a period of 1-2 hours, slowly add 2-methylpropenal to the reaction mixture. The reaction is exothermic and the temperature should be carefully controlled.

  • After the addition is complete, heat the reaction mixture to approximately 100-120 °C for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a 10% sodium hydroxide solution until it is alkaline. This will precipitate the crude product.

  • Filter the crude product and wash it with water.

  • The crude product, a mixture of 3-methyl-5-nitroquinoline and 3-methyl-7-nitroquinoline, can be purified by fractional crystallization or column chromatography on silica gel.

Part 2: Reduction of 3-Methyl-5-nitroquinoline to this compound

The reduction of a nitro group to a primary amine is a fundamental and reliable transformation in organic synthesis. Several methods are effective for this conversion. A common and high-yielding method involves the use of tin(II) chloride in the presence of a strong acid.

Reaction Principle and Causality

Tin(II) chloride (SnCl₂) is a classic reagent for the reduction of aromatic nitro compounds. In an acidic medium (typically concentrated hydrochloric acid), it acts as a mild reducing agent. The reaction is generally clean and proceeds with high yield. The acidic workup ensures that the resulting amine is protonated and soluble in the aqueous phase, which can aid in separating it from non-basic impurities.

Reaction Mechanism: Nitro Group Reduction

The reduction of the nitro group by SnCl₂/HCl is a multi-step process involving the transfer of electrons from Sn(II) to the nitro group, with protons from the acid participating in the formation of water molecules as byproducts. The overall transformation is:

R-NO₂ + 3 SnCl₂ + 7 HCl → R-NH₃⁺Cl⁻ + 3 SnCl₄ + 2 H₂O

The resulting aminium salt is then neutralized with a base to yield the free amine.

Reduction_Mechanism nitroquinoline 3-Methyl-5-nitroquinoline aminium_salt 3-Methylquinolin-5-aminium chloride nitroquinoline->aminium_salt Reduction sncl2_hcl SnCl₂ / HCl aminoquinoline This compound aminium_salt->aminoquinoline Neutralization base Base (e.g., NaOH) Overall_Workflow start Starting Materials: m-Nitroaniline & 2-Methylpropenal step1 Step 1: Doebner-von Miller Reaction start->step1 intermediate Intermediate: 3-Methyl-5-nitroquinoline (and 7-nitro isomer) step1->intermediate separation Isomer Separation (Chromatography/Crystallization) intermediate->separation step2 Step 2: Reduction of Nitro Group separation->step2 crude_product Crude Product: This compound step2->crude_product purification Purification (Chromatography/Recrystallization) crude_product->purification final_product Final Product: This compound purification->final_product characterization Characterization (NMR, IR, MS) final_product->characterization

Sources

3-Methylquinolin-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-Methylquinolin-5-amine

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 134992-14-6), a heterocyclic aromatic amine. As a specialized quinoline derivative, this compound holds potential as a building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this guide synthesizes information from authoritative chemical databases and extrapolates predictive data based on the well-characterized properties of analogous structures, such as 5-aminoquinoline and various methylquinolines. The guide covers the compound's chemical identity, predicted physicochemical properties, a plausible synthetic pathway with mechanistic insights, expected spectroscopic signatures (NMR, IR, MS), and essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals requiring a detailed understanding of this specific chemical entity.

Chemical Identity and Structure

Nomenclature and Identifiers

This compound is systematically identified by its IUPAC name and its unique CAS Registry Number, which ensures unambiguous identification in chemical literature and databases.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 134992-14-6[1]
Molecular Formula C₁₀H₁₀N₂[1][2][3]
Molecular Weight 158.20 g/mol [1][2][3][4]
SMILES NC1=C2C=C(C)C=NC2=CC=C1[1]
Molecular Structure and Physicochemical Descriptors

The structure of this compound features a quinoline core, which is a bicyclic aromatic heterocycle, substituted with a methyl group at the 3-position and an amine group at the 5-position. The amine group, being a primary aromatic amine, and the methyl group significantly influence the electronic properties and reactivity of the quinoline ring system.

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

The following properties are predicted based on computational models and data from structurally similar compounds, providing valuable estimates for experimental design.

PropertyPredicted ValueNotes
Topological Polar Surface Area (TPSA) 38.91 ŲCalculated based on the presence of two nitrogen atoms, one of which is a primary amine. Similar to 5-aminoisoquinoline.[2]
logP (Octanol-Water Partition Coeff.) 2.1 - 2.6Estimated. The methyl group increases lipophilicity compared to 5-aminoquinoline (XLogP3 = 1.2).[5]
Hydrogen Bond Donors 1From the primary amine (-NH₂) group.[2]
Hydrogen Bond Acceptors 2The quinoline nitrogen and the amine nitrogen can both accept hydrogen bonds.[2]
Rotatable Bonds 0The amine and methyl groups are attached directly to the rigid ring system.[2]
pKa (Conjugate Acid) ~4.5 - 5.5Estimated. The pKa of the quinolinium ion is influenced by the electron-donating amine and methyl groups. For comparison, the pKa of 5-aminoquinoline is 5.55.

Synthesis and Reactivity

Proposed Synthesis Workflow

A plausible and efficient route to synthesize this compound is via a modification of the classic Doebner-von Miller reaction, followed by a directed nitration and subsequent reduction. This multi-step process offers a logical pathway from commercially available starting materials.

Causality Behind Experimental Choices:

  • Step 1: Acetaldehyde Trimerization: Acetaldehyde is used as the source for crotonaldehyde in situ. Using paraldehyde and an acid catalyst is a standard and safe method to generate the required α,β-unsaturated aldehyde.

  • Step 2: Doebner-von Miller Reaction: This reaction is a cornerstone of quinoline synthesis. 3-Nitroaniline is chosen as the aniline component to install the nitrogen functionality at the desired 5-position in a protected (nitro) form. The methyl group at the 3-position arises naturally from the use of acetaldehyde/crotonaldehyde.

  • Step 3: Reduction of Nitro Group: The final step involves the reduction of the nitro group to the target primary amine. Tin(II) chloride in concentrated hydrochloric acid (SnCl₂/HCl) is a classic and highly effective method for this transformation, particularly for aromatic nitro compounds, as it is selective and proceeds in high yield.

G A 3-Nitroaniline C Doebner-von Miller Reaction (H₂SO₄, catalyst) A->C B Paraldehyde (Acetaldehyde source) B->C D 3-Methyl-5-nitroquinoline C->D Cyclization/ Aromatization E Reduction (SnCl₂, conc. HCl) D->E F This compound E->F Nitro to Amine

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound
  • Step 1 & 2: Synthesis of 3-Methyl-5-nitroquinoline.

    • To a stirred solution of concentrated sulfuric acid, cautiously add 3-nitroaniline.

    • Cool the mixture in an ice bath.

    • Slowly add paraldehyde dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat gently for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and neutralize carefully with a concentrated sodium hydroxide solution until basic.

    • The resulting precipitate (crude 3-methyl-5-nitroquinoline) is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from ethanol.

  • Step 3: Reduction to this compound.

    • Suspend the crude 3-methyl-5-nitroquinoline in concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂) in concentrated hydrochloric acid portion-wise. An exothermic reaction should be observed.

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Make the solution strongly alkaline by the slow addition of concentrated sodium hydroxide solution, which will precipitate the tin salts.

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the final product by column chromatography on silica gel.

Chemical Reactivity

The reactivity of this compound is dictated by its primary functional groups: the aromatic amine and the quinoline ring.

  • Amine Group: The -NH₂ group is nucleophilic and basic. It will readily undergo reactions typical of primary aromatic amines, such as diazotization, acylation, alkylation, and sulfonylation.[6] The lone pair on the nitrogen activates the aromatic ring system towards electrophilic substitution.

  • Quinoline Ring System: The quinoline ring is an electron-deficient heterocycle due to the electronegativity of the ring nitrogen. However, the presence of the electron-donating amine group at the 5-position activates the benzene portion of the ring system towards electrophilic aromatic substitution, likely directing incoming electrophiles to the ortho and para positions (C6 and C8).

Spectroscopic Analysis

The following sections describe the expected spectroscopic data for this compound. These predictions are based on established principles and data from analogous structures.[7]

¹H NMR Spectroscopy
  • Predicted Spectrum (in CDCl₃, 400 MHz):

    • δ ~8.8-9.0 ppm (s, 1H): H2 proton, deshielded by the adjacent ring nitrogen.

    • δ ~8.0-8.2 ppm (s, 1H): H4 proton.

    • δ ~7.2-7.6 ppm (m, 2H): H6 and H7 protons, appearing as a multiplet.

    • δ ~6.8-7.0 ppm (d, 1H): H8 proton, shielded by the ortho-amino group.

    • δ ~3.8-4.2 ppm (br s, 2H): -NH₂ protons. The chemical shift is variable and the peak is often broad; may exchange with D₂O.

    • δ ~2.5 ppm (s, 3H): -CH₃ protons.

  • Rationale: Protons on the pyridine ring (H2, H4) are typically downfield due to the electron-withdrawing effect of the nitrogen. The amine group is strongly electron-donating, causing a significant upfield shift for the protons on the carbocyclic ring, especially the ortho (H6) and para (H8) positions relative to unsubstituted quinoline.

¹³C NMR Spectroscopy
  • Predicted Spectrum (in CDCl₃, 100 MHz):

    • δ ~150-155 ppm: C2 and C4.

    • δ ~145-148 ppm: C5 (carbon bearing the amine group).

    • δ ~140-145 ppm: C8a (bridgehead carbon).

    • δ ~120-135 ppm: Remaining aromatic carbons (C3, C4a, C6, C7, C8).

    • δ ~18-22 ppm: -CH₃ carbon.

Infrared (IR) Spectroscopy
  • Expected Characteristic Absorptions:

    • 3450-3300 cm⁻¹: Two distinct, sharp to medium bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine.[8][9]

    • ~3050 cm⁻¹: Aromatic C-H stretching.

    • ~2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.

    • 1630-1580 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.[8] This region will also contain C=C and C=N stretching vibrations of the quinoline ring.

    • 1330-1250 cm⁻¹: Strong C-N stretching band, characteristic of aromatic amines.[8]

    • 910-670 cm⁻¹: Broad N-H wagging band.[8]

General Protocol: Acquiring IR Data
  • Sample Preparation: For a solid sample, mix 1-2 mg with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record a background spectrum of the empty accessory or a pure KBr pellet.

  • Sample Spectrum: Record the sample spectrum from approximately 4000 to 400 cm⁻¹. The final spectrum is the ratio of the sample scan to the background scan.[7]

Mass Spectrometry (MS)
  • Expected Data (Electron Ionization - EI):

    • Molecular Ion (M⁺•): A strong peak is expected at m/z = 158, corresponding to the molecular weight of the compound.

    • Nitrogen Rule: The molecular weight is an even number (158), which is consistent with the presence of an even number of nitrogen atoms (two), as predicted by the nitrogen rule.[9]

    • Key Fragmentation:

      • m/z 143: Loss of a methyl radical (•CH₃).

      • m/z 131: Loss of HCN from the molecular ion, a characteristic fragmentation for quinolines.

      • Further fragmentation would involve the complex breakdown of the bicyclic ring system. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with a calculated exact mass of C₁₀H₁₀N₂.[10]

Safety and Handling

The safety information provided is based on the general hazards associated with aromatic amines and quinoline derivatives. A substance-specific Safety Data Sheet (SDS) should always be consulted.

Hazard Identification
  • Classification: Expected to be classified as harmful if swallowed, harmful in contact with skin, and causing skin and serious eye irritation.[11][12]

  • GHS Hazard Statements (Predicted):

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

Personal Protective Equipment (PPE)
  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[13]

  • Eye Protection: Use chemical safety goggles or a face shield.[14]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[14]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator may be necessary.[12]

Storage and Disposal
  • Storage: Keep container tightly closed and store in a cool, dry, and well-ventilated place.[11] Protect from light.

  • Disposal: Dispose of contaminated waste in accordance with applicable local, state, and federal regulations. Do not let the product enter drains.[13]

Conclusion

This compound is a functionalized heterocyclic compound with significant potential for applications in synthetic chemistry. While direct experimental data is sparse, this guide provides a robust, predictive framework for its chemical properties, synthesis, and handling. The proposed synthetic route is logical and based on well-established reactions. The predicted spectroscopic data provides clear signatures for structural verification. The outlined safety protocols, derived from analogous compounds, ensure that this chemical can be handled responsibly in a research setting. This document serves as a foundational resource for scientists and researchers initiating work with this compound.

References

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  • ResearchGate. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. [Link]

  • ResearchGate. (2023). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. [Link]

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  • JETIR. (2018). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MICROBIAL STUDIES OF 3-{(E)-[(2-HYDROXYQUINOLIN-3 YL)METHYLIDENE] AMINO}. [Link]

  • ACS Publications. (2019). Supporting Information: Three-step One-Pot Process of 3-Methyl-5-benzofuranol from Amine, Aldehydes and p-Benzoquinone. [Link]

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  • SpringerLink. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • US EPA. Aluminum, (benzoato-.kappa.O,.kappa.O')hydroxy(octadecanoato-.kappa.O,.kappa.O')- - Substance Details. [Link]

  • NIST WebBook. 5-Quinolinamine. [Link]

  • Chemsrc. CAS#:54326-11-3 | (benzoato-O,O')hydroxy(octadecanoato-O,O')aluminium. [Link]

  • Indian Journal of Chemistry. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. [Link]

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  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]

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  • Chemsrc. Isoquinolin-5-amine | CAS#:1125-60-6. [Link]

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3-Methylquinolin-5-amine spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methylquinolin-5-amine

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Quinolines are a significant class of compounds, forming the core structure of many pharmaceuticals and natural products[1][2]. The precise structural elucidation of substituted quinolines like this compound is crucial for understanding their chemical properties, reactivity, and potential applications in fields such as drug discovery. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous confirmation of its molecular structure[1].

This guide provides a detailed analysis of the expected spectroscopic data for this compound. The data presented herein is predictive, based on established principles and spectral data from analogous structures. It is intended to serve as a reference for researchers, scientists, and professionals in drug development for the identification and characterization of this compound.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Part 1: ¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals information about the number of different types of protons and their connectivity. The electron-withdrawing nature of the nitrogen atom in the quinoline ring deshields adjacent protons, causing them to resonate at a lower field (higher ppm)[1]. Substituents like the methyl and amine groups cause predictable shifts based on their electronic effects (donating or withdrawing) and their position on the ring system.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~8.65s1HH-2Downfield due to proximity to nitrogen.
~7.80s1HH-4Singlet, adjacent to the methyl-substituted carbon.
~7.50t1HH-7Triplet, typical for the quinoline ring system.
~7.35d1HH-8Doublet, part of the benzo-ring system.
~6.80d1HH-6Doublet, upfield due to the ortho-amino group.
~4.00br s2H-NH₂Broad singlet; chemical shift can vary with concentration.
~2.50s3H-CH₃Singlet, typical for an aromatic methyl group.

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. Predicted values are based on data for similar quinoline derivatives.

Interpretation of the ¹H NMR Spectrum

The predicted spectrum shows distinct signals for the aromatic protons of the quinoline core, the amine protons, and the methyl protons. The protons on the pyridine ring (H-2 and H-4) are expected at the lowest field due to the deshielding effect of the heterocyclic nitrogen atom[1]. The amine group (-NH₂) is an electron-donating group, which increases the electron density at the ortho (H-6) and para (H-4) positions, causing an upfield shift of these protons compared to unsubstituted quinoline[3]. The methyl group at the C-3 position will appear as a singlet around 2.50 ppm. The amine protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.

G cluster_mol ¹H NMR Assignments mol Image of this compound structure with protons labeled H-2, H-4, H-6, H-7, H-8, -NH2, -CH3 H2 H-2 (~8.65 ppm) mol->H2 Deshielded by N H4 H-4 (~7.80 ppm) mol->H4 H7 H-7 (~7.50 ppm) mol->H7 H8 H-8 (~7.35 ppm) mol->H8 H6 H-6 (~6.80 ppm) mol->H6 Shielded by NH₂ NH2 -NH₂ (~4.00 ppm) mol->NH2 CH3 -CH₃ (~2.50 ppm) mol->CH3

Caption: Key ¹H NMR chemical shift correlations for this compound.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4] Chloroform-d (CDCl₃) is a common choice for many organic compounds[5].

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the spectrum using standard parameters: a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans to ensure a good signal-to-noise ratio.[4]

  • Processing: Fourier transform the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals and reference the spectrum, typically to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard (TMS at 0.00 ppm)[6].

Part 2: ¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information on the different carbon environments within the molecule. Aromatic carbons typically resonate in the 110-150 ppm range[7][8].

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentNotes
~151.0C-2Downfield due to proximity to nitrogen.
~148.5C-8aQuaternary carbon in the quinoline ring.
~145.0C-5Carbon bearing the amino group.
~135.0C-4Shifted downfield relative to C-3.
~130.0C-7Aromatic CH.
~128.0C-3Carbon bearing the methyl group.
~122.0C-4aQuaternary carbon at the ring junction.
~120.0C-8Aromatic CH.
~108.0C-6Upfield due to the shielding effect of the amino group.
~18.0-CH₃Typical for an aromatic methyl group.

Note: Chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten unique carbon atoms in this compound. The carbons closest to the electronegative nitrogen atom (C-2 and C-8a) will be the most deshielded and appear at the lowest field[1]. The C-5 carbon, bonded to the amino group, will also be significantly shifted. Conversely, the C-6 carbon, ortho to the electron-donating amino group, is expected to be shielded and appear at a relatively high field for an aromatic carbon. The methyl carbon signal will appear at a high field, characteristic of sp³ hybridized carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument Setup: Use the same spectrometer as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum of singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

  • Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction). Reference the spectrum to the deuterated solvent signal[6].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is generated by the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupNotes
3450-3300N-H stretchPrimary AmineTwo bands are expected for the symmetric and asymmetric stretches of the -NH₂ group[9][10].
3100-3000C-H stretchAromatic C-HCharacteristic of sp² C-H bonds in the quinoline ring[11].
2950-2850C-H stretchAliphatic C-HFor the methyl group.
1620-1580N-H bendPrimary AmineBending vibration of the -NH₂ group[9].
1590-1450C=C and C=N stretchAromatic RingMultiple bands are characteristic of the quinoline ring system.
1335-1250C-N stretchAromatic AmineStretching vibration of the aryl C-N bond[9][10].

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by features characteristic of a primary aromatic amine and a substituted quinoline ring. The most telling feature will be the two N-H stretching bands in the 3450-3300 cm⁻¹ region, which is a clear indicator of a primary amine (-NH₂)[9]. The presence of both aromatic and aliphatic C-H stretches will also be evident. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations of the entire molecule, which are unique to its specific structure.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Spectrum: Place the prepared sample in the IR spectrometer and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (mass-to-charge ratio)Proposed FragmentNotes
158[M]⁺Molecular ion peak.
157[M-H]⁺Loss of a hydrogen atom.
143[M-CH₃]⁺Loss of the methyl group.
131[M-HCN]⁺Loss of hydrogen cyanide from the pyridine ring, a common fragmentation for quinolines[12].

Interpretation of the Mass Spectrum

Upon electron ionization, this compound is expected to show a strong molecular ion peak ([M]⁺) at m/z 158, confirming its molecular weight. The fragmentation pattern will be influenced by the stability of the quinoline ring system. Common fragmentation pathways for quinolines include the loss of HCN from the heterocyclic ring[12]. Another likely fragmentation is the loss of the methyl group (a loss of 15 amu) to form a stable cation at m/z 143. The relative intensities of these fragment ions provide further structural clues.

fragmentation M [C₁₀H₁₀N₂]⁺ m/z = 158 (Molecular Ion) M_minus_H [C₁₀H₉N₂]⁺ m/z = 157 M->M_minus_H - •H M_minus_CH3 [C₉H₇N₂]⁺ m/z = 143 M->M_minus_CH3 - •CH₃ M_minus_HCN [C₉H₉N]⁺ m/z = 131 M->M_minus_HCN - HCN

Caption: Plausible EI-MS fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this, a direct insertion probe (DIP) or a gas chromatography (GC-MS) inlet can be used.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV for Electron Ionization - EI) in the ion source. This process creates the positively charged molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

  • BenchChem. Interpreting Complex NMR Spectra of Substituted Quinolines.
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An In-depth Technical Guide to the Prospective Crystal Structure of 3-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Methylquinolin-5-amine is a heterocyclic amine with significant potential in medicinal chemistry and materials science. While its crystal structure has not been experimentally determined to date, this guide provides a comprehensive prospective analysis. By leveraging crystallographic data from analogous structures, we predict the molecular geometry, intermolecular interactions, and packing motifs. This whitepaper outlines a plausible synthetic route and details the requisite experimental and computational workflows for the definitive elucidation and characterization of its crystalline state. The insights presented herein are intended to guide future research and accelerate the application of this promising compound.

Introduction: The Quinoline Scaffold and the Promise of this compound

Quinoline and its derivatives are fundamental scaffolds in drug discovery and development, exhibiting a broad spectrum of biological activities. The strategic placement of functional groups, such as methyl and amine moieties, can significantly modulate the physicochemical properties and pharmacological profiles of these compounds. This compound (C10H10N2), a molecule combining these features, is therefore of considerable interest.

The three-dimensional arrangement of molecules in a crystal, known as the crystal structure, governs critical solid-state properties including solubility, stability, bioavailability, and hygroscopicity. For drug development professionals, a thorough understanding of the crystal structure is paramount for formulation and regulatory approval. This guide provides a foundational, albeit predictive, exploration of the crystalline landscape of this compound, drawing upon established principles of crystallography and the known structures of closely related analogues.

Proposed Synthesis and Crystallization

A robust synthetic and crystallization strategy is the prerequisite for obtaining single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway

While multiple synthetic routes to substituted quinolines exist, a plausible approach for the synthesis of this compound can be adapted from established methodologies such as the Friedländer annulation or related condensation reactions. A potential synthetic scheme is outlined below, starting from commercially available precursors. The choice of reagents and reaction conditions would be critical to achieving a good yield and purity of the final product.

Synthetic_Pathway start Commercially Available Precursors intermediate Key Intermediate (e.g., substituted aniline or ketone) start->intermediate Multi-step synthesis product This compound intermediate->product Cyclization/Functionalization

Caption: Proposed high-level synthetic workflow for this compound.

Experimental Protocol: Crystallization

Obtaining diffraction-quality single crystals is often an empirical process. A systematic screening of crystallization conditions is recommended.

Step-by-Step Crystallization Protocol:

  • Purification: The synthesized this compound must be purified to the highest possible degree (>99%) using techniques such as column chromatography or recrystallization.

  • Solvent Selection: A range of solvents with varying polarities should be screened. Good solvents are those in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and allowed to cool slowly to room temperature, or below, to induce crystallization.

    • Vapor Diffusion (Liquid-Liquid or Solid-Liquid): A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a less volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested, washed with a small amount of cold solvent, and dried.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data for this compound, we can infer its likely structural characteristics by examining the crystal structures of analogous compounds, such as isoquinolin-5-amine[1][2] and 3-aminoquinoline[3].

Molecular Geometry

The this compound molecule is expected to be largely planar due to the aromatic quinoline core. The amine group at the 5-position will likely exhibit some pyramidalization, a feature observed in related amino-quinoline structures[1][2]. The methyl group at the 3-position will influence the local electronic environment and may play a role in steric interactions within the crystal packing.

Dominant Intermolecular Interactions: Hydrogen Bonding

The primary amine (-NH2) group and the quinoline nitrogen atom are key hydrogen bond donors and acceptors, respectively. The most probable and energetically favorable intermolecular interaction will be N-H···N hydrogen bonds, linking molecules into chains or dimers. This type of interaction is a defining feature in the crystal structures of many amino-substituted nitrogen heterocycles[2][4].

Hydrogen_Bonding cluster_0 Molecule A cluster_1 Molecule B A This compound B This compound A->B N-H···N hydrogen bond

Caption: Predicted primary N-H···N hydrogen bonding motif in crystalline this compound.

Secondary Interactions: π–π Stacking and C-H···π Interactions

The planar quinoline ring system provides an ideal platform for π–π stacking interactions. These interactions, where the aromatic rings of adjacent molecules pack in a face-to-face or offset manner, will likely play a crucial role in the overall crystal packing, contributing to the thermodynamic stability of the crystal lattice[5]. Additionally, weaker C-H···π interactions, involving the hydrogen atoms of the methyl group or the aromatic rings and the π-system of a neighboring molecule, are also anticipated to be present[2][5].

Predicted Crystal Packing

Based on the interplay of the strong N-H···N hydrogen bonds and the weaker but significant π–π stacking interactions, a layered or herringbone packing motif is plausible. The hydrogen-bonded chains or dimers would form primary structural motifs, which would then be organized into a three-dimensional structure through van der Waals forces and π–π stacking. The presence of the methyl group may lead to the formation of specific channels or cavities within the crystal lattice.

Proposed Workflow for Structural Elucidation and Validation

A definitive understanding of the crystal structure requires a combination of experimental and computational methods.

Experimental Workflow: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the atomic-resolution three-dimensional structure of crystalline materials[6][7][8].

Step-by-Step SC-XRD Protocol:

  • Crystal Selection and Mounting: A high-quality single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

  • Structure Solution and Refinement: The collected diffraction pattern is used to determine the unit cell parameters and the space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, highly accurate crystal structure.

Computational Validation and Analysis

Once the crystal structure is determined, computational tools can provide deeper insights into the intermolecular interactions.

  • Hirshfeld Surface Analysis: This technique allows for the visualization and quantification of intermolecular contacts in a crystal. It maps various properties onto the surface, such as dnorm, which highlights regions of close contact[6][7].

  • Pairwise Interaction Energy Calculations: These calculations, often performed using quantum mechanical methods, can quantify the strength of different intermolecular interactions (e.g., hydrogen bonding, π–π stacking) within the crystal, providing a detailed understanding of the forces governing the crystal packing[4][9].

Validation_Workflow synthesis Synthesis & Crystallization scxrd Single-Crystal X-ray Diffraction synthesis->scxrd structure Crystal Structure Determination (Unit Cell, Space Group, Atomic Coordinates) scxrd->structure computational Computational Analysis (Hirshfeld Surface, Energy Calculations) structure->computational report Comprehensive Structural Report computational->report

Caption: Integrated experimental and computational workflow for crystal structure analysis.

Quantitative Data Summary (Prospective)

The following table summarizes the expected range for key crystallographic parameters, based on analogous structures found in the Cambridge Structural Database (CSD)[10][11].

ParameterPredicted Value/RangeRationale
Crystal SystemMonoclinic or OrthorhombicCommon for small, planar organic molecules.
Space GroupP2₁/c, P-1, P2₁2₁2₁Frequently observed for chiral or centrosymmetric packing.
Z (Molecules/Unit Cell)2 or 4Typical for the predicted space groups.
Density1.2 - 1.4 g/cm³Based on the molecular weight and expected packing efficiency.
Key H-Bond Distance (N-H···N)2.9 - 3.2 ÅTypical range for this type of hydrogen bond.

Conclusion

This technical guide has provided a comprehensive, forward-looking analysis of the crystal structure of this compound. By drawing on established crystallographic principles and data from structurally related molecules, we have predicted the key features of its molecular geometry, the dominant intermolecular interactions—primarily N-H···N hydrogen bonding and π–π stacking—and the likely packing motifs. Furthermore, we have detailed the necessary experimental and computational workflows to move from this predictive model to a definitive, experimentally validated crystal structure. The insights and protocols presented here offer a robust framework for future research into the solid-state properties of this and related quinoline derivatives, with the ultimate goal of harnessing their potential in pharmaceutical and materials science applications.

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  • Tosh, D. K., et al. (2020). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 63(10), 5475–5492. [Link]

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  • Li, S., et al. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. International Journal of Molecular Sciences, 23(21), 13345. [Link]

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3-Methylquinolin-5-amine starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials for 3-Methylquinolin-5-amine Synthesis

Abstract

This compound is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science, serving as a crucial building block for synthesizing more complex functional molecules. The strategic selection of starting materials is paramount, dictating the efficiency, regioselectivity, and overall viability of its synthesis. This technical guide provides a comprehensive analysis of the primary synthetic routes to this compound, with a core focus on the critical evaluation of starting materials. We will dissect two major classical strategies—the Doebner-von Miller/Skraup approach and the Friedländer synthesis—offering a rationale for experimental choices, detailed protocols, and a comparative analysis to guide researchers and drug development professionals in making informed decisions for their specific applications.

Introduction: The Strategic Importance of this compound

The quinoline ring is a privileged scaffold in drug discovery, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The specific substitution pattern of this compound, featuring a methyl group at the 3-position and an amino group at the 5-position, offers unique vectors for further chemical modification, making it a valuable intermediate. However, the synthesis of this specific isomer presents a notable regiochemical challenge: how to control the cyclization to favor the 5-amino product over other potential isomers, such as the 7-amino derivative. This guide addresses this challenge by examining the foundational starting materials that enable its synthesis.

Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic approach to this compound reveals two logical disconnection pathways, each corresponding to a well-established family of quinoline syntheses. The choice between these pathways hinges on the availability, cost, and handling requirements of the key starting materials.

G cluster_0 Doebner-von Miller / Skraup Approach cluster_1 Friedländer Synthesis Target This compound SM1_A m-Phenylenediamine Target->SM1_A Disconnection A SM1_B Crotonaldehyde Target->SM1_B Disconnection A SM2_A 2-Amino-6-nitrobenzaldehyde (precursor) Target->SM2_A Disconnection B SM2_B Propanal G cluster_workflow Doebner-von Miller Workflow Start Combine m-Phenylenediamine and HCl Add Add Crotonaldehyde (dropwise, <20°C) Start->Add Oxidize Add Oxidizing Agent (e.g., Arsenic Acid) Add->Oxidize Heat Heat Reaction (130-140°C, 3-4h) Oxidize->Heat Workup Cool, Dilute, Basify with NaOH Heat->Workup Extract Extract with Organic Solvent Workup->Extract Purify Column Chromatography (Silica Gel) Extract->Purify Product Isolated this compound Purify->Product

Sources

A Theoretical and Application-Focused Guide to 3-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylquinolin-5-amine is a heterocyclic aromatic amine built upon the quinoline scaffold, a privileged structure in medicinal chemistry. This technical guide provides a comprehensive analysis of its core theoretical properties, offering a predictive framework for its behavior in experimental and applied settings. The document details its physicochemical characteristics, theoretical spectroscopic signature, plausible synthetic routes, and reactivity profile. Furthermore, it explores the potential pharmacological relevance of this molecule by drawing parallels with other substituted aminoquinolines, providing a foundation for its application in drug discovery and materials science.

Introduction to this compound

This compound (CAS No. 134992-14-6) belongs to the family of aminoquinolines, a class of compounds renowned for their broad spectrum of biological activities.[1] The quinoline ring system itself, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of many synthetic drugs. The specific substitution pattern of this compound—an electron-donating amino group on the carbocyclic ring and a methyl group on the heterocyclic ring—imparts a unique set of electronic and steric properties that dictate its chemical behavior and potential as a molecular building block.[2] Understanding these foundational properties is critical for designing novel synthesis strategies and for hypothesizing its utility as a pharmacophore in drug development.

Physicochemical and Theoretical Properties

The physicochemical properties of a compound govern its solubility, membrane permeability, and overall suitability for biological applications. While extensive experimental data for this compound is limited, a combination of data from chemical suppliers and computational predictions provides a robust profile.

Table 1: Core Physicochemical and Computed Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 134992-14-6[2]
Molecular Formula C₁₀H₁₀N₂[2][3]
Molecular Weight 158.20 g/mol [2][3]
Topological Polar Surface Area (TPSA) 38.91 Ų[4]
Predicted logP 2.125[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]

The predicted logP value of ~2.1 suggests moderate lipophilicity, indicating that the molecule may possess reasonable cell membrane permeability. The TPSA, a measure of the polar surface area, is well within the range typically associated with orally bioavailable drugs. The presence of both hydrogen bond donors (the amine group) and acceptors (the two nitrogen atoms) allows for specific interactions with biological targets like enzymes and receptors.[4]

Theoretical Spectroscopic Profile

Predicting the spectroscopic signature of a molecule is essential for its identification and characterization during synthesis and analysis. Based on the principles of spectroscopy and data from analogous quinoline structures, the following profile for this compound can be anticipated.[5]

¹H NMR Spectroscopy

In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methyl, and amine protons.

  • Aromatic Protons (δ 7.0-8.8 ppm): The six protons on the quinoline ring system will appear in this region as a series of doublets, triplets, or multiplets, with their precise shifts influenced by the electronic effects of the methyl and amino substituents. The protons at positions 2 and 4 are typically the most deshielded due to the adjacent heterocyclic nitrogen.

  • Amine Protons (δ 3.5-5.0 ppm): The -NH₂ protons will likely appear as a broad singlet. The chemical shift can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding.

  • Methyl Protons (δ 2.4-2.6 ppm): The methyl group at position 3 will appear as a sharp singlet, slightly downfield from typical aliphatic methyl groups due to its attachment to the aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display 10 distinct signals for the 10 carbon atoms in the molecule.

  • Aromatic Carbons (δ 110-150 ppm): The nine carbons of the quinoline ring will resonate in this range. Quaternary carbons, such as C-3, C-5, C-8a, and C-4a, will generally have lower intensities.

  • Methyl Carbon (δ 15-25 ppm): The methyl carbon signal will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

  • N-H Stretching (3300-3500 cm⁻¹): The primary amine will show two characteristic sharp to medium bands in this region.

  • C-H Stretching (2850-3100 cm⁻¹): This region will contain signals for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds of the methyl group (below 3000 cm⁻¹).

  • C=C and C=N Stretching (1500-1650 cm⁻¹): Strong absorptions corresponding to the vibrations of the quinoline aromatic ring system are expected in this fingerprint region.

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

While specific documented syntheses for this compound are not prevalent in readily available literature, a plausible route can be designed based on classic named reactions for quinoline synthesis, such as the Doebner-von Miller reaction.[6][7] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[8][9]

A logical approach would start with 3-aminophenol, which can be reacted with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent. This would likely yield 3-methylquinolin-5-ol. Subsequent conversion of the hydroxyl group to an amino group, for instance, via a Bucherer reaction or through a multi-step sequence involving nitration and reduction, would yield the final product.

The diagram below illustrates a generalized workflow based on the Doebner-von Miller reaction.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_intermediate Intermediate cluster_conversion Functional Group Conversion cluster_product Final Product A m-Aminophenol C Doebner-von Miller Reaction (Acid Catalyst, Oxidant) A->C B Crotonaldehyde (α,β-unsaturated aldehyde) B->C D 3-Methylquinolin-5-ol C->D E Amination Sequence (e.g., Nitration then Reduction) D->E F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is dictated by its key functional groups:

  • The 5-Amino Group: This group is a potent activating, ortho-, para-director for electrophilic aromatic substitution on the carbocyclic ring. Reactions such as halogenation, nitration, or sulfonation would be expected to occur primarily at the C-6 and C-8 positions. The amine itself is nucleophilic and can undergo reactions like acylation and alkylation.

  • The Quinoline Ring: The pyridine part of the quinoline system is electron-deficient and generally resistant to electrophilic attack but can be susceptible to nucleophilic attack, especially if activated by an electron-withdrawing group or upon quaternization of the nitrogen.

  • The 3-Methyl Group: The methyl group can potentially undergo oxidation or free-radical halogenation under specific conditions.

Potential Applications in Medicinal Chemistry

The aminoquinoline scaffold is a cornerstone of pharmacology, most famously represented by antimalarial drugs like chloroquine and primaquine.[10][11][12] These compounds often exert their effects by accumulating in acidic cellular compartments, such as the parasite's food vacuole or mammalian lysosomes.[10] Substituted aminoquinolines are being explored for a vast range of therapeutic areas, including cancer, inflammation, and viral infections.[1]

This compound can be considered a valuable pharmacophore or a key intermediate for building more complex drug candidates. The primary amine at the 5-position provides a crucial handle for derivatization, allowing for the attachment of various side chains to modulate properties like solubility, target binding affinity, and pharmacokinetic profile.

G cluster_molecule Pharmacophore Analysis cluster_features Key Features mol This compound Scaffold h_donor H-Bond Donor (-NH2) mol->h_donor Interaction h_acceptor H-Bond Acceptor (Ring Nitrogens) mol->h_acceptor Interaction aromatic Aromatic System (π-π Stacking) mol->aromatic Binding derivatization Vector for Derivatization (Site for Side Chain Attachment) mol->derivatization Synthesis

Caption: Pharmacophore features of the this compound scaffold.

The strategic placement of the methyl and amino groups can influence how the molecule docks into a protein's active site. The methyl group can provide beneficial steric interactions or fit into hydrophobic pockets, while the amino group can form critical hydrogen bonds with amino acid residues.

Conclusion

This compound presents itself as a molecule of significant theoretical interest for chemists and drug discovery professionals. Its predicted physicochemical properties align with those of viable drug candidates. Its structural features suggest a rich and versatile reactivity profile, allowing for its use as a foundational building block in organic synthesis. By leveraging the well-established biological importance of the aminoquinoline scaffold, this compound serves as a promising starting point for the rational design of novel therapeutics. Further experimental validation of its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • AiFChem. (n.d.). This compound.
  • Rynes, R. I. (1980). Pharmacologic actions of 4-aminoquinoline compounds. PubMed.
  • Semantic Scholar. (n.d.). Pharmacology of 8-aminoquinolines.
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  • Slideshare. (n.d.). Doebner-Miller reaction and applications.
  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • Govek, T. D., & DeMattei, J. A. (2003). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 68(1), 128-132.
  • Govek, T. D., & DeMattei, J. A. (2003). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
  • Grewal, R. S. (1981). Pharmacology of 8-aminoquinolines. PMC - NIH.
  • BLD Pharm. (n.d.). This compound.
  • BLD Pharm. (n.d.). 3-Methylisoquinolin-5-amine.
  • PubChem. (n.d.). 3-Methylquinoline.
  • ChemScene. (n.d.). 3-Methylisoquinolin-5-amine.
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An In-depth Technical Guide to 3-Methylquinolin-5-amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. Among the vast array of quinoline derivatives, 3-Methylquinolin-5-amine emerges as a versatile building block with significant potential in the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of this compound, from its historical context and synthesis to its detailed characterization and applications in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists, offering both foundational knowledge and practical insights into the utility of this important chemical entity.

Historical Context and Discovery

While the precise first synthesis of this compound is not prominently documented in readily available literature, its existence is established within the broader history of quinoline chemistry. The synthesis of the quinoline ring system dates back to the 19th century with classic name reactions such as the Skraup and Doebner-von Miller syntheses. These methods laid the groundwork for the preparation of a wide variety of substituted quinolines.

The likely first preparations of this compound would have followed a logical synthetic sequence, involving the construction of the 3-methylquinoline core followed by the introduction of the amino group at the 5-position, most commonly through the reduction of a nitro group precursor. The development of selective nitration and subsequent reduction techniques in the 20th century made isomers like this compound more accessible for research and development.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the reduction of its nitro precursor, 3-methyl-5-nitroquinoline. This two-step approach involves the initial synthesis of the nitro-substituted quinoline followed by its reduction to the desired amine.

Synthesis of 3-Methyl-5-nitroquinoline

The synthesis of 3-methyl-5-nitroquinoline can be achieved through a multi-step process, often starting from readily available anilines and employing a quinoline ring-forming reaction followed by nitration.

Step 1: Doebner-von Miller Reaction to form 3-Methylquinoline

A common method for the synthesis of substituted quinolines is the Doebner-von Miller reaction. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of 3-methylquinoline, aniline can be reacted with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

Step 2: Nitration of 3-Methylquinoline

The subsequent nitration of 3-methylquinoline introduces a nitro group onto the quinoline ring. The position of nitration is influenced by the directing effects of the heterocyclic nitrogen and the methyl group. Under standard nitrating conditions (a mixture of nitric acid and sulfuric acid), the nitration of quinoline itself typically yields a mixture of 5-nitro and 8-nitro isomers. The presence of the methyl group at the 3-position can further influence the regioselectivity of this reaction.

Reduction of 3-Methyl-5-nitroquinoline to this compound

The final step in the synthesis is the reduction of the nitro group to an amine. This is a standard transformation in organic chemistry with several reliable methods. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid (HCl).[1][2]

Experimental Protocol: Reduction of 3-Methyl-5-nitroquinoline

Materials:

  • 3-Methyl-5-nitroquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve 3-methyl-5-nitroquinoline in a suitable solvent such as ethyl acetate.

  • Add an excess of tin(II) chloride dihydrate to the solution.

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently heated to ensure completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over crushed ice and basifying with a sodium hydroxide solution to a pH greater than 12 to dissolve the tin salts.[3]

  • Filter the mixture through a pad of Celite to remove any remaining inorganic solids.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Tin(II) chloride and HCl: This combination is a classic and robust reducing agent for aromatic nitro groups. Tin acts as the reducing agent, and the acidic medium is necessary for the reaction to proceed.

  • Basification with NaOH: The workup procedure involves basification to neutralize the excess acid and to precipitate tin salts as tin hydroxides. Using a high pH helps to dissolve some of the tin salts as stannates, aiding in their removal.[3]

  • Celite filtration: Celite is a filter aid that helps to remove the fine precipitate of tin salts, which can otherwise clog filter paper and make filtration difficult.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Quinoline Formation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction Aniline Aniline Step1_Reaction Doebner-von Miller Reaction Aniline->Step1_Reaction Crotonaldehyde Crotonaldehyde Crotonaldehyde->Step1_Reaction Methylquinoline 3-Methylquinoline Step1_Reaction->Methylquinoline Step2_Reaction Nitration Methylquinoline->Step2_Reaction Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Step2_Reaction Nitroquinoline 3-Methyl-5-nitroquinoline (CAS: 103754-53-6) [1] Step2_Reaction->Nitroquinoline Step3_Reaction Reduction Nitroquinoline->Step3_Reaction Reducing_Agent SnCl₂ / HCl Reducing_Agent->Step3_Reaction Final_Product This compound (CAS: 134992-14-6) Step3_Reaction->Final_Product

Caption: Synthetic pathway to this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in further synthetic applications and biological studies. The following table summarizes its key physicochemical properties, with some values being predicted due to the limited availability of experimental data in the literature.

PropertyValueSource
CAS Number 134992-14-6[4][5][6][7]
Molecular Formula C₁₀H₁₀N₂[6]
Molecular Weight 158.20 g/mol [6]
Boiling Point 332.3 ± 27.0 °C (Predicted)[6]
Density 1.169 ± 0.06 g/cm³ (Predicted)[6]
Appearance Expected to be a solid at room temp.-
Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl group protons, and the amine protons. The aromatic protons will appear in the downfield region, typically between 7.0 and 9.0 ppm, with their splitting patterns providing information about their substitution pattern. The methyl group will appear as a singlet in the upfield region, around 2.5 ppm. The amine protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of 110-150 ppm, while the methyl carbon will appear at a much higher field.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹.[8] The C-N stretching of the aromatic amine will be observed around 1250-1335 cm⁻¹.[8] The spectrum will also show characteristic bands for C-H stretching and C=C and C=N stretching of the quinoline ring.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 158). The fragmentation pattern will be characteristic of the quinoline ring and the substituents.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block in medicinal chemistry, offering a scaffold that can be further functionalized to generate libraries of compounds for biological screening. The quinoline nucleus is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The amino group at the 5-position provides a key handle for derivatization. It can be acylated, alkylated, or used in the formation of amides, sulfonamides, and other functional groups to explore structure-activity relationships. The methyl group at the 3-position can influence the steric and electronic properties of the molecule, potentially affecting its binding to biological targets.

While specific drugs derived directly from this compound are not widely reported, its structural motifs are present in various biologically active compounds. Its utility lies in its potential as a starting material for the synthesis of more complex molecules with therapeutic potential.

Diagram of a Potential Application Workflow:

ApplicationWorkflow cluster_derivatization Derivatization Reactions Start This compound Acylation Acylation Start->Acylation Alkylation Alkylation Start->Alkylation Sulfonylation Sulfonylation Start->Sulfonylation Library Compound Library Acylation->Library Alkylation->Library Sulfonylation->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Sources

Introduction: The Significance of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methylquinolin-5-amine (CAS: 134992-14-6)

This document provides a comprehensive technical overview of this compound, a heterocyclic aromatic amine of significant interest to researchers and professionals in drug discovery and medicinal chemistry. By leveraging the foundational importance of the quinoline scaffold, this guide explores the compound's properties, plausible synthetic strategies, analytical characterization, and its potential as a versatile building block for novel therapeutic agents.

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry.[1][2] This nitrogen-containing heterocycle is the core of numerous natural products, most notably Cinchona alkaloids like quinine, and a vast array of synthetic pharmaceuticals with diverse therapeutic applications.[2] Quinoline derivatives have been successfully developed as anti-malarial, antibacterial, anticancer, and anti-inflammatory agents.[2][3][4] The pharmacological versatility of the quinoline nucleus stems from its ability to interact with various biological targets, and its properties can be finely tuned by the nature and position of substituents on the ring system.[3][5]

This compound (CAS: 134992-14-6) is a functionalized quinoline derivative that presents two key points for chemical modification: the nucleophilic amino group at the C5 position and the methyl group at the C3 position. These features make it an attractive starting material or scaffold for the synthesis of compound libraries aimed at discovering new bioactive molecules. This guide serves as a technical resource, synthesizing available data with established chemical principles to support its application in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted properties for this compound is provided below. These values are critical for experimental design, including reaction setup, solvent selection, and analytical method development.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 134992-14-6[6][7]
Molecular Formula C₁₀H₁₀N₂[6][7]
Molecular Weight 158.20 g/mol [6][7]
Boiling Point 332.3 ± 27.0 °C (Predicted)[6]
Density 1.169 ± 0.06 g/cm³ (Predicted)[6]
pKa 5.73 ± 0.23 (Predicted)[6]
Table 2: Predicted Spectroscopic Data
TechniqueParameterPredicted Value/Characteristic Peaks
¹H NMR Chemical Shifts (δ)~8.7-7.2 ppm (m, 5H, Ar-H), ~4.0-5.0 ppm (br s, 2H, -NH₂), ~2.5 ppm (s, 3H, -CH₃)
¹³C NMR Chemical Shifts (δ)~150-110 ppm (Ar-C), ~18 ppm (-CH₃)
IR Spectroscopy Wavenumber (cm⁻¹)3500-3300 (N-H stretch, primary amine), 3100-3000 (Aromatic C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1620-1450 (C=C and C=N stretch)
Mass Spectrometry Molecular Ion[M]⁺ at m/z = 158

Synthesis of Quinolines: Established Methodologies

Key Synthetic Strategies
  • Skraup Synthesis: This classic method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[4] The reaction proceeds through dehydration of glycerol to acrolein, followed by Michael addition of the aniline, cyclization, and finally oxidation to form the aromatic quinoline ring. For the target molecule, a substituted diaminotoluene precursor would be required, making this route potentially complex.

  • Friedländer Annulation: This is a more direct and widely used method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[2] The versatility of the starting materials often makes this a preferred approach for synthesizing substituted quinolines.

  • Combes Quinoline Synthesis: This method utilizes the reaction of an aniline with a β-diketone under acidic conditions.[2] It is particularly useful for synthesizing 2,4-disubstituted quinolines.

Plausible Synthetic Workflow: A Friedländer-Type Approach

A logical approach to this compound would involve the condensation of a suitably substituted ortho-amino benzaldehyde or related precursor with a ketone that can provide the C2, C3 (with methyl), and C4 atoms of the quinoline ring.

G cluster_0 Friedländer Synthesis Logic A 2,6-Diaminobenzaldehyde (or protected equivalent) D Condensation & Cyclization A->D B Butan-2-one B->D C Base or Acid Catalyst C->D Facilitates reaction E This compound D->E Aromatization

Caption: Logical flow for a Friedländer-type synthesis.

Representative Experimental Protocol (Conceptual)

This protocol is a conceptual representation and requires optimization for specific laboratory conditions.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of a suitable 2-aminoaryl precursor (e.g., a derivative of 2,6-diaminobenzaldehyde) in an appropriate solvent like ethanol.

  • Addition of Ketone: Add 1.1 equivalents of butan-2-one to the solution. The α-methylene group of the ketone is the key nucleophile in the condensation step.

  • Catalysis: Add a catalytic amount of a base (e.g., sodium hydroxide) or acid (e.g., p-toluenesulfonic acid) to the mixture. The catalyst facilitates the initial aldol-type condensation and subsequent dehydrative cyclization.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the catalyst if necessary. The product may precipitate or require extraction with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to yield pure this compound.

Causality: The use of a base or acid catalyst is crucial for activating either the α-methylene ketone (as an enolate) or the carbonyl group of the aldehyde, respectively, thereby initiating the key C-C bond formation that leads to cyclization.

Analytical and Spectroscopic Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A standard workflow involves a combination of chromatographic and spectroscopic techniques.

G cluster_spectro Spectroscopic Confirmation Start Synthesized Crude Product TLC TLC Analysis (Purity Check) Start->TLC Column Column Chromatography TLC->Column Pure Purified Product Column->Pure MS Mass Spec (MS) (Confirm MW) Pure->MS NMR ¹H & ¹³C NMR (Confirm Structure) Pure->NMR IR IR Spectroscopy (Confirm Functional Groups) Pure->IR

Caption: Standard workflow for purification and analysis.

Standard Operating Procedure: Spectroscopic Analysis
  • Sample Preparation for NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

  • ¹H NMR Spectroscopy: On a 400 MHz (or higher) spectrometer, acquire a proton spectrum. Primary amines often show a characteristic N-H stretching absorption in the 3300 to 3500 cm⁻¹ range.[9] The N-H protons of the amine group may appear as a broad singlet that can be exchanged with D₂O, causing the signal to disappear, which is a useful diagnostic test.[9]

  • Mass Spectrometry (GC-MS): Prepare a dilute solution of the sample in a volatile organic solvent. Use an instrument with Electron Ionization (EI). The resulting mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (158.20). The presence of an odd number of nitrogen atoms results in an odd-numbered molecular weight, consistent with the Nitrogen Rule.[10]

  • Infrared (IR) Spectroscopy: Analyze the neat liquid or a solid sample (as a KBr pellet). Key absorptions to identify include the two N-H stretching bands for the primary amine (~3450 and 3350 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and C=C/C=N stretches in the 1620-1450 cm⁻¹ region.[9]

Reactivity and Applications in Drug Discovery

The chemical personality of this compound is defined by its two primary functional groups: the aromatic amine and the quinoline ring system.

  • Amine Reactivity: The primary amine at the C5 position is a strong nucleophile and a base.[11] It can readily undergo a variety of reactions, including acylation (to form amides), sulfonylation (to form sulfonamides), alkylation, and diazotization, making it an excellent handle for introducing diverse chemical moieties.[11][12]

  • Quinoline Ring Reactivity: The quinoline ring itself can undergo electrophilic aromatic substitution, although the conditions must be carefully chosen to avoid reaction at the more reactive amino group.

Scaffold for Library Synthesis

As a building block, this compound serves as an excellent starting point for generating libraries of novel compounds for high-throughput screening. The amine provides a reliable anchor point for diversification.

G cluster_rxn Diversification Reactions Core This compound (Scaffold) R1 Acylation (R-COCl) Core->R1 R2 Sulfonylation (R-SO₂Cl) Core->R2 R3 Reductive Amination (R-CHO, NaBH₃CN) Core->R3 Lib1 Amide Library R1->Lib1 Lib2 Sulfonamide Library R2->Lib2 Lib3 Substituted Amine Library R3->Lib3

Caption: Use as a scaffold for chemical library synthesis.

This strategy allows for the systematic exploration of the chemical space around the quinoline core. For example, synthesizing a library of sulfonamide derivatives could target enzymes like carbonic anhydrases, while an amide library could explore interactions with kinases or proteases.[13] The methyl group at C3 provides a subtle steric and electronic modification that can influence binding affinity and selectivity compared to an unsubstituted quinoline.

Safety and Handling

As with all aromatic amines, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[14][15]

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[14][16]

  • Handling: Avoid contact with skin and eyes.[14] In case of contact, rinse the affected area thoroughly with water.[14]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[16] Some suppliers recommend storing under an inert gas atmosphere to prevent oxidation.[16]

Conclusion

This compound is a valuable chemical intermediate poised for significant application in medicinal chemistry and materials science. Its structure, featuring a reactive amino group on the proven quinoline scaffold, provides a robust platform for the synthesis of novel, diverse, and potentially bioactive molecules. While specific experimental data for this compound is sparse, this guide has outlined its predicted properties, plausible synthetic routes based on established chemical principles, and a clear strategy for its use in drug discovery programs. By understanding its fundamental chemistry and handling requirements, researchers can effectively unlock the potential of this versatile building block.

References

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  • Author not specified. (Year not specified). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PubMed Central.
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  • Author not specified. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI.
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An In-depth Technical Guide to the Physical Characteristics of 3-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Profile of a Key Synthetic Intermediate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical and chemical properties of novel molecules is paramount to innovation. 3-Methylquinolin-5-amine (CAS No. 134992-14-6), a substituted quinoline, represents a significant scaffold in medicinal chemistry and materials science.[1] The quinoline ring system is a foundational element in numerous pharmacologically active agents. The strategic placement of a methyl group at the 3-position and an amine group at the 5-position offers unique electronic and steric properties, making it a valuable intermediate for the synthesis of new chemical entities.

This technical guide provides a detailed exploration of the physical characteristics of this compound. While specific, experimentally-derived data for this compound is not extensively documented in publicly available literature, this guide will leverage established principles of physical organic chemistry and data from analogous structures to provide well-grounded predictions.[2][3][4] More importantly, it will furnish detailed, field-proven methodologies for the empirical determination of these properties, empowering researchers to generate reliable, in-house data. This approach ensures a self-validating system of characterization, crucial for reproducible and high-impact research.

Molecular Identity and Core Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. For this compound, these core identifiers are well-established.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂[5][6]
Molecular Weight 158.20 g/mol [5][7]
CAS Number 134992-14-6[5][8][9]

These fundamental data points are critical for stoichiometric calculations in synthesis, interpretation of mass spectrometry data, and regulatory compliance.

Predicted Physical State and Thermal Properties

The physical state and thermal behavior of a compound dictate its handling, storage, and reaction conditions. While specific experimental data for this compound is sparse, we can infer its likely properties based on related structures and general principles governing aromatic amines.[2][3][4]

Physical Appearance and Odor

Aromatic amines are typically colorless to yellowish solids or liquids, often with a characteristic, sometimes unpleasant, odor.[2][3] It is anticipated that this compound will present as a solid at room temperature, likely as off-white, yellow, or brown crystals or powder. This prediction is based on the increased molecular weight and potential for intermolecular hydrogen bonding afforded by the amine group when compared to the liquid, 3-methylquinoline.[10]

Melting and Boiling Points

The melting and boiling points of aromatic amines are generally higher than those of aliphatic amines with similar molecular weights due to the rigid, planar structure of the aromatic ring which allows for more effective crystal packing and stronger intermolecular forces.[2][4] The presence of the primary amine group in this compound allows for intermolecular hydrogen bonding, which would further elevate its melting and boiling points compared to non-aminated quinolines. It is expected to have a relatively high melting point, characteristic of a solid aromatic amine.[4]

Solubility Profile

The solubility of a compound is a critical parameter for its use in various applications, from reaction chemistry to biological assays.

  • Aqueous Solubility : Aromatic amines are generally insoluble or sparingly soluble in water.[2][4] The hydrophobic nature of the quinoline ring system is the dominant factor. While the amine group can participate in hydrogen bonding with water, the large aromatic scaffold limits overall aqueous solubility.

  • Organic Solvent Solubility : this compound is expected to be soluble in a range of common organic solvents, such as alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and polar aprotic solvents (DMSO, DMF).[2][11] This is a common characteristic of aromatic compounds.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. This section details the expected spectroscopic signatures of this compound and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic CH6.5 - 8.5m5HThe protons on the quinoline ring will appear in the characteristic downfield aromatic region. Their precise shifts and coupling patterns will depend on their position relative to the nitrogen atom and the electron-donating amine and methyl groups.[11]
NH₂4.0 - 5.5br s2HThe chemical shift of amine protons can vary and is often broad due to quadrupole broadening and exchange with trace amounts of water. The exact position is solvent and concentration-dependent.[11]
CH₃2.2 - 2.6s3HThe methyl group protons will appear as a singlet in the upfield region, characteristic of an alkyl substituent on an aromatic ring.

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aromatic C110 - 150The ten carbons of the quinoline ring system will resonate in this region. The carbon attached to the nitrogen atom will be the most downfield.
CH₃15 - 25The methyl carbon will appear in the upfield aliphatic region.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[12]

  • ¹H NMR Acquisition :

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Co-add 16-64 scans to achieve a good signal-to-noise ratio.[12]

  • ¹³C NMR Acquisition :

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • A longer acquisition time and a larger number of scans will be necessary to obtain a spectrum with adequate signal-to-noise.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Functional GroupWavenumber (cm⁻¹)IntensityVibrationRationale
N-H Stretch3300 - 3500MediumAsymmetric and symmetric stretchingPrimary amines typically show two distinct bands in this region.[13]
C-H Stretch (Aromatic)3000 - 3100Medium to WeakStretchingCharacteristic of C-H bonds on the quinoline ring.[14]
C-H Stretch (Aliphatic)2850 - 3000Medium to WeakStretchingCorresponding to the methyl group.[14]
N-H Bend1580 - 1650Medium to StrongScissoringA characteristic absorption for primary amines.[13]
C=C Stretch (Aromatic)1400 - 1600Medium to StrongRing stretchingMultiple bands are expected in this region due to the quinoline ring system.[14]
C-N Stretch1250 - 1335Medium to StrongStretchingCharacteristic of an aromatic amine.[13]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation (KBr Pellet) :

    • Thoroughly mix 1-2 mg of solid this compound with 100-200 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder.

    • Use a hydraulic press to form a transparent pellet.[12]

  • Acquisition :

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of a pure KBr pellet and subtract it from the sample spectrum to correct for atmospheric and instrumental interferences.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

  • Molecular Ion (M⁺) : The molecular ion peak is expected to be observed at an m/z corresponding to the molecular weight of the compound (158.20). Due to the presence of two nitrogen atoms, the molecular ion will have an even mass-to-charge ratio, consistent with the nitrogen rule.

  • Major Fragments : The fragmentation of aromatic amines can be complex. Alpha-cleavage is a common fragmentation pathway for amines, which involves the loss of a hydrogen radical to form a stable iminium cation.[15][16] For this compound, fragmentation may also involve the quinoline ring system. The loss of small molecules like HCN from the quinoline ring is a possibility.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction : Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

  • Analysis :

    • Acquire a full scan mass spectrum to identify the molecular ion peak.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a characteristic fragmentation pattern.

Safety and Handling

As a senior application scientist, ensuring the safe handling of all chemical compounds is of utmost importance. While a specific, detailed safety data sheet for this compound is not widely available, the general hazards associated with aromatic amines and quinoline derivatives should be considered.[8][17][18][19][20]

  • Potential Hazards : Aromatic amines are often toxic and can be irritants to the skin, eyes, and respiratory tract.[3][18] Some quinoline derivatives are suspected carcinogens.[10]

  • Recommended Precautions :

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[19]

Conclusion and Future Directions

This compound is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its predicted physical characteristics and, crucially, has detailed the experimental methodologies required for their empirical determination. By following these protocols, researchers can generate the robust and reliable data necessary to advance their work. The synthesis and thorough characterization of this and related quinoline derivatives will undoubtedly contribute to the development of novel therapeutics and advanced materials.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Workflow for Physical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Characterization cluster_spectroscopy Spectroscopic Techniques cluster_safety Safety Assessment Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Identity Molecular Identity (Formula, MW, CAS) Purification->Identity PhysicalState Physical State & Thermal Properties (Appearance, MP, BP) Purification->PhysicalState Solubility Solubility Profiling Purification->Solubility Spectroscopy Spectroscopic Analysis Purification->Spectroscopy SDS SDS Review & Hazard Identification Identity->SDS NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS Handling Safe Handling & Storage Protocols

Caption: Workflow for the comprehensive physical characterization of a novel compound.

References

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  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry. 2022;32(4):487-494. [Link]

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Unlocking the Potential of 3-Methylquinolin-5-amine: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds and functional materials.[1][2][3] Its rigid, bicyclic aromatic system is readily functionalized, allowing for the fine-tuning of biological and physicochemical properties.[2][4] Quinoline derivatives have given rise to critical medicines, including antimalarials (chloroquine), anticancer agents (camptothecin), and antibacterials (ciprofloxacin).[2][5] This guide focuses on a specific, under-explored member of this family: 3-Methylquinolin-5-amine . Lacking extensive characterization in current literature, this molecule presents a tabula rasa for innovation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, proposing data-driven hypotheses and actionable experimental frameworks to unlock the therapeutic and technological potential of this promising scaffold.

Section 1: Physicochemical Profile and Synthesis Strategy

A foundational understanding of a molecule's properties and a reliable synthetic route are prerequisites for any research endeavor.

Predicted Physicochemical Properties

While experimental data for this compound is scarce, its properties can be predicted based on its structure and comparison with similar analogs like 3-methylquinoline and 8-methylquinolin-5-amine.[6][7]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₁₀H₁₀N₂Base for all stoichiometric calculations.
Molecular Weight~158.20 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of 5).
XLogP3~1.9 - 2.5Indicates good membrane permeability and potential for oral absorption.
Hydrogen Bond Donors1 (from -NH₂)Provides a key interaction point for receptor binding.
Hydrogen Bond Acceptors2 (from ring N, -NH₂)Offers additional sites for specific molecular interactions.
pKa (most basic)~5.0-6.0 (Amine)Influences solubility, receptor interaction, and pharmacokinetic profile.

These values are estimations and require experimental verification.

Proposed Synthesis: Modified Friedländer Annulation

The Friedländer synthesis is a robust and versatile method for constructing the quinoline core, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][9] We propose a modified, multi-step approach starting from commercially available precursors.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the target compound via a reliable and scalable method.

Materials:

  • 2-Amino-6-methylacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ammonium acetate

  • Acetic acid

  • Toluene, Ethanol, Ethyl acetate, Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Methodology:

  • Step 1: Enaminone Formation.

    • In a round-bottom flask, dissolve 2-Amino-6-methylacetophenone (1.0 eq) in toluene (10 mL/mmol).

    • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

    • Reflux the mixture at 110°C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate.

  • Step 2: Cyclization to form this compound.

    • To the crude enaminone, add ammonium acetate (5.0 eq) and glacial acetic acid (15 mL/mmol).

    • Heat the mixture to reflux (approx. 120°C) for 8-12 hours. The reaction should be monitored by TLC for the disappearance of the intermediate and the formation of the product spot.

    • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

    • Basify the aqueous solution to a pH of 8-9 using a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Step 3: Purification.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality of Experimental Choices:

  • DMF-DMA: Acts as a dehydrating agent and a source of the one-carbon unit needed to form the enaminone, which is a key precursor for the cyclization.

  • Ammonium Acetate/Acetic Acid: This combination serves as both the nitrogen source for the pyridine ring and the acidic catalyst required to promote the intramolecular cyclization (annulation) to form the quinoline core.[10]

Section 2: Potential Research Area I - Oncology as a Kinase Inhibitor Scaffold

Scientific Rationale: The quinoline scaffold is a privileged framework for designing protein kinase inhibitors, with several FDA-approved drugs targeting kinases in critical oncogenic pathways.[11][12] Aberrant kinase signaling is a hallmark of cancer, driving uncontrolled cell proliferation and survival.[11] We hypothesize that This compound can serve as a foundational scaffold for novel inhibitors of key cancer-related kinases , such as those in the PI3K/Akt/mTOR or RAF/MEK/ERK pathways. The 5-amino group provides a crucial vector for chemical modification to enhance potency and selectivity.[13]

Proposed Experimental Workflow

The following workflow provides a systematic approach to evaluate this compound and its future derivatives as kinase inhibitors.

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization a Computational Docking (EGFR, PI3Kα, VEGFR2) b Synthesis of This compound c Primary Screen: Broad Kinase Panel (e.g., ADP-Glo™) b->c Test Compound d Secondary Screen: IC50 Determination for Identified Hits c->d e Cytotoxicity Assays (MTT/SRB on A549, MCF-7) d->e Potent Hits f Target Engagement (Western Blot for p-Akt, p-ERK) e->f g Structure-Activity Relationship (SAR) Studies f->g Validated Hits AD_Strategy Compound This compound Scaffold AChE AChE Inhibition Compound->AChE Metal Metal Chelation (Cu²⁺, Fe²⁺, Zn²⁺) Compound->Metal Abeta Aβ Anti-Aggregation Compound->Abeta Outcome1 Restore Neurotransmitter Levels AChE->Outcome1 Outcome2 Reduce Oxidative Stress Metal->Outcome2 Outcome3 Prevent Plaque Formation Abeta->Outcome3

Caption: A multi-target therapeutic strategy for Alzheimer's Disease.

Key Experimental Protocols

Protocol 3.2.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the IC₅₀ value of this compound for the inhibition of AChE.

Causality of Experimental Choices: This colorimetric assay is a gold standard, relying on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with DTNB to produce a yellow anion whose absorbance can be measured, providing a direct readout of enzyme activity. [14] Methodology:

  • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

  • Prepare stock solutions of AChE, acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compound in the buffer (compound may require minimal DMSO).

  • In a 96-well plate, add 140 µL of buffer, 20 µL of DTNB solution, and 10 µL of various concentrations of the test compound.

  • Add 20 µL of AChE solution to each well. Incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • The rate of reaction is determined from the slope of absorbance versus time.

  • Calculate the percent inhibition for each concentration relative to a vehicle control.

  • Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Section 4: Potential Research Area III - Materials Science

Scientific Rationale: The rigid, planar, and electron-rich nature of the quinoline ring makes it an excellent building block for organic electronic materials, including organic light-emitting diodes (OLEDs) and fluorescent sensors. [4][15]The photophysical properties can be tuned by substitution. The 5-amino group on our target molecule is a moderate electron-donating group, which can influence the HOMO-LUMO gap and enhance fluorescence. We hypothesize that This compound can serve as a core for novel fluorophores or as a precursor for OLED materials.

Proposed Experimental Workflow

Materials_Workflow cluster_Photophysics Photophysical Characterization cluster_Application Application Development Start Synthesized This compound UV_Vis UV-Vis Absorption Spectroscopy Start->UV_Vis Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Quantum_Yield Quantum Yield Calculation Fluorescence->Quantum_Yield Derivatization Derivatization (e.g., attach hole-transport group) Quantum_Yield->Derivatization Promising Fluorophore Device OLED Device Fabrication & Testing Derivatization->Device

Caption: Workflow for materials science characterization and application.

Key Experimental Protocols

Protocol 4.2.1: Photophysical Characterization

Objective: To determine the absorption and emission properties of this compound.

Methodology:

  • Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a spectroscopic grade solvent (e.g., ethanol, toluene, dichloromethane).

  • Absorption: Record the UV-Vis absorption spectrum from 200-800 nm using a spectrophotometer. Identify the wavelength of maximum absorption (λₘₐₓ).

  • Emission: Using a spectrofluorometer, excite the sample at its λₘₐₓ. Record the emission spectrum over a suitable wavelength range. Identify the wavelength of maximum emission.

  • Quantum Yield: Measure the fluorescence quantum yield using a relative method with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the integrated fluorescence intensities, absorbance at the excitation wavelength, and refractive indices of the sample and standard solutions.

  • Solvatochromism: Repeat steps 1-3 in a range of solvents with varying polarity to assess how the electronic environment affects the photophysical properties. A significant shift in emission wavelength indicates potential applications in chemical sensing.

Conclusion

This compound stands as a molecule of significant untapped potential. Its structure marries the proven versatility of the quinoline core with unique substitution patterns that invite exploration. The research avenues proposed herein—oncology, neurodegeneration, and materials science—are not exhaustive but represent the most promising frontiers based on a firm scientific rationale derived from the extensive study of analogous compounds. The provided experimental workflows and protocols offer a validated, step-by-step guide for initiating this exploration. It is through such systematic investigation that this novel chemical entity can be translated from a molecular structure into a tangible solution for medicine or technology.

References

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Methodological & Application

Application Note & Protocol: A Robust Synthesis of 3-Methylquinolin-5-amine via the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Methylquinolin-5-amine Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. The strategic placement of substituents, such as the methyl and amine groups in this compound, provides crucial vectors for molecular elaboration and fine-tuning of physicochemical properties. This molecule serves as a versatile intermediate, enabling the synthesis of more complex structures for drug discovery programs targeting a range of diseases, including cancer and infectious agents.

This guide provides a detailed, field-proven protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen synthetic strategy—the Doebner-von Miller reaction—and offer expert insights to ensure a safe, reproducible, and high-yielding outcome.

Core Principles: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a powerful and versatile method for constructing the quinoline ring system. It involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] This reaction is renowned for its ability to create a wide array of substituted quinolines from readily available starting materials.[2][3]

The reaction proceeds through a complex and elegant mechanistic cascade:

  • Michael Addition: The synthesis is initiated by the conjugate addition of the aromatic amine to the α,β-unsaturated carbonyl compound.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution) to form a dihydroquinoline intermediate.

  • Dehydration & Aromatization: The dihydroquinoline then dehydrates and is subsequently oxidized to yield the final, stable aromatic quinoline ring. The oxidizing agent can be an external reagent added to the reaction or, in some cases, an intermediate anil formed in situ.[2]

For the synthesis of this compound, we will leverage this classic reaction by starting with benzene-1,3-diamine (m-phenylenediamine) and 2-methylpropenal (methacrolein). This choice of precursors strategically pre-installs the required amino group at the 5-position and the methyl group at the 3-position of the final quinoline product.

Proposed Synthetic Pathway

The overall transformation is depicted below:

Reaction: Benzene-1,3-diamine reacts with 2-methylpropenal in the presence of hydrochloric acid and an oxidizing agent to yield this compound.

Reaction_Scheme reactant1 Benzene-1,3-diamine plus + reactant1->plus reactant2 2-Methylpropenal (Methacrolein) product This compound reactant2->product 1. HCl, Heat 2. Oxidizing Agent plus->reactant2

Caption: Overall synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and should be performed by trained personnel in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
Benzene-1,3-diamine108.14108-45-2Toxic, handle with care.
2-Methylpropenal (Methacrolein)70.0978-85-3Flammable, toxic, lachrymator.
Hydrochloric Acid (conc., 37%)36.467647-01-0Corrosive.
Arsenic Acid (H₃AsO₄)141.947778-39-4Highly Toxic. Alternative oxidants can be used.
Sodium Hydroxide (NaOH)40.001310-73-2Corrosive.
Toluene92.14108-88-3Flammable solvent.
Ethanol46.0764-17-5Flammable solvent.
Equipment
500 mL Three-neck round-bottom flask
Reflux condenser, dropping funnel, mechanical stirrer
Heating mantle with temperature controller
Standard glassware for work-up and purification
Buchner funnel and filtration apparatus
Critical Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All steps must be performed in a certified chemical fume hood.

  • Reagent Hazards: Benzene-1,3-diamine is toxic and a suspected mutagen. Methacrolein is a volatile, flammable, and toxic lachrymator. Concentrated acids and bases are highly corrosive. Arsenic acid is a known carcinogen and is extremely toxic; handle with extreme caution and follow all institutional safety protocols for its use and disposal.[4][5][6]

  • Exothermic Reaction: The initial addition can be exothermic. Ensure efficient stirring and have a cooling bath (ice-water) on standby.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Charge Reactants: To the flask, add benzene-1,3-diamine (10.8 g, 0.1 mol) and 150 mL of water. Begin stirring to form a slurry.

  • Acidification: Slowly and carefully add concentrated hydrochloric acid (25 mL, approx. 0.3 mol) to the stirring mixture. An exothermic reaction will occur as the diamine salt forms.

  • Addition of Oxidant: Gently warm the mixture to approximately 60°C. In a separate beaker, prepare a solution of arsenic acid (15 g, ~0.105 mol) in 30 mL of hot water and add it to the reaction flask.

  • Controlled Addition of Aldehyde: Begin heating the reaction mixture to 90-95°C. Once the temperature is stable, add methacrolein (9.1 mL, 7.7 g, 0.11 mol) dropwise from the addition funnel over a period of 60-90 minutes. Maintain vigorous stirring and control the addition rate to keep the temperature below 100°C.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 95°C with continued stirring for an additional 3-4 hours. Monitor the reaction progress by TLC if a suitable system is developed (e.g., Ethyl Acetate/Hexane).

  • Work-up - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully place the flask in an ice bath and slowly neutralize the mixture by adding a 30% aqueous solution of sodium hydroxide until the pH is approximately 9-10. This step must be done slowly as it is highly exothermic. The product will precipitate as a solid.

  • Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts.

  • Purification: The crude solid can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system. Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum.

Data Presentation & Characterization

Table of Reagents & Stoichiometry
CompoundMolar MassMolesVolumeMassMolar Eq.
Benzene-1,3-diamine108.14 g/mol 0.1-10.8 g1.0
Methacrolein70.09 g/mol 0.119.1 mL7.7 g1.1
Hydrochloric Acid (37%)36.46 g/mol ~0.325 mL-3.0
Arsenic Acid141.94 g/mol ~0.105-15 g1.05

Expected Yield: 60-75% based on similar Doebner-von Miller syntheses.

Expected Characterization Data
  • Appearance: Off-white to pale yellow crystalline solid.

  • Molecular Formula: C₁₀H₁₀N₂

  • Molecular Weight: 158.20 g/mol [7]

  • ¹H NMR (400 MHz, DMSO-d₆): Predicted chemical shifts (δ, ppm): ~8.8 (s, 1H, H2), ~8.2 (s, 1H, H4), ~7.4 (t, 1H, H7), ~7.0 (d, 1H, H8), ~6.8 (d, 1H, H6), ~5.5 (br s, 2H, -NH₂), ~2.4 (s, 3H, -CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): Predicted chemical shifts (δ, ppm): ~150 (C8a), ~148 (C5), ~145 (C2), ~135 (C4), ~130 (C7), ~128 (C4a), ~122 (C3), ~115 (C8), ~110 (C6), ~18 (-CH₃).

  • Mass Spectrometry (EI-MS): Expected m/z: 158 (M⁺), with fragmentation patterns corresponding to the loss of methyl and HCN groups.

  • IR Spectroscopy (KBr, cm⁻¹): ~3450-3300 (N-H stretch, amine), ~3050 (Aromatic C-H stretch), ~1620, 1580 (C=C and C=N ring stretch), ~1380 (C-H bend, methyl).

Visualization of Mechanism and Workflow

Doebner-von Miller Reaction Mechanism

Mechanism cluster_main Doebner-von Miller Mechanism A 1. Michael Addition (Aniline + Methacrolein) B 2. Intermediate Adduct A->B H+ C 3. Intramolecular Cyclization (Electrophilic Attack) B->C H+ D 4. Dihydroquinoline Intermediate C->D E 5. Dehydration D->E -H₂O F 6. Dihydroquinoline E->F G 7. Oxidation F->G [O] H 8. This compound (Final Product) G->H

Caption: Key stages of the Doebner-von Miller synthesis.

Experimental Workflow

Workflow Setup 1. Assemble Glassware (3-Neck Flask, Condenser) Charge 2. Charge Diamine, H₂O, HCl Setup->Charge HeatOxidant 3. Heat to 60°C Add Oxidant Charge->HeatOxidant AddAldehyde 4. Heat to 95°C Add Methacrolein Dropwise HeatOxidant->AddAldehyde Reflux 5. React for 3-4 hours at 95°C AddAldehyde->Reflux Cool 6. Cool to Room Temp. Reflux->Cool Neutralize 7. Neutralize with NaOH (pH 9-10) Precipitate Product Cool->Neutralize Filter 8. Isolate via Vacuum Filtration Neutralize->Filter Purify 9. Recrystallize from EtOH/H₂O Filter->Purify Analyze 10. Dry and Characterize (NMR, MS, IR) Purify->Analyze

Sources

Application Notes & Protocols: The Strategic Use of 3-Methylquinolin-5-amine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Quinoline Building Block

3-Methylquinolin-5-amine (CAS No. 134992-14-6) is a heterocyclic aromatic amine that presents itself as a highly valuable and versatile building block for organic synthesis, particularly in the realms of medicinal chemistry and materials science.[1] Its structure, featuring a quinoline core, is a privileged scaffold found in a multitude of biologically active compounds and pharmaceuticals.[2][3] The strategic placement of a nucleophilic amino group at the C-5 position and a methyl group at the C-3 position offers multiple avenues for synthetic diversification.

The primary amino group serves as a potent handle for a wide array of chemical transformations, including N-alkylation, N-arylation, acylation, diazotization followed by substitution, and condensation reactions to form novel heterocyclic systems.[4] The quinoline nitrogen atom provides a site for quaternization or coordination to metal centers, while the aromatic core can undergo electrophilic substitution, although the reactivity is heavily influenced by the existing substituents. These features make this compound an emerging and strategic component for generating libraries of complex molecules in drug discovery programs.[5][6]

This document serves as a technical guide for researchers, outlining the key applications and providing detailed protocols for the effective utilization of this reagent.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use in any synthetic protocol. Below is a summary of available data for this compound and related compounds.

PropertyValueSource/Comment
CAS Number 134992-14-6BLD Pharm[1]
Molecular Formula C₁₀H₁₀N₂Calculated
Molecular Weight 158.20 g/mol Calculated
SMILES Code NC1=C2C=C(C)C=NC2=CC=C1BLD Pharm[1]
Appearance Likely a crystalline solidBy analogy to 5-aminoquinoline[7]
Storage Store in a tightly sealed container in a cool, dry place.General best practice for amines.

Core Safety Considerations:

While a specific, comprehensive safety datasheet for this compound is not widely available, data from structurally related compounds like 5-aminoquinoline and 3-methylquinoline provide essential guidance.

  • Irritation: Causes skin and serious eye irritation.[7]

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[7][8]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.[9]

Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any experimental work.

PART 1: Key Synthetic Applications & Strategies

The utility of this compound stems from its identity as a substituted arylamine, making it an excellent precursor for building more complex molecular architectures.

Precursor for Fused Heterocyclic Systems

The 5-amino group is ideally positioned to participate in cyclization reactions with appropriate bifunctional reagents. This strategy is a cornerstone for synthesizing novel polycyclic aromatic systems, which are of significant interest in medicinal chemistry. For example, through condensation reactions with carboxylic acids or their derivatives, one can construct fused naphthyridine-type structures, a reaction pathway well-documented for related aminoquinolines.[4]

Platform for Substituted Quinoline Derivatives via N-Functionalization

The nucleophilic amine allows for straightforward derivatization.

  • Palladium- or Copper-Catalyzed Cross-Coupling: Reactions such as the Buchwald-Hartwig N-arylation or Ullmann condensation can be employed to couple the amine with a variety of aryl or heteroaryl halides. This method is exceptionally powerful for creating complex biaryl amine structures, which are common motifs in pharmacologically active molecules.[4]

  • Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides the corresponding amides and sulfonamides. These functional groups can alter the electronic properties and biological activity of the parent molecule and can serve as directing groups for subsequent reactions.

Diazotization and Subsequent Transformations

A classic yet powerful application of primary aromatic amines is their conversion to diazonium salts. This intermediate, while often unstable, is a gateway to a vast array of functionalities. Treatment with various reagents can replace the amino group with halogens (Sandmeyer reaction), hydroxyl, cyano, or other groups, providing a route to 5-substituted-3-methylquinolines that are otherwise difficult to access.

PART 2: Experimental Protocols

The following protocols are representative examples designed to illustrate the practical application of this compound. Researchers should perform small-scale trial reactions to optimize conditions for their specific substrates.

Protocol 1: Synthesis of a Fused Naphthyridine System via Pictet-Spengler Type Reaction

This protocol describes a general procedure for the acid-catalyzed cyclization of this compound with an aromatic aldehyde, followed by oxidation, to yield a fused heterocyclic system. This approach is fundamental for building polycyclic scaffolds.

G cluster_prep Reaction Setup cluster_reaction Cyclization & Oxidation cluster_workup Workup & Purification start This compound + Aromatic Aldehyde solvent Add Solvent (e.g., Toluene) start->solvent acid Add Acid Catalyst (e.g., PPA or p-TsOH) solvent->acid heat Heat to Reflux (Monitor by TLC) acid->heat oxidant In-situ or Post-hoc Oxidation (e.g., Air or DDQ) heat->oxidant cool Cool to RT oxidant->cool quench Quench & Neutralize (e.g., aq. NaHCO₃) cool->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product Final Product: Fused Heterocycle purify->product

Caption: General workflow for synthesizing fused heterocycles.

Materials & Reagents:

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Aromatic Aldehyde1.1Reaction Partner
Polyphosphoric Acid (PPA)~10x weightCatalyst & Solvent
or p-Toluenesulfonic acid (p-TsOH)0.1 - 0.2Catalyst
Toluene-Solvent (if using p-TsOH)
Saturated NaHCO₃ (aq)As neededNeutralization
Ethyl AcetateAs neededExtraction
Anhydrous MgSO₄ or Na₂SO₄As neededDrying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and the chosen aromatic aldehyde (1.1 eq).

  • Catalyst Addition: Add polyphosphoric acid (PPA, approx. 10 times the weight of the amine). Alternatively, if using a milder catalyst, add toluene as a solvent followed by p-toluenesulfonic acid (0.1 eq).

  • Reaction: Heat the reaction mixture to 120-140 °C (for PPA) or to reflux (for toluene) and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup (PPA method): After completion, allow the mixture to cool to approximately 80 °C and carefully pour it onto crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate (NaHCO₃) until the pH is ~7-8. A precipitate of the crude product should form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to afford the final product.

Causality Note: The use of a strong acid like PPA or a dehydrating acid catalyst like p-TsOH is crucial. It protonates the aldehyde's carbonyl group, activating it for nucleophilic attack by the amine, and then facilitates the subsequent intramolecular electrophilic aromatic substitution (cyclization) and dehydration steps.[4]

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol outlines a general method for coupling this compound with an aryl iodide. Copper-catalyzed reactions are often cost-effective and robust alternatives to palladium-based systems for N-arylation.[4]

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Amine This compound Product 5-(Arylamino)-3-methylquinoline Amine->Product Forms C-N bond ArylHalide Aryl Halide (e.g., Iodobenzene) ArylHalide->Product Provides Aryl Group Catalyst CuI Catalyst->Amine Activates Base Base (e.g., K₂CO₃) Base->Amine Deprotonates Solvent Solvent (e.g., DMF)

Caption: Key components in an Ullmann N-Arylation reaction.

Materials & Reagents:

ReagentMolar Eq.Purpose
This compound1.2Starting Material
Aryl Iodide1.0Coupling Partner
Copper(I) Iodide (CuI)0.1Catalyst
Potassium Carbonate (K₂CO₃)2.0Base
N,N-Dimethylformamide (DMF)-Solvent
Ethyl Acetate / HexanesAs neededExtraction / Chromatography

Step-by-Step Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Copper(I) Iodide (0.1 eq) and potassium carbonate (2.0 eq). Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.2 eq), the aryl iodide (1.0 eq), and anhydrous DMF.

  • Reaction: Heat the mixture to 100-120 °C and stir until the aryl iodide is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of hexanes/ethyl acetate) to yield the pure N-aryl product.

Causality Note: The base (K₂CO₃) is essential for deprotonating the amine, forming a more nucleophilic amide species. The Cu(I) catalyst facilitates the coupling between this amide and the aryl halide, likely through an oxidative addition/reductive elimination cycle, to form the crucial C-N bond.[4]

Conclusion

This compound is a potent synthetic intermediate whose value lies in the predictable and versatile reactivity of its primary amino group and quinoline scaffold. By employing established synthetic methodologies such as acid-catalyzed cyclizations and metal-catalyzed cross-coupling reactions, researchers can efficiently generate novel and complex molecules. The protocols provided herein serve as a validated starting point for the exploration of this building block in diverse research and development programs.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11926, 3-Methylquinoline. Available at: [Link].

  • Kaur, M., & Singh, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link].

  • Farghaly, T. A., et al. (2014). An efficient synthesis and reactions of 3-(8-hydroxyquinolin-5-yl)-7-metyhlthio-5-oxo-5h-[2][10] thiazolo [3, 2-a] pyrimidine-6-carbonitrile as antimicrobial agents. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link].

  • University of British Columbia. (2024). Chemists synthesize an improved building block for medicines. ScienceDaily. Available at: [Link].

  • Molnár, M., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Available at: [Link].

  • Deshmukh, A. A., et al. (2014). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Indian Journal of Chemistry. Available at: [Link].

  • Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Molbank. Available at: [Link].

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link].

  • Sowińska, A., & Cmoch, P. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available at: [Link].

  • Chaitanya, M., et al. (2014). Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines. Arabian Journal of Chemistry. Available at: [Link].

  • Pharmaceutical Technology. Enamine: Synthesis of Building Blocks for Drug Design Programmes. Available at: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11911, 5-Aminoquinoline. Available at: [Link].

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 3-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 3-Methylquinolin-5-amine, a key heterocyclic amine intermediate in pharmaceutical and materials science research. The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and stability of this compound. We will detail advanced protocols for chromatography (HPLC, GC-MS), spectroscopy (NMR, FT-IR, UV-Vis), and thermal analysis (DSC/TGA), emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Introduction

This compound is a substituted quinoline derivative. Quinoline scaffolds are prevalent in a wide array of biologically active compounds and functional materials. The precise placement of the methyl and amine groups on the quinoline core dictates the molecule's physicochemical properties, reactivity, and potential biological activity. Therefore, unambiguous structural confirmation and rigorous purity assessment are non-negotiable prerequisites for its use in any research or development pipeline. This guide provides the necessary protocols to establish a complete analytical profile of this compound, ensuring its suitability for downstream applications.

Physicochemical Profile

A foundational understanding of the compound's physical properties is essential for method development, handling, and storage. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 134992-14-6[1][2]
Molecular Formula C₁₀H₁₀N₂[1][3]
Molecular Weight 158.20 g/mol [1][3]
IUPAC Name This compound[1]
Appearance Expected to be a crystalline solid, potentially yellow or brown, similar to related aminoquinolines.[4]
Solubility Expected to have low solubility in water but higher solubility in organic solvents like methanol, ethanol, and DMSO.[5]

Analytical Methodologies: A Holistic Approach

A multi-technique approach is required for the definitive characterization of this compound. The following workflow illustrates the logical sequence of analysis.

cluster_0 Characterization Workflow for this compound Sample Test Sample (this compound) Purity Purity & Impurity Profile Sample->Purity Identity Structural Identity Confirmation Sample->Identity Properties Physicochemical Properties Sample->Properties HPLC HPLC-UV Purity->HPLC GCMS GC-MS Purity->GCMS Identity->GCMS NMR NMR ('H, 'C) Identity->NMR FTIR FT-IR Identity->FTIR UVVIS UV-Vis Properties->UVVIS THERMAL DSC / TGA Properties->THERMAL

Caption: Overall workflow for the analytical characterization of this compound.

Chromatographic Analysis: Purity and Identity

Chromatographic methods are paramount for separating the analyte from impurities and confirming its molecular weight.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule, will be retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. Purity is determined by calculating the area percentage of the main peak relative to all other peaks detected at a specific UV wavelength.

cluster_1 HPLC-UV Purity Analysis Workflow Prep Sample Preparation (1 mg/mL in Mobile Phase) Inject Inject 10 µL into HPLC System Prep->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Analyze Data Analysis (Peak Integration & Area %) Detect->Analyze

Caption: Step-by-step workflow for HPLC-UV purity determination.

Experimental Protocol:

ParameterRecommended ConditionRationale
Instrument HPLC system with UV/PDA detectorStandard for purity analysis of UV-active compounds.[6]
Column C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3)The C18 stationary phase provides excellent retention and separation for aromatic amines.[7]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic amine.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.
Elution GradientA gradient elution is recommended to ensure that both polar and non-polar impurities are eluted and resolved from the main peak.[7]
Gradient Program 10% B to 90% B over 20 minThis gradient is a good starting point for method development.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.[8]
Detection 254 nm or determined λ-maxThe quinoline ring system is strongly UV-absorbent; 254 nm is a common wavelength. A full spectrum should be run to find the optimal wavelength.
Injection Vol. 10 µLStandard injection volume.
Sample Prep. 1 mg/mL in Mobile Phase (initial conditions)Ensures complete dissolution and compatibility with the HPLC system.[8]

Data Interpretation: The purity is calculated as the area of the this compound peak divided by the total area of all peaks in the chromatogram. A purity value >98% is typically required for drug development applications. Retention time serves as a qualitative identifier when compared against a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in the gas phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z). This technique provides definitive identification via the molecular ion peak and a characteristic fragmentation pattern.

cluster_2 GC-MS Identity Confirmation Workflow Prep Sample Preparation (100 µg/mL in Dichloromethane) Inject Inject 1 µL into GC Inlet Prep->Inject Separate Temperature Programmed Separation on HP-5ms Column Inject->Separate Ionize Electron Ionization (EI, 70 eV) Separate->Ionize Detect Mass Analysis (Scan m/z 40-300) Ionize->Detect Analyze Data Analysis (Identify M⁺ and Fragments) Detect->Analyze

Caption: Step-by-step workflow for GC-MS identity confirmation.

Experimental Protocol:

ParameterRecommended ConditionRationale
Instrument GC coupled to a Mass SpectrometerThe gold standard for volatile compound identification.[9]
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5ms)A 5% phenyl methylpolysiloxane column is a robust, general-purpose column suitable for aromatic amines.[10]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas standard for MS applications.
Inlet Temp. 270 °CEnsures rapid volatilization of the analyte without thermal degradation.[9]
Injection 1 µL, Split (50:1)Split injection prevents column overloading and ensures sharp peaks.
Oven Program 80°C (1 min), ramp 15°C/min to 280°C (5 min)A temperature ramp is necessary to ensure good separation and elution of the compound.[10]
MS Source Temp. 230 °CStandard source temperature for EI.[10]
Ionization Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Mass Range Scan m/z 40-300This range will cover the molecular ion and expected fragments.
Sample Prep. 100 µg/mL in Dichloromethane or Ethyl AcetateA volatile solvent is required for GC analysis.[10]

Data Interpretation: The primary goal is to identify the molecular ion (M⁺) peak. For this compound (C₁₀H₁₀N₂), the expected exact mass is 158.08 Da.[3] The mass spectrum should show a prominent peak at m/z = 158. The fragmentation pattern, which may involve loss of a methyl group or fragments from the quinoline ring, provides a unique fingerprint for the molecule.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques probe the molecular structure and functional groups of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the number and type of hydrogen atoms, while ¹³C NMR identifies the carbon skeleton. This is the most powerful technique for unambiguous structure confirmation.

Experimental Protocol:

ParameterRecommended ConditionRationale
Instrument 400 MHz (or higher) NMR SpectrometerHigher field strength provides better signal dispersion and resolution.[11]
Solvent Deuterated Chloroform (CDCl₃) or DMSO-d₆These are standard solvents for NMR; DMSO-d₆ is useful for observing exchangeable protons like those on the amine group.[12]
Sample Prep. 5-10 mg of sample in ~0.6 mL of solventStandard concentration for achieving good signal-to-noise.[12]
Internal Standard Tetramethylsilane (TMS) at 0 ppmThe universal reference standard for ¹H and ¹³C NMR.
¹H NMR Acq. 16-32 scans, 1-2 second relaxation delaySufficient scans for a good signal on a concentrated sample.[12]
¹³C NMR Acq. 1024+ scans, proton-decoupledMore scans are needed for the less sensitive ¹³C nucleus.[12]

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

Assignment Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Notes
-CH₃~2.5~18-20Singlet peak in ¹H NMR.
-NH₂~4.0-5.0 (broad)-Broad signal due to proton exchange; may not be visible in CDCl₃ but will be sharp in DMSO-d₆.
Aromatic C-H~6.8-8.8~110-150Complex multiplet pattern characteristic of the substituted quinoline ring system. Specific shifts depend on the exact electronic environment.[12][13]
Quaternary Carbons-~120-155Includes carbons of the ring fusion and those bearing substituents.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. Each type of bond (e.g., N-H, C-H, C=C) vibrates at a characteristic frequency, allowing for the identification of functional groups.

Experimental Protocol:

ParameterRecommended ConditionRationale
Instrument FT-IR Spectrometer with ATR accessoryAttenuated Total Reflectance (ATR) allows for direct analysis of solid or liquid samples with minimal preparation.[10]
Scan Range 4000 - 400 cm⁻¹Covers the full mid-infrared region where most functional groups absorb.
Resolution 4 cm⁻¹Standard resolution for routine analysis.
Scans 16-32 scansAveraging multiple scans improves the signal-to-noise ratio.
Sample Prep. Place a small amount of solid powder directly onto the ATR crystal.ATR requires no sample dilution or preparation.[10]

Expected Characteristic IR Peaks:

Wavenumber (cm⁻¹) Vibration Functional Group Reference
3400-3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)[14][15]
3100-3000C-H StretchAromatic Ring
2950-2850C-H StretchMethyl Group (-CH₃)
1650-1580N-H Bend (Scissoring)Primary Amine (-NH₂)[14]
1600-1450C=C and C=N StretchAromatic/Quinoline Ring[16]
1335-1250C-N StretchAromatic Amine[14]
Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of UV and visible light by the molecule, corresponding to electronic transitions. The wavelength of maximum absorbance (λ-max) is characteristic of the compound's chromophore (the light-absorbing part of the molecule).

Experimental Protocol:

ParameterRecommended ConditionRationale
Instrument Dual-beam UV-Vis SpectrophotometerStandard instrument for absorbance measurements.[17]
Solvent Ethanol or MethanolUV-transparent solvents that are good at solvating the analyte.
Concentration 1 x 10⁻⁵ M to 1 x 10⁻⁶ MA dilute concentration is needed to ensure the absorbance is within the linear range of the detector (typically < 1.5 AU).[18]
Scan Range 200 - 400 nmThis range covers the expected π → π* transitions of the quinoline ring system.
Sample Prep. Prepare a stock solution and dilute to the final concentration. Use the same solvent for the reference cuvette.

Data Interpretation: The UV spectrum of this compound is expected to show multiple absorption bands characteristic of the quinoline chromophore.[19][20] The λ-max values and molar absorptivity coefficients (ε) can be used for quantitative analysis via the Beer-Lambert law and as a qualitative identifier.

Thermal Analysis

Principle: Thermal analysis techniques measure changes in a material's physical properties as a function of temperature. Differential Scanning Calorimetry (DSC) detects phase transitions like melting, while Thermogravimetric Analysis (TGA) measures changes in mass due to decomposition.

Experimental Protocol:

ParameterRecommended ConditionRationale
Instrument Simultaneous TGA/DSC AnalyzerProvides both mass loss and thermal event data in a single experiment.
Sample Pan Aluminum or PlatinumStandard pans for thermal analysis.
Sample Size 3-5 mgA small sample size ensures uniform heating.
Heating Rate 10 °C/minA standard heating rate that provides good resolution of thermal events.[17]
Atmosphere Nitrogen (inert) or Air (oxidizing), 50 mL/minAn inert atmosphere is used to study thermal decomposition (pyrolysis), while an oxidizing atmosphere studies oxidative stability.[21]
Temp. Range 25 °C to 600 °CThis range will cover melting and decomposition.

Data Interpretation:

  • DSC: An endothermic peak will indicate the melting point of the compound. The absence of significant thermal events before melting suggests the sample is not a hydrate or solvate.

  • TGA: The onset temperature of mass loss indicates the beginning of thermal decomposition. The TGA curve provides information on the thermal stability of the compound under the tested atmosphere.[21]

Conclusion

The analytical methods detailed in this application note provide a comprehensive and robust framework for the characterization of this compound. By systematically applying these chromatographic, spectroscopic, and thermal analysis techniques, researchers and developers can confidently verify the identity, establish the purity, and understand the fundamental properties of their material. Adherence to these protocols will ensure data quality and reproducibility, which are critical for successful research and development outcomes.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11926, 3-Methylquinoline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Food Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 166948139, 3-Fluoro-5-methylquinolin-6-amine. Retrieved from [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2021). Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV‐vis spectra of compounds 3 ga, 5 a, 5 b, 5 c in THF.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 304808, 8-Methyl-5-quinolinamine. Retrieved from [Link]

  • A direct metal-free C2-H functionalization of quinoline N-oxides - Supporting Information. (n.d.). Retrieved from [Link]

  • analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy. Retrieved from [Link]

  • JETIR. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MICROBIAL STUDIES OF 3-{(E)-[(2-HYDROXYQUINOLIN-3 YL)METHYLIDENE] AMINO}. Retrieved from [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). Food Chemistry. Retrieved from [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (n.d.). Molecules. Retrieved from [Link]

  • CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. (1987). Biomedical & Environmental Mass Spectrometry. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methylquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11911, 5-Aminoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of aminoquinoline 3 in various solvents. Retrieved from [Link]

  • FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). (2015). Journal of Molecular Structure. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes.... Retrieved from [Link]

  • BAuA. (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). Retrieved from [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Acta Poloniae Pharmaceutica ñ Drug Research. Retrieved from [Link]

  • Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography. (1998). Food and Chemical Toxicology. Retrieved from [Link]

  • Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice. (2014). Journal of Chromatographic Science. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70766, 5-Aminoisoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 174761448, 3,4,5-Trimethylquinolin-2-amine. Retrieved from [Link]

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Application Notes & Protocols: Mechanistic Insights into the Synthesis and Reactivity of 3-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the synthesis and reaction mechanisms associated with 3-methylquinolin-5-amine, a heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals. We move beyond simple procedural outlines to dissect the causality behind synthetic strategies, focusing on the Doebner-von Miller reaction as a primary synthetic route. This document furnishes detailed, self-validating experimental protocols for the multi-step synthesis, analytical characterization, and subsequent functionalization of the target molecule. All mechanistic claims and procedural standards are substantiated with authoritative citations, and key pathways are visualized through detailed diagrams to enhance understanding and practical application in a research setting.

Introduction: The Quinoline Scaffold in Modern Chemistry

Quinolines represent a privileged class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Their derivatives are renowned for a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[3][4] The specific substitution pattern on the quinoline ring system critically dictates its physicochemical properties and pharmacological effects. This compound, featuring both an electron-donating methyl group and a strongly activating amino group on the fused benzene ring, presents a unique electronic and steric profile. Understanding the mechanisms of its synthesis and subsequent reactions is paramount for designing novel derivatives and exploring its full potential as a pharmacophore in drug discovery programs.

Part 1: The Synthetic Pathway - A Mechanistic Approach to this compound

The synthesis of substituted quinolines can be achieved through several classic name reactions, including the Skraup, Friedländer, and Doebner-von Miller syntheses.[1][5] For the specific preparation of this compound, the Doebner-von Miller reaction offers a versatile and logical approach. This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[6][7]

Our proposed pathway involves a two-stage process:

  • Doebner-von Miller Cyclization: Reaction of 3-nitroaniline with 2-methylpropenal (methacrolein) to form 3-methyl-5-nitroquinoline. The nitro group serves as a precursor to the target amine, as direct use of a diamine can lead to polymerization and other side reactions.

  • Nitro Group Reduction: Selective reduction of the nitro moiety to yield the final product, this compound.

Mechanistic Overview: The Doebner-von Miller Reaction

The mechanism of the Doebner-von Miller reaction is a subject of extensive study and is understood to proceed through a complex pathway.[3][8] The key steps for the synthesis of 3-methyl-5-nitroquinoline are outlined below.

  • Michael Addition: The reaction initiates with a conjugate (Michael) addition of the nucleophilic amine (3-nitroaniline) to the protonated α,β-unsaturated aldehyde (2-methylpropenal).

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack from the activated carbonyl carbon onto the electron-rich aromatic ring.

  • Dehydration: The cyclic intermediate readily dehydrates under the acidic conditions to form a dihydroquinoline species.

  • Oxidation (Aromatization): The dihydroquinoline is then oxidized to the stable aromatic quinoline ring. In many Doebner-von Miller reactions, an external oxidizing agent is used; however, Schiff base intermediates formed during the reaction can also serve as internal oxidants.[9]


}

Doebner-von Miller Synthesis Mechanism

Experimental Protocols: Synthesis

This protocol details the acid-catalyzed cyclization of 3-nitroaniline with 2-methylpropenal.

Materials:

  • 3-Nitroaniline (1.0 eq)

  • 2-Methylpropenal (methacrolein) (1.5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution, 10% w/v

  • Ethyl acetate

  • Hexanes

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitroaniline (e.g., 13.8 g, 0.1 mol) and ethanol (100 mL).

  • Stir the mixture until the aniline is fully dissolved.

  • Carefully and slowly add concentrated HCl (30 mL) to the solution while cooling the flask in an ice bath.

  • To this acidic solution, add 2-methylpropenal (e.g., 10.5 g, 0.15 mol) dropwise over 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The starting aniline spot should diminish and a new, less polar product spot should appear.

  • After cooling to room temperature, pour the reaction mixture over 200 g of crushed ice.

  • Neutralize the acidic solution by slowly adding 10% NaOH solution until the pH is approximately 8-9. A precipitate will form.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from an ethanol/water mixture to afford pure 3-methyl-5-nitroquinoline.

Scientist's Note (Causality): The use of a strong acid like HCl is crucial for protonating the carbonyl of the α,β-unsaturated aldehyde, which activates it for nucleophilic attack by the weakly basic 3-nitroaniline.[6] An excess of the aldehyde is used to compensate for potential polymerization side reactions.

This protocol describes the reduction of the nitro group using tin(II) chloride, a classic and effective method.

Materials:

  • 3-Methyl-5-nitroquinoline (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution, 50% w/v

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend 3-methyl-5-nitroquinoline (e.g., 9.4 g, 0.05 mol) in ethanol (150 mL) in a 500 mL round-bottom flask.

  • Add tin(II) chloride dihydrate (e.g., 45.1 g, 0.2 mol) to the suspension.

  • Carefully add concentrated HCl (50 mL) dropwise while stirring. The reaction is exothermic.

  • Heat the mixture to 60-70 °C and stir for 2-3 hours, or until TLC analysis (1:1 Hexanes:Ethyl Acetate) shows complete consumption of the starting material.

  • Cool the reaction to room temperature and then place in an ice bath.

  • Very slowly and carefully, basify the mixture by adding 50% NaOH solution. A thick white precipitate of tin hydroxides will form. Continue adding base until the pH is >12. Caution: This is a highly exothermic process.

  • Extract the resulting slurry with dichloromethane (4 x 100 mL). The product is in the organic layer.

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine, e.g., 1%, to prevent tailing) or by recrystallization.

Part 2: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile of the molecule.


}

Analytical Characterization Workflow

Expected Spectroscopic Data

The following table summarizes the anticipated data for this compound, which is critical for verifying the successful synthesis.

TechniqueParameterExpected Value/Observation
¹H NMR (CDCl₃)δ (ppm)~8.6 (s, 1H, H2), ~7.8 (s, 1H, H4), ~7.4 (t, 1H, H7), ~7.1 (d, 1H, H6), ~6.8 (d, 1H, H8), ~4.0 (br s, 2H, -NH₂), ~2.5 (s, 3H, -CH₃)
¹³C NMR (CDCl₃)δ (ppm)~150 (C2), ~148 (C8a), ~145 (C5), ~135 (C4), ~130 (C7), ~125 (C4a), ~122 (C3), ~115 (C6), ~108 (C8), ~18 (-CH₃)
IR (ATR)ν (cm⁻¹)3450-3300 (N-H stretch, amine), 3100-3000 (Aromatic C-H stretch), 1620 (C=N stretch), 1580 (C=C stretch), 1320 (C-N stretch)
MS (EI) m/z158 (M⁺, molecular ion), fragments corresponding to loss of CH₃, HCN.

Note: Exact chemical shifts (δ) and coupling constants (J) are dependent on solvent and concentration.

Protocol 3: Comprehensive Analytical Characterization

Objective: To confirm the structure and assess the purity of the synthesized this compound.

Procedure:

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • GC-MS: Prepare a dilute solution (~1 mg/mL) in ethyl acetate or dichloromethane.

    • IR: Place a small amount of the solid product directly on the ATR crystal or prepare a KBr pellet.

  • ¹H and ¹³C NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to identify all proton environments and their couplings.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon atoms.

    • Rationale: NMR is the most powerful tool for unambiguous structure determination. The number of signals, their chemical shifts, multiplicities, and integrations must match the proposed structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Inject the sample into the GC-MS. The GC will separate the compound from any volatile impurities.

    • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. The fragmentation pattern provides additional structural evidence.

    • Rationale: GC-MS is excellent for assessing purity and confirming the molecular formula.

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum to identify key functional groups.

    • Look for the characteristic N-H stretches of the primary amine, aromatic C-H stretches, and the C=C/C=N stretches of the quinoline ring. The absence of a strong nitro group stretch (~1530 and 1350 cm⁻¹) confirms the completion of the reduction step.

    • Rationale: IR spectroscopy provides a quick and reliable confirmation of the functional groups present in the molecule and can verify the success of the reduction step.

Part 3: Probing Reactivity - Electrophilic Functionalization

The reactivity of this compound in electrophilic aromatic substitution is governed by the combined directing effects of its substituents. The amino group at C-5 is a powerful activating ortho-, para-director. The methyl group at C-3 is a weak activator. The quinoline nitrogen deactivates the pyridine ring (positions 2 and 4) towards electrophilic attack. Therefore, electrophilic substitution is strongly favored on the benzene ring, primarily at the C-6 position, which is ortho to the highly activating amino group.

Mechanism: Electrophilic Bromination

The bromination of this compound with a mild brominating agent like N-Bromosuccinimide (NBS) is expected to proceed via a standard electrophilic aromatic substitution mechanism to yield 6-bromo-3-methylquinolin-5-amine.


}

Mechanism of Electrophilic Bromination

Protocol 4: Regioselective Bromination of this compound

Objective: To demonstrate the regioselective functionalization of the quinoline core.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound (e.g., 1.58 g, 0.01 mol) in DMF (20 mL) in a 100 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve NBS (e.g., 1.87 g, 0.0105 mol) in DMF (10 mL).

  • Add the NBS solution dropwise to the cooled quinoline solution over 20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate). The product should be a new, slightly less polar spot than the starting material.

  • Quench the reaction by pouring the mixture into 100 mL of cold water. A precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate 6-bromo-3-methylquinolin-5-amine.

Scientist's Note (Trustworthiness): This protocol is self-validating through careful monitoring by TLC. The workup procedure, including the NaHCO₃ wash, is designed to remove any unreacted NBS and acidic byproducts. The final structure should be confirmed using the analytical methods described in Part 2.

Conclusion

This guide provides a comprehensive framework for the synthesis, characterization, and further functionalization of this compound. By understanding the underlying reaction mechanisms, such as the Doebner-von Miller cyclization and electrophilic aromatic substitution, researchers can confidently and efficiently produce this valuable chemical scaffold. The detailed protocols are designed to be robust and reproducible, serving as a solid foundation for the development of novel quinoline derivatives for applications in drug discovery and materials science.

References

  • Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry.
  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • Wikipedia. Skraup reaction.
  • Prepar
  • Wikipedia. Doebner–Miller reaction.
  • ACS Publications.
  • SynArchive. Doebner-Miller Reaction.
  • Alfa Chemistry. Friedländer Quinoline Synthesis.
  • Wikipedia. Friedländer synthesis.
  • PubMed. Recent Progress in the Synthesis of Quinolines.
  • Organic Reactions. The Friedländer Synthesis of Quinolines.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • MDPI.

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Application Notes & Protocols: 3-Methylquinolin-5-amine Derivatives in Kinase Inhibition and Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form key hydrogen bonds and other non-covalent interactions with biological targets have made it a cornerstone in the development of therapeutic agents.[1][2] Quinoline derivatives are found in a wide array of FDA-approved drugs and exhibit diverse biological activities, including anticancer, antibacterial, and antimalarial properties.[1][3] Within this class, 3-Methylquinolin-5-amine serves as a particularly valuable starting point for creating potent and selective enzyme inhibitors. The strategic placement of the methyl group at the 3-position and the amine at the 5-position provides synthetic handles for elaboration, allowing chemists to fine-tune the molecule's steric and electronic properties to achieve high affinity for specific targets. This guide focuses on the application of these derivatives as kinase inhibitors, a critical area in oncology research.[2][4]

Core Application: Kinase Inhibition in Oncology

Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This signaling mechanism is fundamental to regulating the majority of cellular pathways, including cell growth, proliferation, differentiation, and apoptosis.[5] In many cancers, kinases become dysregulated, leading to uncontrolled cell growth. Therefore, kinase inhibitors are a major class of anticancer drugs.[6] Derivatives of this compound have been successfully developed as potent inhibitors of key oncogenic kinases, particularly within the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling pathway.[7][8][9]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many human cancers.[9] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the kinase Akt.[10] Activated Akt then phosphorylates a host of downstream targets, including the mTOR (mammalian target of rapamycin) complex, leading to increased protein synthesis and cell growth.

This compound derivatives are often designed as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase (e.g., PI3K), preventing the enzyme from binding its natural substrate and halting the phosphorylation cascade.[9] This inhibition leads to a shutdown of pro-survival signaling, ultimately inducing apoptosis (programmed cell death) in cancer cells.[7]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Figure 1. Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Application Protocol 1: Synthesis of a Representative Derivative

This protocol outlines a general, multi-step synthesis for a hypothetical PI3K inhibitor based on the this compound scaffold. The described reactions are representative of methodologies found in medicinal chemistry literature for creating such compounds.[1][11]

Expert Insight: The choice of reagents and reaction conditions is critical. For instance, the use of a palladium catalyst in the Buchwald-Hartwig amination step is a common and effective method for forming the C-N bond, which is often a key pharmacophoric element.[12] Temperature control is crucial to prevent side reactions and ensure good yields.

Workflow Overview
Figure 2. General synthetic workflow for a this compound derivative.
Step-by-Step Methodology

Step 1: Reduction of 3-Methyl-5-nitroquinoline to this compound

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 3-Methyl-5-nitroquinoline (1 equivalent).

  • Solvent & Reagents: Add a 4:1 mixture of ethanol and water. To this suspension, add iron powder (5 equivalents) and ammonium chloride (4 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir vigorously for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine) on the TLC plate indicates a successful reaction.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate and a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound. The product can be purified further by column chromatography if necessary.

Step 2: Buchwald-Hartwig Amination

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1 eq.), the desired aryl halide (e.g., 4-bromobenzenesulfonamide, 1.1 eq.), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq.), a suitable ligand (e.g., Xantphos, 0.1 eq.), and a base (e.g., Cs2CO3, 2 eq.).

  • Solvent: Add anhydrous dioxane or toluene.

  • Reaction: Degas the mixture and heat to 100-110°C for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through Celite. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the coupled product.

Step 3: Final Modification (e.g., N-acylation)

  • Setup: Dissolve the product from Step 2 (1 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Reaction: Cool the solution to 0°C in an ice bath. Add a base such as triethylamine (1.5 eq.) followed by the dropwise addition of an acyl chloride or sulfonyl chloride (1.2 eq.).

  • Completion: Allow the reaction to warm to room temperature and stir for 2-6 hours until completion is confirmed by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the final compound by column chromatography or recrystallization to yield the highly pure derivative. The structure should be confirmed by NMR and HRMS.[3][11]

Application Protocol 2: In Vitro Kinase Inhibition Assay

Once synthesized and purified, the inhibitory activity of the new derivative must be quantified. A common method is an in vitro kinase assay, which measures the compound's ability to inhibit a purified kinase enzyme.[4] Luminescence-based assays like the Kinase-Glo® assay are widely used due to their high sensitivity and suitability for high-throughput screening.[5]

Principle: This assay quantifies the amount of ATP remaining in solution after a kinase reaction. High kinase activity results in low ATP levels (and low luminescence), while potent inhibition results in high ATP levels (and high luminescence).

Step-by-Step Methodology
  • Compound Preparation: Prepare a stock solution of the synthesized this compound derivative in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate.

    • Expert Insight: Using DMSO is standard, but its final concentration in the assay well should be kept low (<1%) to avoid affecting enzyme activity.

  • Kinase Reaction Setup:

    • Add the kinase buffer to all wells.

    • Add the test compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add the purified kinase enzyme (e.g., PI3Kα) to all wells except the "no enzyme" control.

    • Add the kinase substrate (e.g., a specific peptide or lipid substrate for PI3K).

    • Incubate for 10-30 minutes to allow for compound binding to the kinase.[5]

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine IC50 values.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Add an equal volume of Kinase-Glo® Reagent to each well. This reagent contains luciferase and its substrate, which generates light in the presence of ATP.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis & Interpretation
  • Normalization: The raw luminescence data is converted to percent inhibition using the following formula: % Inhibition = 100 * (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme)

  • IC50 Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Table 1: Example Quantitative Data for Quinoline Derivatives This table presents hypothetical data for a series of synthesized derivatives, illustrating how structure-activity relationships (SAR) are evaluated.

Compound IDR1 GroupR2 GroupPI3Kα IC50 (nM)Selectivity vs. PI3Kβ (Fold)
DERIV-01 H-SO2NH21505
DERIV-02 -Cl-SO2NH22520
DERIV-03 -OCH3-SO2NH2908
DERIV-04 -Cl-CONHCH34515

Data is for illustrative purposes only.

Expert Insight: The data in Table 1 suggests that adding an electron-withdrawing group like chlorine at the R1 position (DERIV-02) significantly improves potency against PI3Kα. This kind of SAR analysis guides the next round of synthesis to create even more potent and selective inhibitors.[4]

Conclusion and Future Directions

Derivatives of this compound are a highly promising class of compounds for the development of targeted cancer therapies. Their synthetic tractability and proven ability to potently inhibit key oncogenic kinases like PI3K make them a focal point of ongoing research. Future work in this area will likely focus on optimizing drug-like properties, improving selectivity profiles to minimize off-target effects, and exploring their use in combination therapies to overcome drug resistance.

References

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Application Notes & Protocols: 3-Methylquinolin-5-amine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-Methylquinolin-5-amine Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Among quinoline derivatives, this compound stands out as a particularly valuable starting material for the synthesis of targeted therapeutics. Its structure offers a unique combination of features for the medicinal chemist:

  • The Quinoline Core: A rigid, bicyclic aromatic system that provides a robust framework for orienting pharmacophoric groups in three-dimensional space, facilitating interactions with biological targets.

  • The 5-Amino Group: A versatile functional handle for introducing a wide array of substituents. This primary amine is a key nucleophile for forming amide, sulfonamide, urea, and other linkages, allowing for the systematic exploration of structure-activity relationships (SAR).

  • The 3-Methyl Group: This small alkyl group can influence the molecule's electronic properties and steric profile, potentially enhancing binding affinity to target proteins or improving metabolic stability.

The strategic placement of these features makes this compound a cornerstone in the construction of complex molecules, particularly in the highly competitive field of protein kinase inhibitors.

Application I: Synthesis of Potent Kinase Inhibitors for Oncology

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of anticancer drugs. The quinoline scaffold has been successfully employed to design potent inhibitors of various kinases, including Vascular Endothelial Growth factor Receptor (VEGFR), Epidermal Growth factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[2]

The 5-amino group of this compound is perfectly positioned to be acylated or to participate in condensation reactions to build extended structures that can occupy the ATP-binding site of these kinases.

General Synthetic Workflow

The synthesis of kinase inhibitors from this compound typically follows a convergent strategy. The quinoline core acts as one key fragment, which is coupled to another functionalized heterocyclic or aromatic system.

synthesis_workflow start This compound (Starting Material) intermediate Key Intermediate (e.g., Amide, Urea) start->intermediate Acylation / Condensation final Final Bioactive Molecule (Kinase Inhibitor) intermediate->final Further Modification (Optional) coupling Coupling Partner (e.g., Carboxylic Acid, Isocyanate) coupling->intermediate

Caption: General workflow for synthesizing kinase inhibitors.

Protocol 1: Synthesis of a Representative N-(3-methylquinolin-5-yl)amide Kinase Inhibitor Scaffold

This protocol details a general procedure for the amide coupling of this compound with a substituted benzoic acid, a common step in the synthesis of various kinase inhibitors.

Reaction Scheme:

(Illustrative scheme: R represents a substituent on the benzoic acid partner designed to interact with the target kinase.)

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStore in a cool, dry place.
Substituted Benzoic Acid≥98%CommercialPartner chosen based on target.
HATU (Coupling Agent)≥98%CommercialHandle in a fume hood.
DIPEA (Base)AnhydrousCommercialCorrosive. Handle with care.
N,N-Dimethylformamide (DMF)AnhydrousCommercialUse under inert atmosphere.
Dichloromethane (DCM)HPLC GradeCommercialFor extraction.
Saturated NaHCO₃ solutionACS GradeIn-house prepFor workup.
BrineACS GradeIn-house prepFor workup.
Anhydrous MgSO₄ or Na₂SO₄ACS GradeCommercialFor drying.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted benzoic acid (1.0 eq).

    • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

    • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

      • Scientist's Note: Pre-activation of the acid with HATU forms a highly reactive acyl-intermediate, which facilitates efficient amide bond formation with the less nucleophilic aromatic amine.

  • Amine Addition:

    • In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the activated acid mixture.

    • Allow the reaction to stir at room temperature for 4-12 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

      • Self-Validation Checkpoint: A typical mobile phase for TLC could be 50% Ethyl Acetate in Hexanes. The product should have a different Rf value than the starting materials. LC-MS will confirm the formation of the product by its mass-to-charge ratio (M+H)⁺.

  • Aqueous Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with Dichloromethane (DCM).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

      • Scientist's Note: The NaHCO₃ wash is crucial to remove any unreacted acidic starting material and acidic byproducts from the coupling agent.

  • Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid/oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or DCM in methanol to afford the pure amide product.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).

Application II: Derivatization into Anticancer and Antimicrobial Agents

Beyond kinase inhibitors, the quinoline scaffold is integral to compounds with broad anticancer and antimicrobial activities.[3][4][5] The 5-amino group can be converted into a sulfonamide, which is another key pharmacophore in drug design.

Logical Pathway for Derivatization

The primary amine of this compound serves as a branching point for diverse synthetic pathways, enabling the creation of libraries of compounds for screening.

derivatization_pathway cluster_reactions Key Reactions cluster_products Bioactive Scaffolds start This compound reaction1 Amide Coupling (R-COCl or R-COOH) start->reaction1 reaction2 Sulfonylation (R-SO₂Cl) start->reaction2 reaction3 Urea Formation (R-NCO) start->reaction3 product1 Amide Derivatives (e.g., Kinase Inhibitors) reaction1->product1 product2 Sulfonamide Derivatives (e.g., Antimicrobials) reaction2->product2 product3 Urea Derivatives (e.g., Antiproliferative Agents) reaction3->product3

Caption: Key derivatization pathways from this compound.

Protocol 2: Synthesis of a Representative N-(3-methylquinolin-5-yl)sulfonamide

This protocol outlines the synthesis of a sulfonamide derivative, a scaffold found in various antibacterial and anticancer agents.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStore in a cool, dry place.
Aryl/Alkyl Sulfonyl Chloride≥97%CommercialMoisture sensitive. Handle with care.
PyridineAnhydrousCommercialUse as solvent and base.
Dichloromethane (DCM)AnhydrousCommercialUse as co-solvent.
1 M Hydrochloric Acid (HCl)ACS GradeIn-house prepFor workup.
Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

      • Scientist's Note: Pyridine acts as both the solvent and an acid scavenger to neutralize the HCl generated during the reaction. Cooling the reaction helps to control the exotherm and minimize side reactions.

  • Sulfonyl Chloride Addition:

    • Dissolve the desired sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction by TLC or LC-MS. The disappearance of the starting amine and the appearance of a new, typically less polar, spot indicates product formation.

      • Self-Validation Checkpoint: LC-MS analysis should show a peak corresponding to the molecular weight of the desired sulfonamide product.

  • Workup:

    • Once complete, carefully pour the reaction mixture over ice-cold 1 M HCl. This will protonate the pyridine, making it water-soluble.

    • Extract the product with DCM or ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by flash chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Troubleshooting Common Synthetic Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Amide Coupling - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.- Increase pre-activation time.- Use a more potent coupling agent (e.g., COMU).- Increase reaction temperature slightly (e.g., to 40 °C).
Multiple Products in Sulfonylation - Di-sulfonylation (at the amine and quinoline nitrogen).- Hydrolysis of sulfonyl chloride.- Maintain low temperature (0 °C) during addition.- Ensure all reagents and solvents are strictly anhydrous.
Purification Difficulties - Product is highly polar and streaks on silica gel.- Close Rf values of product and starting material.- Use a different stationary phase (e.g., alumina).- For polar products, add 1% triethylamine to the mobile phase.- Consider reverse-phase chromatography.

Conclusion

This compound is a high-value, versatile building block for the synthesis of a diverse range of bioactive molecules. The protocols and insights provided here serve as a foundational guide for researchers in drug discovery. The strategic functionalization of its 5-amino group allows for the systematic development of potent and selective agents, particularly in the realm of oncology. Careful execution of the described synthetic methods, coupled with rigorous monitoring and characterization, will enable the successful creation of novel chemical entities for therapeutic evaluation.

References

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. National Institutes of Health. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link]

  • Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives. PubMed. Available at: [Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. National Institutes of Health. Available at: [Link]

  • Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. Available at: [Link]

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A Detailed Protocol for the Laboratory-Scale Synthesis of 3-Methylquinolin-5-amine via the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-Methylquinolin-5-amine

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The quinoline scaffold is a core component of numerous pharmaceuticals, renowned for a wide range of biological activities including antimalarial, anticancer, and antibacterial properties.[1][2] Specifically, the presence of an amino group at the 5-position and a methyl group at the 3-position provides a unique substitution pattern for further functionalization, making it a key intermediate in the synthesis of novel therapeutic agents and functional materials.[3][4]

This application note provides a detailed, reliable, and reproducible protocol for the laboratory-scale synthesis of this compound. The chosen synthetic route is the Doebner-von Miller reaction , a classic and robust method for quinoline synthesis.[5] This reaction involves the acid-catalyzed condensation of an aromatic amine with an α,β-unsaturated carbonyl compound.[1][6] Here, we utilize m-phenylenediamine as the aromatic amine precursor and crotonaldehyde as the α,β-unsaturated aldehyde to achieve the desired 3-methyl-5-amino substitution pattern. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just a procedural walkthrough but also the underlying chemical principles and safety considerations.

Reaction Scheme & Mechanism

The synthesis proceeds via the Doebner-von Miller reaction, which is mechanistically related to the Skraup synthesis.[5][7] The overall transformation is depicted below:

Overall Reaction:

m-Phenylenediamine + Crotonaldehyde → this compound

Causality and Mechanistic Insights:

The Doebner-von Miller reaction mechanism is a well-studied pathway that elegantly constructs the quinoline ring system.[1][5]

  • Michael Addition: The reaction is initiated by the conjugate (Michael) addition of one of the amino groups of m-phenylenediamine to the α,β-unsaturated aldehyde, crotonaldehyde. This step is catalyzed by the strong acid environment.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack from the activated benzene ring onto the protonated carbonyl group, leading to cyclization.

  • Dehydration: The cyclic intermediate readily dehydrates under the acidic and heated conditions to form a dihydroquinoline intermediate.

  • Aromatization (Oxidation): The final step is the oxidation of the dihydroquinoline to the aromatic this compound. In many Doebner-von Miller reactions, an external oxidizing agent (like nitrobenzene or arsenic acid) is used.[7][8] However, the reaction can often proceed with an intermediate Schiff base, formed from the condensation of the aniline with another molecule of the aldehyde, acting as the hydrogen acceptor (oxidant).[9]

The choice of m-phenylenediamine is critical. One amino group acts as the nucleophile for the initial Michael addition and becomes part of the newly formed heterocyclic ring, while the second amino group remains as a substituent at the 5-position of the resulting quinoline core. Crotonaldehyde serves as the four-carbon building block that forms the pyridine ring, with its existing methyl group ultimately positioned at the 3-position of the quinoline.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, execution, work-up, and purification.

Materials and Equipment

Reagents:

  • m-Phenylenediamine (≥99%)

  • Crotonaldehyde (99.5%, mixture of isomers)

  • Hydrochloric acid (concentrated, 37%)

  • Sodium hydroxide (pellets, ≥97%)

  • Dichloromethane (DCM, ACS grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Ethyl acetate (EtOAc, ACS grade)

  • Hexanes (ACS grade)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • pH paper or pH meter

Reagent Data Summary
ReagentFormulaMW ( g/mol )Equiv.Moles (mmol)Amount
m-PhenylenediamineC₆H₈N₂108.141.046.25.0 g
CrotonaldehydeC₄H₆O70.092.5115.58.1 g (9.6 mL)
Conc. HCl (37%)HCl36.46--20 mL
Water (Deionized)H₂O18.02--50 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

    • Place the flask in a heating mantle situated on a magnetic stirrer.

  • Reagent Charging:

    • In the flask, combine 5.0 g (46.2 mmol) of m-phenylenediamine with 50 mL of deionized water and 20 mL of concentrated hydrochloric acid. Stir the mixture until the amine salt fully dissolves. An exotherm may be observed; use an ice bath to maintain control if necessary.

  • Addition of Crotonaldehyde:

    • Charge the dropping funnel with 9.6 mL (8.1 g, 115.5 mmol) of crotonaldehyde.

    • Add the crotonaldehyde dropwise to the stirred amine solution over a period of 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 50 °C using an occasional ice bath. The solution will darken significantly.

  • Reaction Execution:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 100-105 °C) using the heating mantle.

    • Maintain a gentle reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase).

  • Work-up and Neutralization:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the acidic reaction mixture into a beaker containing 200 mL of an ice-water slush.

    • Slowly neutralize the mixture by adding a 10 M aqueous sodium hydroxide solution. This step is highly exothermic. Use an ice bath to keep the solution cool and add the base portion-wise with constant stirring until the pH is approximately 10-12 (as indicated by pH paper). A dark, oily precipitate will form.

  • Extraction:

    • Transfer the neutralized mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield a dark crude oil.

    • Purify the crude product by flash column chromatography on silica gel.

    • Equilibrate the column with a 9:1 Hexanes:Ethyl Acetate mixture.

    • Load the crude oil onto the silica gel and elute with a gradient of 10% to 40% ethyl acetate in hexanes.

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent via rotary evaporation to yield this compound as a solid.

Characterization Data
  • Appearance: Yellow to brown solid

  • Molecular Formula: C₁₀H₁₀N₂

  • Molecular Weight: 158.20 g/mol [10]

  • Expected Yield: 55-65%

  • Purity: To be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • m-Phenylenediamine: Toxic and an irritant. Avoid inhalation and skin contact.

  • Crotonaldehyde: Highly flammable, corrosive, and toxic. It is a lachrymator. Handle with extreme care.

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with care, ensuring no contact with skin or eyes.

  • Sodium Hydroxide: Corrosive. The neutralization step is highly exothermic and can cause splashing. Add the base slowly and with adequate cooling.

  • Dichloromethane: Volatile and a suspected carcinogen. Use only in a fume hood.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis of this compound.

Synthesis_Workflow cluster_setup 1. Reaction Setup & Charging cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification & Analysis Setup Assemble 3-Neck Flask with Condenser & Dropping Funnel Charge_Amine Charge m-Phenylenediamine, Water, and Conc. HCl Setup->Charge_Amine Add_Aldehyde Dropwise Addition of Crotonaldehyde (<50°C) Charge_Amine->Add_Aldehyde Reflux Heat to Reflux (100-105°C) for 4-6h Add_Aldehyde->Reflux Cool Cool to Room Temp & Quench in Ice-Water Reflux->Cool Neutralize Neutralize to pH 10-12 with 10M NaOH (Cooling) Cool->Neutralize Extract Extract with CH₂Cl₂ (3x) Neutralize->Extract Dry Dry Organic Layer (Na₂SO₄) & Filter Extract->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Chromatography Flash Column Chromatography (Hexanes/EtOAc Gradient) Concentrate->Chromatography Final_Product Isolate Pure This compound Chromatography->Final_Product

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note details a robust and scalable laboratory procedure for the synthesis of this compound using the Doebner-von Miller reaction. By carefully controlling the reaction conditions, particularly during the exothermic addition and neutralization steps, this protocol provides a reliable method for obtaining the target compound in good yield and purity. This foundational molecule serves as a critical starting point for the development of novel compounds in the pharmaceutical and materials science sectors.

References

  • Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • Wikipedia. Skraup reaction . Available at: [Link]

  • Various Authors. Combes Quinoline Synthesis.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Slideshare. synthesis of quinoline derivatives and its applications . Available at: [Link]

  • Wikipedia. Combes quinoline synthesis . Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline . Available at: [Link]

  • PubMed. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions . Available at: [Link]

  • Benchchem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • Wikipedia. Doebner–Miller reaction . Available at: [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters . The Journal of Organic Chemistry. Available at: [Link]

  • SynArchive. Doebner-Miller Reaction . Available at: [Link]

  • Khan, M. S., & LaMontagne, M. P. (1979). Synthesis of 3- And 5-aminoquinolines as Potential Antimalarials . Journal of Medicinal Chemistry, 22(8), 1005-8. Available at: [Link]

  • Khan, M. S., & LaMontagne, M. P. (1979). Antimalarials. 11. Synthesis of 3- and 5-aminoquinolines as potential antimalarials . Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, A., & Aggarwal, N. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments . Journal of Pharmaceutical and Bioallied Sciences, 3(1), 39-49. Available at: [Link]

Sources

Application Notes and Protocols for the Functionalization of 3-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of the 3-Methylquinolin-5-amine Scaffold

This compound is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its rigid quinoline core, substituted with a reactive primary amine and a methyl group, offers a unique three-dimensional structure and multiple points for chemical modification. The quinoline moiety itself is a privileged scaffold, present in a wide array of natural products and synthetic compounds with diverse biological activities, including antimalarial, anticancer, and antibacterial properties. The strategic placement of the amino group at the 5-position allows for its facile derivatization, enabling the exploration of chemical space around the quinoline core to modulate physicochemical properties and biological targets. This guide provides detailed experimental protocols for key transformations of this compound, offering insights into the rationale behind the chosen methodologies.

Safety and Handling

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

General Reaction Workflow

The functionalization of this compound typically follows a systematic workflow, from reaction setup to product characterization. The following diagram illustrates a generalized process.

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound derivatives.

Core Reactions and Detailed Protocols

The primary amino group of this compound is a versatile handle for a variety of chemical transformations. This section details protocols for its N-alkylation, N-arylation, and conversion to amides.

N-Alkylation via Reductive Amination

Reductive amination is a highly effective method for the mono-alkylation of primary amines, minimizing the over-alkylation often observed with direct alkylation using alkyl halides.[1] The reaction proceeds through the in-situ formation of an imine between the amine and an aldehyde or ketone, which is then reduced by a mild reducing agent.[2]

Reductive_Amination_Mechanism Amine This compound Imine Imine Intermediate Amine->Imine + Aldehyde - H₂O Aldehyde Aldehyde/Ketone (R'-CHO) Aldehyde->Imine Product N-Alkyl-3-methylquinolin-5-amine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Mechanism of N-alkylation via reductive amination.

Protocol: Synthesis of N-Benzyl-3-methylquinolin-5-amine

This protocol describes a general procedure for the reductive amination of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Dissolve the amine in anhydrous DCM (approx. 0.1 M).

  • Add benzaldehyde (1.1 eq.) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the progress by Thin Layer Chromatography (TLC).

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 2-12 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzyl-3-methylquinolin-5-amine.

Table 1: Representative Conditions for Reductive Amination

Aldehyde/KetoneReducing AgentSolventTypical Reaction TimeExpected Product
BenzaldehydeNaBH(OAc)₃DCM2-12 hN-Benzyl-3-methylquinolin-5-amine
AcetoneNaBH(OAc)₃DCM4-16 hN-Isopropyl-3-methylquinolin-5-amine
CyclohexanoneNaBH₃CNMethanol6-24 hN-Cyclohexyl-3-methylquinolin-5-amine
N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl amines from aryl halides or triflates.[3][4] This reaction is highly versatile and tolerates a wide range of functional groups.

Protocol: Synthesis of N-(4-methylphenyl)-3-methylquinolin-5-amine

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with 4-bromotoluene.

Materials:

  • This compound

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

Procedure:

  • To a dry Schlenk tube, add Pd(OAc)₂ (0.02 eq.), the phosphine ligand (0.04 eq.), and NaOtBu (1.4 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 4-bromotoluene (1.0 eq.) and this compound (1.2 eq.).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-(4-methylphenyl)-3-methylquinolin-5-amine.

Table 2: Key Parameters for Buchwald-Hartwig Amination

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)
4-BromotoluenePd(OAc)₂ / XPhosNaOtBuToluene100-110
4-ChloroanisolePd₂(dba)₃ / SPhosK₃PO₄Dioxane100
1-IodonaphthalenePd(OAc)₂ / BINAPCs₂CO₃Toluene110
Amide Bond Formation

The formation of an amide bond from a primary amine and a carboxylic acid is a cornerstone reaction in medicinal chemistry. This transformation typically requires the activation of the carboxylic acid using a coupling reagent to facilitate the reaction under mild conditions.[5][6]

Protocol: Synthesis of N-(3-methylquinolin-5-yl)benzamide

This protocol outlines a general procedure for the amide coupling of this compound with benzoic acid using HATU as the coupling reagent.

Materials:

  • This compound

  • Benzoic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask, dissolve benzoic acid (1.1 eq.) in anhydrous DMF.

  • Add HATU (1.2 eq.) and DIPEA (2.0 eq.) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq.) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-4 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with saturated aqueous lithium chloride solution (to remove DMF), followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to obtain N-(3-methylquinolin-5-yl)benzamide.

Table 3: Common Coupling Reagents for Amide Synthesis

Coupling ReagentAdditive (optional)BaseSolvent
HATU-DIPEADMF, DCM
EDC·HClHOBtDIPEA, Et₃NDMF, DCM
DCCDMAP-DCM

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final products. The disappearance of the primary amine protons (typically a broad singlet) and the appearance of new signals corresponding to the introduced alkyl, aryl, or acyl group are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. For example, in an amide synthesis, the appearance of a strong C=O stretch (around 1650 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹) would be expected.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a diverse range of functionalized molecules. The protocols detailed in this guide for N-alkylation, N-arylation, and amide bond formation provide robust and adaptable methods for researchers in drug discovery and materials science. Careful execution of these procedures, coupled with thorough purification and characterization, will enable the successful generation of novel quinoline-based compounds for further investigation.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. (2019). Kinetic investigations on the Ru-catalyzed reductive amination of benzaldehyde. [Link]

  • Scribd. (n.d.). Reductive Amination of Benzaldehyde. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • PubMed. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • MDPI. (2023). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [Link]

  • NIH. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The synthesis of substituted quinolines, such as 3-Methylquinolin-5-amine, is a cornerstone of medicinal and materials chemistry.[1][2] These scaffolds are integral to a wide range of pharmaceuticals, including antimalarial and antitumor agents.[1][2] However, classical synthetic routes like the Doebner-von Miller reaction, while powerful, are often plagued by challenges such as low yields, byproduct formation, and difficult purifications.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to empower researchers in overcoming these common hurdles and optimizing their synthetic outcomes.

Part 1: Troubleshooting Guide

This section addresses specific, practical problems encountered during the synthesis of this compound, particularly via the Doebner-von Miller pathway involving a meta-substituted aniline (e.g., m-phenylenediamine) and an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).

Q1: My reaction is producing a thick, dark tar, leading to extremely low yields and making product isolation impossible. What is causing this and how can I prevent it?

A: Tar formation is the most common issue in this synthesis and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[3] Under the harsh acidic and thermal conditions, these compounds readily self-condense.

Causality & Mitigation Strategies:

  • Control the Exotherm: The initial reaction is often exothermic. Uncontrolled temperature spikes accelerate polymerization.

    • Solution: Begin by adding the α,β-unsaturated carbonyl compound (or its precursor, like acetaldehyde) slowly to the cooled, acidic solution of the aniline.[3] Maintaining the reaction at a lower temperature during the initial addition phase allows the desired 1,4-conjugate addition to compete effectively with polymerization.

  • Minimize Reagent Concentration: High concentrations of the carbonyl compound increase the rate of self-condensation.

    • Solution: Consider in situ generation of the α,β-unsaturated aldehyde. For instance, slowly adding acetaldehyde to the reaction mixture allows it to undergo a controlled aldol condensation to form crotonaldehyde, keeping its instantaneous concentration low.[3]

  • Catalyst Choice: The strength and type of acid can influence the extent of polymerization.

    • Solution: While strong Brønsted acids (H₂SO₄, HCl) are traditional, exploring milder Lewis acids (e.g., ZnCl₂, SnCl₄) or solid acid catalysts (e.g., Amberlite) may reduce tar formation.[4][5]

Q2: I've isolated a product, but the yield is very low, and I suspect I have a mixture of isomers. How can I confirm this and improve the outcome?

A: The Doebner-von Miller reaction with a meta-substituted aniline, such as m-phenylenediamine, is known to produce a mixture of regioisomers. For this compound, the primary regioisomeric byproduct is 3-Methylquinolin-7-amine. The cyclization step can occur at either of the positions ortho to the reacting amino group.

Causality & Mitigation Strategies:

  • Identify the Isomers: It is crucial to confirm the presence of isomers.

    • Solution: Use analytical techniques such as ¹H NMR spectroscopy and Thin Layer Chromatography (TLC) against a reference standard if available. The isomers will likely have distinct chemical shifts and Rf values. For complex cases, 2D NMR or mass spectrometry may be necessary.

  • Improving Regioselectivity: While difficult to control completely, steric and electronic factors can influence the isomeric ratio.

    • Solution: Modifying the reaction conditions, such as the choice of acid catalyst and solvent, can sometimes favor one isomer over the other, though this is often substrate-dependent and requires empirical optimization.[5]

  • Separation is Key: In most cases, a mixture will be formed, and the primary challenge is purification.

    • Solution: Column chromatography is the most effective method for separating the 5-amino and 7-amino isomers. A carefully selected solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) is required. Alternatively, fractional crystallization can sometimes be employed if the isomers have sufficiently different solubilities.

Q3: My reaction has stalled, or I've achieved no product at all. What are the most critical parameters to check?

A: A complete reaction failure typically points to an issue with one of the core components: reagents, catalyst, or conditions.

Causality & Mitigation Strategies:

  • Reagent Purity: Impurities in the starting materials can halt the reaction.

    • Solution: Ensure the aniline is pure; distillation or recrystallization may be necessary. The α,β-unsaturated carbonyl compound should be freshly distilled, as they are prone to polymerization upon storage.[3]

  • Catalyst Activity: The acid catalyst is critical for every step of the mechanism.[4][6]

    • Solution: Ensure the correct concentration and type of acid are used. If using a Lewis acid, ensure it is not hydrated or degraded. For Brønsted acids, verify the concentration is not too dilute.[3]

  • Oxidizing Agent: The final step of the mechanism is an oxidation to form the aromatic quinoline ring.

    • Solution: In many Doebner-von Miller syntheses, an oxidizing agent is required. This can be an added component (e.g., arsenic pentoxide, nitrobenzene) or, in some cases, the Schiff base intermediate formed during the reaction can act as the oxidant.[7] If the reaction stops at the dihydroquinoline stage, a dedicated oxidizing step may be needed.

  • Temperature and Time: These reactions often require elevated temperatures to drive the cyclization and dehydration steps.[8]

    • Solution: Ensure the reaction is heated to the appropriate temperature (often >100 °C) for a sufficient duration. Monitor the reaction's progress using TLC to determine the optimal reaction time.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Doebner-von Miller synthesis for this compound?

A: The mechanism is a multi-step process initiated by an acid catalyst.[4] It involves conjugate addition, cyclization, dehydration, and oxidation. A proposed pathway starting from m-phenylenediamine and crotonaldehyde is as follows:

  • Michael Addition: The aniline nitrogen performs a nucleophilic 1,4-conjugate addition to the protonated α,β-unsaturated aldehyde (crotonaldehyde).[4]

  • Schiff Base Formation: A second molecule of the aniline reacts with another molecule of crotonaldehyde (or its precursor) to form a Schiff base (an anil).

  • Cyclization: The initial Michael adduct then attacks the Schiff base, leading to an intramolecular electrophilic aromatic substitution to form a six-membered ring.

  • Dehydration & Oxidation: The cyclized intermediate undergoes dehydration (loss of water) followed by oxidation to yield the final aromatic this compound product.[4][7]

Doebner-von_Miller_Mechanism cluster_start Reactants cluster_intermediates Key Intermediates cluster_end Product Aniline m-Phenylenediamine MichaelAdduct Michael Adduct Aniline->MichaelAdduct:w 1. Conjugate Addition Carbonyl Crotonaldehyde Carbonyl->MichaelAdduct Cyclized Cyclized Intermediate MichaelAdduct->Cyclized:w 2. Cyclization Dihydro Dihydroquinoline Cyclized->Dihydro:w 3. Dehydration Product This compound Dihydro->Product:w 4. Oxidation

Caption: The Doebner-von Miller reaction pathway.

Q2: How do I choose the most effective acid catalyst for my synthesis?

A: The choice of acid is critical and can significantly impact yield and byproduct formation. Both Brønsted and Lewis acids can catalyze the reaction.[3][4]

Catalyst TypeExamplesAdvantagesConsiderations
Brønsted Acids HCl, H₂SO₄, p-TsOHInexpensive, readily available.[4]Can be overly harsh, promoting tar formation.[3] Requires careful control of concentration.
Lewis Acids ZnCl₂, SnCl₄, Sc(OTf)₃Often milder, can lead to cleaner reactions and higher yields.[3][5]More expensive, may be moisture-sensitive, requires anhydrous conditions.
Solid Acids Amberlite, Montmorillonite K10Easily removed from the reaction mixture (filtration), potentially recyclable.May have lower activity, requiring higher temperatures or longer reaction times.

Q3: What are the essential safety precautions for this reaction?

A: The Doebner-von Miller synthesis involves several hazards that require strict safety protocols.

  • Corrosive Acids: Strong acids like H₂SO₄ and HCl are used. Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The initial steps can be highly exothermic.[3] Use an ice bath to control the temperature during reagent addition and be prepared for a potential increase in temperature and pressure.

  • Toxic Reagents: Aniline derivatives and aldehydes can be toxic and volatile. Handle them exclusively within a well-ventilated fume hood.

  • Oxidizing Agents: Some variations use hazardous oxidizing agents like arsenic compounds or nitrobenzene. If possible, opt for protocols that avoid these or use a safer alternative.

Part 3: Experimental Protocols & Workflows

Workflow: Troubleshooting Low Product Yield

Troubleshooting_Workflow Start Low or No Yield Observed CheckReagents Step 1: Verify Starting Materials Start->CheckReagents CheckConditions Step 2: Evaluate Reaction Conditions Start->CheckConditions Reagents confirmed pure AnalyzeCrude Step 3: Analyze Crude Product Start->AnalyzeCrude Product mixture suspected PurifyReagents Action: Purify/Distill Aniline & Carbonyl CheckReagents->PurifyReagents Impurity suspected CheckCatalyst Action: Verify Catalyst Activity & Concentration CheckConditions->CheckCatalyst OptimizeTempTime Action: Adjust Temperature & Reaction Time CheckConditions->OptimizeTempTime CheckTLC Analyze by TLC/NMR AnalyzeCrude->CheckTLC PurifyReagents->CheckConditions Re-run reaction CheckCatalyst->AnalyzeCrude Re-run reaction OptimizeTempTime->AnalyzeCrude Re-run reaction IsomerIssue Problem: Isomers Detected CheckTLC->IsomerIssue Multiple spots TarIssue Problem: Tar/Polymerization CheckTLC->TarIssue Baseline streak OptimizePurification Solution: Optimize Chromatography IsomerIssue->OptimizePurification ModifyAddition Solution: Slow Reagent Addition / Lower Temp TarIssue->ModifyAddition

Caption: A systematic workflow for diagnosing low-yield issues.

Protocol 1: General Synthesis of this compound

Disclaimer: This is a representative protocol and must be adapted and optimized for specific laboratory conditions. All work must be performed in a fume hood with appropriate PPE.

  • Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add m-phenylenediamine (1.0 eq) and a solution of concentrated hydrochloric acid (e.g., 10M HCl) or another chosen acid catalyst.

  • Cooling: Cool the stirred mixture in an ice-water bath to 0-5 °C.

  • Reagent Addition: Slowly, add a solution of freshly distilled crotonaldehyde (1.2 eq) dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (typically 100-120 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice and basify to a pH of 9-10 using a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification via Acid-Base Extraction

This technique is useful for removing non-basic impurities from the crude product.[8]

  • Dissolution: Dissolve the crude product obtained from the synthesis in a suitable organic solvent (e.g., 100 mL of DCM).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 30 mL). The basic this compound will move into the aqueous layer as its hydrochloride salt.

  • Wash: Combine the acidic aqueous layers and wash with a small portion of DCM (1 x 20 mL) to remove any remaining neutral or acidic impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH) with stirring until the pH is >10. The free amine product should precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous layer with fresh DCM (3 x 40 mL).

  • Isolation: Combine the final organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.

References

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • Chemistry Learning by Dr. ANK. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Saggadi, H., et al. (2012). Quinoline and Phenanthroline Preparation Starting From Glycerol via Improved Microwave-Assisted Modified Skraup Reaction. Royal Society of Chemistry. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Heliyon, 11. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. [Link]

Sources

Technical Support Center: Purification Challenges of 3-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methylquinolin-5-amine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common and complex challenges associated with the purification of this important heterocyclic amine. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues you may encounter in the lab.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its purification?

Answer: The purification strategy for this compound is dictated by its unique molecular structure, which combines a basic quinoline nitrogen, a primary aromatic amine group, and a nonpolar methyl-substituted aromatic scaffold.

  • Basicity: The molecule has two basic nitrogen atoms: the quinoline nitrogen (pKa of quinoline is ~4.9) and the exocyclic amine group at the C5 position (pKa of aniline is ~4.6). This basicity is the most critical factor. It allows for purification via acid-base extraction but causes strong, often irreversible, binding to the acidic silanol groups on standard silica gel, leading to significant tailing and poor recovery during chromatography.[1][2]

  • Polarity and Solubility: The amine group makes the molecule capable of hydrogen bonding and imparts polarity. However, the overall structure is dominated by the large, relatively nonpolar quinoline ring system. This dual nature means its solubility can be manipulated. It is typically soluble in moderately polar organic solvents like dichloromethane (DCM), ethyl acetate, and chloroform, and less soluble in nonpolar solvents like hexanes or highly polar protic solvents like water.[3]

  • Stability: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities, especially when exposed to air and light over time.[4] This necessitates careful handling and storage, and sometimes requires the use of antioxidants or inert atmospheres during purification.

Q2: What are the likely impurities in a crude sample of this compound?

Answer: Impurities typically originate from the synthetic route used. Common precursors for quinoline synthesis can include compounds like 3-methylquinoline.[1][5] Therefore, potential impurities could include:

  • Unreacted Starting Materials: Residual precursors from the specific synthesis pathway.

  • Isomeric Byproducts: Positional isomers (e.g., 3-Methylquinolin-8-amine) formed during the amination step. These often have very similar polarities, making them particularly challenging to separate.

  • Oxidation Products: As aromatic amines, they can oxidize to form colored impurities, often quinone-imine type structures.[4]

  • Residual Reagents and Catalysts: Inorganic salts or catalysts used in the preceding chemical reactions.

Q3: Which purification techniques are most effective for this compound?

Answer: A multi-step approach is often best. The choice depends on the impurity profile and desired final purity.

  • Acid-Base Extraction: An excellent first step for removing non-basic organic impurities and inorganic materials. The basic amine can be protonated and extracted into an aqueous acid phase, leaving neutral or acidic impurities in the organic phase.[6]

  • Column Chromatography: Essential for separating similarly polar impurities like isomers. However, standard silica gel must be modified or substituted to handle the basicity of the amine.[1][3]

  • Recrystallization: A powerful final polishing step to achieve high purity, provided a suitable solvent system can be identified.[7] It is highly effective at removing trace impurities that may co-elute during chromatography.

Section 2: Troubleshooting Guide

Problem 1 (Chromatography): My compound is streaking badly on the silica gel column, and I'm getting low recovery.
  • Probable Cause: The basic amine groups are interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to peak tailing, and in severe cases, irreversible adsorption of the product onto the stationary phase.[1]

  • Solution:

    • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase (eluent) to neutralize the active sites on the silica. Triethylamine (Et₃N) at 0.5-1% (v/v) is the most common and effective choice.[3] Ammonia in methanol (e.g., a 2M solution used as part of the eluent system) can also be used.

    • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase. Alumina (basic or neutral grade) is a good alternative. Amine-functionalized silica is another excellent, albeit more expensive, option designed specifically for purifying basic compounds.

Problem 2 (Recrystallization): My compound "oils out" instead of forming crystals.
  • Probable Cause: The compound's melting point is lower than the boiling point of the solvent you are using, or the solution is too supersaturated. Impurities can also inhibit crystal lattice formation.

  • Solution:

    • Change Solvent System: Switch to a lower-boiling point solvent. Alternatively, use a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Then, allow it to cool slowly.

    • Reduce Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of a structured crystal lattice.

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed crystal" from a previous pure batch.[8]

Problem 3 (General): My final product is yellow or brown, but literature suggests it should be a lighter color.
  • Probable Cause: The amine functionality has likely undergone partial oxidation.[4] This can happen during the reaction, workup, or purification, especially if heated in the presence of air.

  • Solution:

    • Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb many of the colored, highly conjugated impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Minimize Air Exposure: When performing chromatography or concentrating the product on a rotary evaporator, try to minimize the time it spends at elevated temperatures. If possible, work under an inert atmosphere (e.g., Nitrogen or Argon).

    • Use of Reducing Agents: In some cases, washing the crude organic solution with a mild reducing agent solution (e.g., sodium bisulfite) during the initial workup can help prevent oxidation.

Section 3: Detailed Purification Protocols

Protocol 1: Flash Column Chromatography (Amine-Modified Mobile Phase)

This protocol is designed to purify basic amines on standard silica gel.

  • TLC Analysis & Solvent System Selection:

    • Prepare several developing chambers with different ratios of a nonpolar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane).

    • To each potential mobile phase, add 0.5-1% triethylamine (Et₃N).[3]

    • Spot your crude material on TLC plates and develop them in the prepared chambers.

    • The ideal solvent system will give your desired compound an Rf value of approximately 0.25-0.35 and show good separation from major impurities.

  • Column Packing:

    • Select an appropriate size flash column for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude material by weight).

    • Prepare a slurry of silica gel in your chosen mobile phase (containing Et₃N).

    • Pour the slurry into the column and use positive pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of the mobile phase or dichloromethane.

    • Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a volatile solvent (e.g., DCM), add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Run the column using your selected mobile phase. Maintain a constant flow rate.

    • Collect fractions and monitor the elution process using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and triethylamine using a rotary evaporator. Note: Triethylamine has a boiling point of 89.5 °C, so it may require co-evaporation with a solvent like toluene to remove completely.

Protocol 2: General Recrystallization

This method is ideal for a final purification step to obtain highly pure, crystalline material.[7]

  • Solvent Screening:

    • Place a small amount of your compound (10-20 mg) into several test tubes.

    • Add a few drops of a different solvent to each tube. Test a range of solvents from nonpolar (Hexane) to polar (Ethanol, Methanol, Water).

    • A good single solvent for recrystallization will not dissolve the compound at room temperature but will dissolve it completely upon heating.[8]

    • If no single solvent is ideal, try a solvent pair (e.g., Ethanol/Water, Toluene/Hexane).

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to just dissolve the compound completely. Stirring and continued heating are essential.

  • Hot Filtration (Optional):

    • If insoluble impurities (like dust or inorganic salts) or charcoal are present, perform a filtration while the solution is still hot to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly under vacuum. The purity can be checked by melting point analysis; a sharp melting point range close to the literature value indicates high purity.[8]

Section 4: Visualizations and Data

Purification Strategy Workflow

The following diagram outlines a logical workflow for purifying crude this compound.

Purification_Workflow cluster_start cluster_prelim Preliminary Cleanup cluster_main Main Purification cluster_end Crude Crude this compound AcidBase Acid-Base Extraction Crude->AcidBase Remove non-basic impurities TLC TLC Analysis for Impurity Profile AcidBase->TLC Chroma Column Chromatography (Et3N-modified eluent) TLC->Chroma Complex mixture or isomeric impurities Recryst Recrystallization TLC->Recryst Relatively clean or single major impurity Chroma->Recryst Final polishing step Pure Pure Product (>98%) Chroma->Pure If sufficiently pure Recryst->Pure

Caption: Decision workflow for purifying this compound.

Recrystallization Solvent Selection Guide
Solvent ClassExample SolventsSuitability for this compoundComments
Nonpolar Hexane, HeptaneGood as an anti-solvent (for precipitation)Unlikely to dissolve the compound, even when hot.
Aromatic Toluene, XylenePotentially good single solventGood at dissolving aromatic compounds; use with a nonpolar anti-solvent like hexane.
Ethers Diethyl Ether, MTBEModerateLow boiling points can make them difficult to work with for recrystallization.
Halogenated DichloromethaneGood for dissolving, poor for recrystallizingBoiling point is too low for effective single-solvent recrystallization.
Esters Ethyl AcetateGood potential as a single solvent or with hexaneBalances polarity and hydrogen bond accepting ability.
Alcohols Ethanol, IsopropanolExcellent potential, often in a pair with waterThe -OH group can hydrogen bond with the amine, making it a good solvent when hot.
Comparison of Primary Purification Techniques
TechniqueProsConsBest For
Acid-Base Extraction - Fast and inexpensive- Removes a wide range of impurity types- High capacity- Does not separate similarly basic compounds (e.g., isomers)- Requires use of aqueous solutionsInitial cleanup of very crude material.
Column Chromatography - High resolving power- Can separate very similar compounds (isomers)- Requires careful solvent selection- Can lead to product loss on silica[1]- Slower and more solvent-intensiveSeparating complex mixtures or isomers.
Recrystallization - Yields highly pure, crystalline product- Very effective final polishing step[7]- Requires finding a suitable solvent- Can be inefficient if product is very impureAchieving the highest possible purity (>99%).

References

  • MDPI. Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Professor Dave Explains. Recrystallization. YouTube. [Link]

  • PubChem, National Institutes of Health. 3-Methylquinoline. [Link]

  • ResearchGate. How to recrystallize amine compound and it is not soluble in common organic solvents. [Link]

  • MDPI. Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. [Link]

  • PubChem, National Institutes of Health. 8-Methyl-5-quinolinamine. [Link]

  • PubChem, National Institutes of Health. 5-Aminoisoquinoline. [Link]

  • National Center for Biotechnology Information (PMC). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. [Link]

  • National Center for Biotechnology Information (PMC). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

  • PubChem, National Institutes of Health. 5-Aminoquinoline. [Link]

Sources

Technical Support Center: Synthesis of 3-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis of this important quinoline derivative.

Introduction

The synthesis of substituted quinolines, such as this compound, is a cornerstone of medicinal chemistry and materials science. Classical methods like the Skraup and Doebner-von Miller reactions are powerful tools for constructing the quinoline core. However, these reactions, particularly with meta-substituted anilines, are often plagued by issues of regioselectivity and the formation of challenging-to-separate byproducts. This guide provides a structured approach to identifying and mitigating these common problems.

Frequently Asked Questions (FAQs)

Q1: My Skraup/Doebner-von Miller reaction with 3-aminotoluene is producing a mixture of isomers. How can I identify the major and minor products?

A1: This is the most common challenge in the synthesis of 5- and 7-substituted quinolines from meta-substituted anilines. The electrophilic cyclization step can occur at either of the two positions ortho to the amino group, leading to the formation of two primary regioisomers: this compound (the desired product) and 3-Methylquinolin-7-amine (the major byproduct).

Identification Strategy:

  • Chromatographic Separation: The two isomers will likely have slightly different polarities. Thin Layer Chromatography (TLC) is an excellent initial tool to visualize the product mixture. For preparative separation, column chromatography is typically effective. Due to the basic nature of the aminoquinolines, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.5-2%) to the eluent to prevent peak tailing on silica gel.

  • Spectroscopic Analysis:

    • ¹H NMR Spectroscopy: The proton chemical shifts and coupling patterns of the aromatic protons on the quinoline ring will be distinct for each isomer. The proton at the C4 position, being adjacent to the nitrogen-containing ring, is often the most downfield and can be a key diagnostic signal.

    • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the quinoline core will differ between the two isomers.

    • Mass Spectrometry (MS): While both isomers will have the same molecular weight, fragmentation patterns in techniques like MS/MS might show subtle differences.

A comparative analysis of the spectra of your product mixture with known spectra of 5- and 7-aminoquinoline derivatives can aid in definitive identification.

Q2: I am observing a significant amount of dark, tarry material in my reaction mixture. What is causing this and how can I minimize it?

A2: Tar formation is a well-known issue in both the Skraup and Doebner-von Miller reactions, which are typically conducted under harsh acidic and oxidizing conditions.[1] This polymerization is often due to the self-condensation of the α,β-unsaturated aldehyde or ketone intermediate (e.g., crotonaldehyde formed in situ).

Mitigation Strategies:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound or its precursor (e.g., acetaldehyde) slowly to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.[1]

  • Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can accelerate tar formation.[1] Careful monitoring and control of the reaction temperature are crucial.

  • Use of a Moderator: In the Skraup synthesis, the addition of a moderator like ferrous sulfate (FeSO₄) can help to make the reaction less violent and reduce charring.

  • In Situ Generation of Carbonyl Compound: The Beyer method, where the α,β-unsaturated carbonyl is generated in situ from an aldol condensation, can sometimes lead to cleaner reactions as the concentration of the reactive carbonyl species is kept low.[2]

Q3: My yield of the desired this compound is consistently low, even with minimal tar formation. What other factors could be at play?

A3: Low yields can be attributed to several factors beyond polymerization:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.[1]

  • Substrate Purity: Ensure the purity of your starting materials. Impurities in the 3-aminotoluene or the carbonyl source can lead to side reactions and lower yields.

  • Oxidizing Agent: In the Skraup synthesis, the choice and amount of the oxidizing agent (e.g., nitrobenzene, arsenic acid) are critical. An insufficient amount may lead to incomplete oxidation to the quinoline, while an excess can lead to over-oxidation or other side products.

  • Workup Procedure: The workup, especially the neutralization and extraction steps, can impact the final yield. Ensure complete neutralization to liberate the free amine and use an appropriate extraction solvent.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Presence of two major spots on TLC with similar Rf values Formation of this compound and 3-Methylquinolin-7-amine isomers.1. Optimize chromatographic conditions for better separation (e.g., try different solvent systems, use a less polar eluent with a small percentage of a polar solvent). 2. Consider derivatization (e.g., acetylation of the amino group) to alter the polarity and improve separation. 3. Confirm the identity of each spot by scraping the spots from a preparative TLC plate, extracting the compound, and analyzing by NMR or MS.
Broad, tailing peaks during column chromatography The basic amino groups are strongly interacting with the acidic silica gel.1. Add a basic modifier like triethylamine (0.5-2%) or pyridine to the eluent. 2. Use a different stationary phase, such as alumina, which is less acidic.
Low recovery of product after workup - Incomplete extraction due to the product remaining as a salt. - Product is partially soluble in the aqueous layer.1. Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to deprotonate the aminoquinoline. 2. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). 3. Saturate the aqueous layer with sodium chloride (salting out) to decrease the solubility of the organic product.
Product appears as a dark oil instead of a solid Presence of tarry impurities.1. Attempt to purify a small portion by column chromatography to isolate the desired product. 2. Consider a steam distillation if the desired product is steam-volatile and the impurities are not.[1] 3. Treat a solution of the crude product with activated charcoal to remove colored impurities, followed by filtration and recrystallization.

Experimental Protocols

Protocol 1: General Procedure for Skraup Synthesis of Methylaminoquinolines
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Charge Reactants: To the flask, add 3-aminotoluene (1.0 equiv), glycerol (3.0 equiv), and a moderator such as ferrous sulfate (0.1 equiv).

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (3.5 equiv) with vigorous stirring.

  • Oxidant Addition: Slowly add an oxidizing agent, such as nitrobenzene (1.2 equiv), through the dropping funnel.

  • Reaction: Gently heat the reaction mixture. The reaction is often exothermic and may require cooling to maintain control. After the initial exotherm subsides, continue heating at a controlled temperature (e.g., 130-150 °C) for several hours.

  • Workup:

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., concentrated sodium hydroxide solution) until strongly alkaline.

    • Perform a steam distillation to isolate the volatile quinoline products.

    • Extract the distillate with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

Protocol 2: TLC Analysis for Isomer Identification
  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane/methanol) and spot it onto the baseline of the TLC plate.

  • Eluent: Prepare a developing chamber with an appropriate mobile phase. A good starting point is a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate), with a small amount of triethylamine (e.g., 90:10:1 Hexane:Ethyl Acetate:Triethylamine).

  • Development: Place the TLC plate in the chamber and allow the solvent front to ascend near the top of the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm and/or 365 nm). The two isomers should appear as distinct spots.

Visualizations

Reaction Scheme: Regioselectivity in the Skraup Synthesis

G cluster_start Starting Materials cluster_reaction Skraup Reaction cluster_products Products 3-Aminotoluene 3-Aminotoluene Reaction_Vessel Electrophilic Cyclization 3-Aminotoluene->Reaction_Vessel Glycerol_H2SO4 Glycerol, H₂SO₄, Oxidant Glycerol_H2SO4->Reaction_Vessel Product_5_Amine This compound (Desired Product) Reaction_Vessel->Product_5_Amine Path A Product_7_Amine 3-Methylquinolin-7-amine (Isomeric Byproduct) Reaction_Vessel->Product_7_Amine Path B

Caption: Regioselective pathways in the Skraup synthesis leading to isomeric products.

Workflow for Byproduct Identification and Troubleshooting

G Crude_Product Crude Reaction Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Single_Spot Single Major Spot? TLC_Analysis->Single_Spot Observe Spots Multiple_Spots Multiple Spots? Single_Spot->Multiple_Spots No NMR_MS_Analysis ¹H NMR & MS Analysis Single_Spot->NMR_MS_Analysis Yes Column_Chromatography Column Chromatography Multiple_Spots->Column_Chromatography Yes Column_Chromatography->NMR_MS_Analysis Identify_Byproducts Identify Isomers and Other Byproducts NMR_MS_Analysis->Identify_Byproducts Pure_Product Pure this compound NMR_MS_Analysis->Pure_Product If pure Optimize_Reaction Optimize Reaction Conditions (Temp, Reagent Addition) Identify_Byproducts->Optimize_Reaction

Caption: A logical workflow for the analysis and troubleshooting of byproducts.

References

  • Khan, M. S., & LaMontagne, M. P. (1979). Synthesis of 3- and 5-aminoquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(8), 1005–1008. [Link]

  • BenchChem. (2025). Improving the regioselectivity of the Doebner-Miller reaction. BenchChem Technical Support Center.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (2024). Doebner–Miller reaction. [Link]

  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction. BenchChem Technical Support Center.
  • Wikipedia. (2024). Skraup reaction. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

  • PubMed. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link]

  • BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. BenchChem Technical Support Center.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. [Link]

  • Semantic Scholar. (2014). Doebner-von Miller reaction. [Link]

  • National Institutes of Health. (n.d.). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. [Link]

  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. [Link]

  • Organic Syntheses. (n.d.). Quinoline. [Link]

  • National Institutes of Health. (n.d.). 5-Aminoquinoline. [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. [Link]

  • ResearchGate. (2013). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 3-methyl-. [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]

  • ResearchGate. (n.d.). Synthesis of biologically interesting 1-substituted 5- and 8-aminoquinoline-3-carboxylic acid derivatives. [Link]

  • BenchChem. (2025). Application Note: A Comprehensive Guide to the Analytical Characterization of 5-Methylquinoline.
  • National Institutes of Health. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. [Link]

  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

  • ResearchGate. (2008). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]

  • American Chemical Society. (2024). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic. [Link]

  • ResearchGate. (2014). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. [Link]

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3-Methylquinolin-5-amine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative resource for researchers, scientists, and drug development professionals navigating the complexities of handling 3-Methylquinolin-5-amine.

Technical Support Center: this compound

Welcome to the technical support guide for this compound. This document provides in-depth information, troubleshooting advice, and validated protocols to address the stability and degradation challenges associated with this compound. Our goal is to equip you with the expertise to ensure the integrity of your materials and the reliability of your experimental outcomes.

Understanding the Molecule: Inherent Stability Characteristics

This compound is a heterocyclic aromatic amine. Its structure, featuring a quinoline core, a primary amine group, and a methyl group, dictates its chemical reactivity and susceptibility to degradation. The primary amine is a site for oxidation, while the electron-rich aromatic system is prone to photo-oxidation and reactions under harsh pH conditions. Understanding these structural liabilities is the first step in preventing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is most susceptible to three primary degradation pathways:

  • Oxidation: The primary amine group (-NH₂) is readily oxidized, which can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents. This is often the cause of sample discoloration (e.g., turning brown or black).[1][2]

  • Photodegradation: The quinoline ring system is a chromophore that absorbs UV light.[1] Prolonged exposure to light, especially UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.[3]

  • pH-Dependent Degradation (Hydrolysis): Extreme pH conditions, both acidic and basic, can catalyze the degradation of the molecule.[4][5] The stability of amine compounds can be significantly influenced by the pH of the solution, which affects the ionization state and reactivity of the molecule.[5][6][7]

Q2: How should I properly store solid this compound to ensure long-term stability?

A2: Proper storage is critical. For the solid compound, we recommend the conditions summarized in the table below. The key is to protect it from air, light, and moisture.

Q3: My solution of this compound changed color. What happened and is it still usable?

A3: A color change, typically to yellow, brown, or darker shades, is a strong indicator of oxidative degradation. This suggests that the amine group has likely been oxidized. The usability of the solution depends on your application. For sensitive quantitative assays or in drug development, the presence of impurities, even in small amounts, is unacceptable. We strongly advise preparing fresh solutions for such applications. For less sensitive qualitative experiments, you may proceed with caution, but be aware that the purity is compromised.

Q4: What is a "stability-indicating method," and why do I need one for this compound?

A4: A stability-indicating analytical method is a validated quantitative procedure that can accurately detect and quantify the active ingredient (in this case, this compound) without interference from its degradation products, impurities, or excipients.[8] It is crucial because a standard HPLC method might show a single peak for both the parent compound and a co-eluting degradant, falsely indicating that the compound is stable. A validated stability-indicating method, typically using HPLC with a Photodiode Array (PDA) detector, is essential for accurately assessing the stability of your samples.[1]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your research and provides a logical workflow for diagnosing and solving them.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
  • Symptoms: You observe additional peaks in your chromatogram that were not present in the initial analysis of the compound.

  • Causality: These peaks are likely degradation products. The degradation could have occurred during storage, sample preparation, or even during the analytical run itself (e.g., on-column degradation or instability in the autosampler).

  • Troubleshooting Workflow:

start Unexpected Chromatographic Peaks Observed check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_prep Review Sample Preparation (Solvent Purity, Duration, Temp) start->check_prep check_method Assess Analytical Method (Is it stability-indicating?) start->check_method forced_deg Perform Forced Degradation Study (See Protocol 3.1) check_storage->forced_deg If source is unclear check_prep->forced_deg If source is unclear check_method->forced_deg If source is unclear compare Compare Degradant Profiles forced_deg->compare identify Identify Source of Degradation compare->identify remediate Remediate & Re-analyze identify->remediate

Caption: Troubleshooting workflow for identifying unknown peaks.

  • Actionable Solutions:

    • Analyze a freshly prepared sample from a new vial of the solid compound to rule out systemic degradation.

    • Keep samples cool in the autosampler (e.g., 4-8°C) and minimize the time between preparation and injection.[1]

    • Perform a forced degradation study (see Protocol 3.1) to generate likely degradation products. This will help you confirm if the unexpected peaks in your sample match those generated under stress conditions.[2]

Issue 2: Poor Reproducibility in Bioassays or Chemical Reactions
  • Symptoms: Identical experiments yield inconsistent results, such as variable efficacy, reaction yield, or kinetic profiles.

  • Causality: The purity of this compound is likely changing between experiments, or even during a single experiment. Degradation products can interfere with the assay or reaction, sometimes acting as inhibitors or catalysts.

  • Actionable Solutions:

    • Quantify Purity Before Use: Always determine the purity of your stock solution via a validated stability-indicating HPLC method immediately before use.

    • Evaluate Solvent Effects: Ensure your reaction or assay buffer is within a stable pH range for the compound (ideally pH < 5).[9] Some organic solvents can contain peroxide impurities that accelerate oxidation.

    • Inert Atmosphere: For sensitive reactions, prepare solutions and run experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[9]

Data Summary Tables

Table 1: Recommended Storage Conditions

ConditionSolid CompoundIn Solution
Temperature 2-8°C or as specified by the supplier.[10]-20°C for short-term; -80°C for long-term.
Atmosphere Tightly sealed container.[11] Consider storing under inert gas (Ar/N₂).Purge solvent with inert gas before preparing solution. Store in vials with minimal headspace.
Light Store in an amber vial or in the dark.[11]Use amber vials or wrap vials in aluminum foil.
Moisture Store in a desiccator.Use anhydrous solvents.

Table 2: Typical Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hours
Base Hydrolysis 0.1 M NaOH60°C8 - 24 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Solid & Solution80°C48 - 96 hours
Photolytic Solid & SolutionAmbientICH Q1B specified light exposure.[3]

Note: These are starting points. The goal is to achieve 5-20% degradation. Conditions should be optimized as needed.[4]

Experimental Protocols

Protocol 3.1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[8]

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Apply Stress Conditions (in parallel):

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl (final concentration 0.1 M HCl).

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH (final concentration 0.1 M NaOH).

    • Oxidation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ (final concentration 3% H₂O₂).

    • Thermal: Place a vial of the stock solution and a vial of the solid compound in an oven.

    • Photolytic: Expose a vial of the stock solution and a thin layer of the solid compound to a calibrated light source as per ICH Q1B guidelines.[3]

    • Control Samples: Maintain an unstressed stock solution sample and a blank (solvent only) under the same temperature conditions as the stressed samples (protected from light).

  • Incubation: Place the vials (except photolytic) in a controlled temperature bath or oven. Pull time points as specified in Table 2 (e.g., 8, 24, 48 hours).

  • Sample Analysis:

    • Before injection, neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL).

    • Analyze by HPLC-PDA. Monitor the peak purity of the parent compound and the formation of new peaks.

cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid (HCl) prep_stock->acid base Base (NaOH) prep_stock->base oxi Oxidation (H₂O₂) prep_stock->oxi thermal Thermal prep_stock->thermal photo Photolytic prep_stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxi->neutralize thermal->neutralize photo->neutralize analyze Analyze by HPLC-PDA neutralize->analyze evaluate Evaluate Peak Purity & Degradant Formation analyze->evaluate

Caption: Workflow for a forced degradation study.

References

  • Eawag-BBD. 3-Methylquinoline Degradation Pathway.[Link]

  • PMC - NIH. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.[Link]

  • PubMed. Microbial metabolism of quinoline and related compounds. XVII. Degradation of 3-methylquinoline by Comamonas testosteroni 63.[Link]

  • MedCrave online. Forced Degradation Studies.[Link]

  • Pharmaceutical Technology. Forced degradation studies: A critical lens into pharmaceutical stability.[Link]

  • BioKB. Amine degradation in CO2 capture. 4. Development of complementary analytical strategies for a comprehensive identification of degradation compounds of MEA.[Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review.[Link]

  • ResearchGate. Amine Losses and Formation of Degradation Products in Post-Combustion CO2 Capture.[Link]

  • LSABM. Characterization of the degradation products of amines used for post combustion CO2 capture.[Link]

  • PubMed. Effect of pH on the stability of plant phenolic compounds.[Link]

  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical.[Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.[Link]

  • Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments.[Link]

  • PMC - NIH. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.[Link]

  • EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products.[Link]

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan.[Link]

  • PubMed. Degradation mechanism and stability of 5-aminolevulinic acid.[Link]

  • NIH. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.[Link]

  • FEBS Letters. The effect of pH on the conformation and stability of the structure of plant toxin-ricin.[Link]

  • PubMed. Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage.[Link]

  • PubChemLite. N-methylquinolin-5-amine (C10H10N2).[Link]

  • Frontiers. Bacterial degradation of monocyclic aromatic amines.[Link]

Sources

Technical Support Center: Navigating Reactions with 3-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a troubleshooting guide for common reactions involving 3-Methylquinolin-5-amine. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind common pitfalls, offering solutions grounded in mechanistic understanding and validated by authoritative sources.

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique electronic and steric properties, stemming from the fusion of a pyridine and a benzene ring with methyl and amino substituents, present specific challenges in common synthetic transformations. This guide addresses the most frequently encountered issues in a direct question-and-answer format.

Section 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The amine at the C-5 position is a common nucleophile for coupling with aryl or heteroaryl halides. While powerful, this reaction is sensitive to several parameters when using a quinoline substrate.

FAQ 1: "My Buchwald-Hartwig reaction is failing. I'm coupling this compound with an aryl bromide, but I only recover starting material or see a complex mixture with very low yield. What's going wrong?"

Answer: This is a classic issue that typically points to one of three areas: catalyst system incompatibility, incorrect base selection, or suboptimal reaction conditions. The quinoline nitrogen can coordinate to the palladium center, complicating the catalytic cycle, and the steric hindrance around the C-5 amine requires a carefully chosen ligand.

Troubleshooting Guide:

  • Inadequate Ligand Selection: The combination of the quinoline ring and the C-3 methyl group creates steric bulk. First-generation phosphine ligands like P(o-tol)₃ are often insufficient.[1]

    • Causality: The crucial reductive elimination step, which forms the desired C-N bond, is often slow for electron-rich anilines and requires bulky, electron-rich ligands to promote the reaction. These ligands create a wider "bite angle" on the palladium center, facilitating the final bond formation.

    • Solution: Switch to a modern, sterically demanding biarylphosphine ligand. Ligands like XPhos or SPhos are specifically designed to accelerate the coupling of hindered substrates.[1][2] In a study by Buchwald, the use of the XPhos ligand enabled the amination of various aryl halides under relatively mild conditions.[1]

  • Incorrect Base Choice: The most common base, sodium tert-butoxide (NaOtBu), is highly effective but can be too harsh for substrates with sensitive functional groups like esters or nitro groups, leading to decomposition.[3]

    • Causality: Strong bases are required to deprotonate the amine-palladium complex to form the key palladium-amido intermediate. However, their high basicity can promote unwanted side reactions on the substrate itself.

    • Solution: If your substrate is base-sensitive, consider a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Be aware that this may require a higher reaction temperature or longer reaction time to achieve full conversion.

  • Catalyst Deactivation: The quinoline nitrogen can act as a competing ligand for the palladium center, leading to catalytically inactive species.

    • Causality: Successful catalysis relies on the palladium center being available to cycle between its Pd(0) and Pd(II) oxidation states. If the quinoline nitrogen binds too strongly, it can inhibit the initial oxidative addition step or subsequent steps in the cycle.

    • Solution: Using a pre-catalyst, where the palladium is already complexed with the phosphine ligand, can often mitigate this issue. Additionally, ensuring strictly anhydrous and oxygen-free conditions is critical to prevent catalyst oxidation and decomposition.

Optimized Protocol: Buchwald-Hartwig Amination of a Hindered Aryl Bromide

This protocol provides a robust starting point for coupling this compound.

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and cesium carbonate (1.4 mmol, 1.4 equiv).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the XPhos ligand (0.024 mmol, 2.4 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene or dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate and purify by column chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R2NH (this compound) Amido Pd(II) Amido Complex AmineCoord->Amido -HX (Base) Amido->Pd0 Reductive Elimination Product_out Ar-NR2 (Product) Amido->Product_out Suzuki_Workflow Workflow for Suzuki Coupling of an Aminated Quinoline Start 2-Chloro-3-methylquinolin-5-amine Protect Protection Step (e.g., Ac2O, pyridine) Start->Protect Protected N-(2-chloro-3-methylquinolin-5-yl)acetamide Protect->Protected Couple Suzuki Coupling (Ar-B(pin), Pd catalyst, Base) Protected->Couple Coupled Protected Coupled Product Couple->Coupled Deprotect Deprotection Step (e.g., HCl, heat) Coupled->Deprotect Final Final Product Deprotect->Final

Caption: A robust three-stage workflow to ensure a clean Suzuki coupling.

Section 3: Amide Bond Formation

Forming an amide by reacting the C-5 amine with a carboxylic acid is a fundamental transformation. However, the reduced nucleophilicity of the aromatic amine can make this reaction challenging.

FAQ 3: "Standard amide coupling conditions (like EDC/HOBt) are not working for this compound. The reaction is slow, and I never reach full conversion. How can I drive this to completion?"

Answer: Aromatic amines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen's lone pair into the aromatic system. Standard coupling reagents that work well for simple amines may be insufficient here.

Troubleshooting Guide:

  • Insufficient Carboxylic Acid Activation: Reagents like EDC (a carbodiimide) activate the carboxylic acid, but the resulting active ester may not be reactive enough to be attacked by the weakly nucleophilic this compound. [4] * Causality: The rate of the reaction is dependent on both the reactivity of the activated acid and the nucleophilicity of the amine. When the amine is poor, a highly reactive activated species is required.

    • Solution: Switch to a more potent coupling reagent. Uronium/aminium salts like HATU or HBTU are exceptionally effective for difficult couplings. [5]These reagents form highly reactive activated esters that readily react even with poor nucleophiles.

  • Absence of a Nucleophilic Catalyst: In some cases, the reaction can be accelerated by a catalyst that facilitates the formation of the active ester.

    • Causality: Additives like 4-Dimethylaminopyridine (DMAP) act as nucleophilic catalysts. They react with the activated carboxylic acid intermediate to form an even more reactive acylpyridinium species, which is then attacked by the amine.

    • Solution: Adding a catalytic amount of DMAP (1-10 mol%) can significantly increase the reaction rate. [6]However, be cautious if your substrate is sensitive to racemization.

  • Alternative Strategy: Acid Chloride Formation: For very challenging couplings, converting the carboxylic acid to its most reactive form, the acid chloride, is a viable option.

    • Causality: Acid chlorides are highly electrophilic and will react with most amines without the need for coupling reagents.

    • Solution: Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF. [7]Then, add the resulting acid chloride to a solution of this compound and a non-nucleophilic base like triethylamine or DIPEA to neutralize the HCl byproduct.

Quantitative Data Summary: Typical Reaction Conditions
Reaction TypeCatalyst SystemBaseSolventTemp (°C)Key Pitfall
Buchwald-Hartwig Pd₂(dba)₃ / XPhosCs₂CO₃ or K₃PO₄Toluene, Dioxane100-110Ligand choice, catalyst poisoning
Suzuki-Miyaura XPhos Pd G4K₃PO₄Dioxane / H₂O80-100Amine interference, deboronation
Amide Coupling HATU / DIPEADIPEADMF, DCM0 - RTLow amine nucleophilicity

Section 4: General Purification & Analysis

FAQ 4: "My final product is difficult to purify. It streaks on silica gel, and I suspect it's contaminated with palladium. What are the best practices?"

Answer: The basicity of the quinoline nitrogen and the residual amine, combined with potential metal contamination, requires specific purification techniques.

Troubleshooting Guide:

  • Streaking on Silica Gel: The basic nitrogen atoms on your molecule interact strongly with the acidic silanol groups on the surface of standard silica gel, causing poor separation and streaking.

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine or ammonia in methanol to the solvent system will neutralize the acidic sites and lead to much sharper peaks.

  • Residual Palladium: Palladium residues are a common issue in cross-coupling reactions and are often unacceptable in pharmaceutical applications.

    • Solution: After initial chromatographic purification, treat a solution of your compound with a metal scavenger. These are commercially available resins or silica-based materials with functional groups (e.g., thiols) that chelate and bind tightly to palladium, which can then be removed by simple filtration.

  • Salt Formation: For highly basic compounds that are difficult to handle or purify chromatographically, converting them to a salt can be an effective purification method.

    • Solution: Dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in ether or dioxane. The resulting hydrochloride salt will often precipitate as a pure, crystalline solid that can be collected by filtration. [8]

References

  • Vertex AI Search Result[9] Preparation and Properties of Quinoline. (n.d.). Retrieved January 14, 2026, from Google Cloud Search.

  • Vertex AI Search Result[10][11] Buchwald–Hartwig amination. (2023, November 27). In Wikipedia. [Link]

  • Vertex AI Search Result[3] Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Vertex AI Search Result[12][13] Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Vertex AI Search Result[7] Amide coupling. (2023). Reddit. [Link]

  • Vertex AI Search Result[14][15] Struggling with Suzuki Reaction. (2022). Reddit. [Link]

  • Vertex AI Search Result[1] The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. [Link]

  • Vertex AI Search Result[4][5] Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. [Link]

  • Vertex AI Search Result[6] Tips and tricks for difficult amide bond formation?. (2021). Reddit. [Link]

  • Vertex AI Search Result[2] Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2018). ResearchGate. [Link]

  • Vertex AI Search Result[8] US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. (1997). Google Patents.

Sources

Improving the purity of 3-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for enhanced purity in complex amine synthesis, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a focused, in-depth resource for the purification of 3-Methylquinolin-5-amine. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to the common and nuanced challenges encountered during purification. This guide is structured to be an interactive partner in your laboratory work, offering not just protocols, but the strategic reasoning behind them.

This compound is a key building block in medicinal chemistry and materials science. The presence of impurities, such as starting materials, isomers (e.g., 7-methyl or 8-methyl isomers), or reaction byproducts, can significantly impact the yield, selectivity, and biological activity in subsequent synthetic steps. Achieving high purity (>99%) is often a prerequisite for generating reliable and reproducible downstream data.

Initial Assessment: Diagnosing Your Purity Problem

Before attempting purification, a clear understanding of the impurity profile is crucial. A preliminary analysis can save significant time and resources.

Frequently Asked Questions: Purity Assessment

Q: What is the best quick method to assess the purity of my crude this compound? A: Thin-Layer Chromatography (TLC) is the most effective initial step. It's fast, requires minimal sample, and helps in developing a solvent system for column chromatography. Spot your crude material on a silica gel TLC plate and elute with a solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol. The presence of multiple spots indicates impurities.

Q: My TLC shows a single spot. Does this mean my compound is pure? A: Not necessarily. A single spot on TLC indicates that no major impurities of different polarity are present under those specific conditions. However, impurities with a similar polarity to your product may co-elute. For a more definitive assessment, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1]

Q: What information can more advanced analytical techniques provide? A: These methods offer a quantitative and structural understanding of your sample.

Technique Principle Information Provided Common Use Case for this compound
HPLC Differential partitioning between a stationary and mobile phase.Quantitative purity (area %), detection of non-volatile impurities.[2]The gold standard for determining the exact percentage purity of the final product.
GC-MS Separation by boiling point followed by mass-based detection.Identification of volatile impurities and isomeric byproducts.[1]Useful for detecting residual starting materials or low-boiling point side products.
¹H NMR Nuclear spin transitions in a magnetic field.Structural confirmation, detection of structural isomers and proton-containing impurities.[1]Confirms the desired product's identity and can reveal impurities with distinct proton signals.

Troubleshooting Guide: Column Chromatography

Column chromatography is a primary method for purifying this compound. However, its basic amine functionality can lead to challenges with standard silica gel.[3]

G start Start: Crude this compound tlc Run TLC (e.g., 7:3 Hexane:EtOAc) start->tlc streaking Does the spot streak or tail? tlc->streaking no_streaking Good spot separation (Rf ~0.2-0.4) streaking->no_streaking No add_base Add 1-2% Triethylamine (Et3N) to eluent to neutralize silica streaking->add_base Yes run_column Run Column Chromatography no_streaking->run_column add_base->run_column elution_issue Does the compound elute? run_column->elution_issue no_elution Increase eluent polarity (e.g., from 7:3 to 1:1 Hexane:EtOAc) elution_issue->no_elution No success Combine pure fractions & verify purity by HPLC/NMR elution_issue->success Yes no_elution->run_column consider_alt Consider alternative stationary phase (Alumina, Amine-functionalized Silica) no_elution->consider_alt Still no elution G start Start: Impure Solid dissolve Dissolve in minimum amount of hot solvent start->dissolve cool Cool slowly to room temperature, then in an ice bath dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Compound 'oils out' cool->oiling_out No, it oils induce Induce Crystallization: - Scratch flask - Add seed crystal crystals_form->induce No filter Collect crystals by vacuum filtration crystals_form->filter Yes induce->filter wash Wash with a small amount of cold solvent filter->wash dry Dry crystals under vacuum wash->dry reheat Reheat, add more solvent, and cool more slowly oiling_out->reheat reheat->cool

Sources

Technical Support Center: Synthesis of 3-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-14-QM35A Version: 1.0 Last Updated: January 14, 2026

Foreword

Welcome to the technical support guide for the synthesis of 3-Methylquinolin-5-amine. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related quinoline scaffolds. Quinolines are privileged structures in medicinal chemistry, and mastering their synthesis is crucial for advancing novel therapeutic programs.[1][2]

This guide deviates from rigid templates to provide a dynamic, problem-oriented resource. We will address common experimental challenges through a detailed question-and-answer format, focusing on the underlying chemical principles to empower you to not only solve immediate issues but also to strategically optimize your synthetic campaigns. The protocols and advice herein are grounded in established literature and practical field experience.

Synthetic Overview: The Two-Step Pathway

The most reliable and commonly employed route to this compound is a two-step process. It begins with the construction of the quinoline core via a Skraup-Doebner-von Miller reaction to form an advanced intermediate, 3-methyl-5-nitroquinoline, followed by the chemical reduction of the nitro group to the target primary amine.

Synthetic_Pathway cluster_0 Step 1: Skraup-Doebner-von Miller Reaction cluster_1 Step 2: Nitro Group Reduction 3-Nitroaniline 3-Nitroaniline Reaction_Vessel_1 H₂SO₄, Oxidant Cyclization 3-Nitroaniline->Reaction_Vessel_1 + Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction_Vessel_1 + 3-Methyl-5-nitroquinoline 3-Methyl-5-nitroquinoline Reduction_Step SnCl₂·2H₂O, HCl Reduction 3-Methyl-5-nitroquinoline->Reduction_Step Reaction_Vessel_1->3-Methyl-5-nitroquinoline This compound This compound Reduction_Step->this compound

Caption: General two-step synthesis of this compound.

Part 1: Synthesis of 3-Methyl-5-nitroquinoline

This initial step involves the acid-catalyzed cyclization of 3-nitroaniline with crotonaldehyde. This classic reaction, while powerful, is notoriously energetic and prone to side reactions if not properly controlled.[3]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism and why does it favor the 5-nitro isomer? The Skraup-Doebner-von Miller reaction proceeds through a sequence of steps. First, the aniline nitrogen performs a conjugate (1,4-) addition to the α,β-unsaturated aldehyde (crotonaldehyde). This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate, which is then dehydrated and oxidized to the final quinoline product.[4][5]

Under the strong acidic conditions (e.g., H₂SO₄), the amino group of 3-nitroaniline is protonated to form an ammonium ion (-NH₃⁺). Both the -NH₃⁺ group and the -NO₂ group are meta-directing deactivators. The cyclization must occur ortho to the original amino group position. Starting with 3-nitroaniline, this leads to cyclization at either the C2 or C6 position, resulting in the formation of 7-nitro and 5-nitro isomers, respectively. The formation of 3-methyl-5-nitroquinoline is a result of cyclization at the C6 position. The ratio of isomers can be influenced by reaction conditions, but the 5- and 7-isomers are the expected products.

Q2: What are the primary hazards associated with crotonaldehyde? Crotonaldehyde is a highly flammable, toxic, and corrosive liquid that requires handling with extreme caution in a well-ventilated chemical fume hood.[6][7][8] It is fatal if inhaled and can cause severe skin and eye burns.[7][9][10] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.[6] Due to its high flammability, all sources of ignition must be eliminated from the work area.[8]

Troubleshooting Guide: Skraup-Doebner-von Miller Reaction

Q: My reaction is extremely vigorous and is producing a significant amount of black tar. How can I mitigate this? A: This is the most common issue with the Skraup synthesis and stems from the highly exothermic nature of the reaction and the tendency of the unsaturated aldehyde to polymerize under harsh acidic conditions.[3]

  • Probable Cause 1: Uncontrolled Exotherm. The reaction generates a substantial amount of heat, which accelerates polymerization and degradation.

    • Solution:

      • Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture. Ferrous sulfate acts as a moderator, making the reaction less violent and helping to control the rate.[3]

      • Controlled Reagent Addition: Add the concentrated sulfuric acid and crotonaldehyde slowly and portion-wise to the cooled aniline solution. Maintain a low internal temperature using an ice bath during the addition.

      • Efficient Stirring: Use mechanical stirring to ensure efficient heat dissipation and prevent the formation of localized hot spots.

  • Probable Cause 2: High Reaction Temperature. External heating that is too aggressive can initiate runaway polymerization.

    • Solution: Heat the mixture gently only after all reagents have been added. Once the exothermic phase begins, be prepared to remove the heat source and apply cooling to maintain control.

Q: The yield of my desired 3-methyl-5-nitroquinoline product is consistently low, even with good temperature control. What else could be wrong? A: Low yields are often linked to reactant and reagent quality or suboptimal work-up procedures.

  • Probable Cause 1: Oxidizing Agent Inefficiency. The in situ oxidation of the dihydroquinoline intermediate is critical. While nitrobenzene is a traditional oxidant, using the nitro group from the starting material (3-nitroaniline) itself can also contribute. Sometimes an additional, stronger oxidant is needed.

    • Solution: While 3-nitroaniline can act as its own oxidant, the reaction often benefits from an additional oxidizing agent. Arsenic pentoxide was historically used but is highly toxic. A safer alternative is to introduce an agent like nitrobenzene or iodine, though this can complicate purification. First, ensure your 3-nitroaniline is pure.

  • Probable Cause 2: Product Loss During Work-up. The crude product is often trapped within the tarry residue.

    • Solution: A robust work-up is essential. After carefully quenching the reaction mixture in ice water and neutralizing, a steam distillation can be an effective method to separate the volatile quinoline product from the non-volatile tar.[3] Alternatively, extensive extraction of the neutralized aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is necessary.

Protocol 1: Synthesis of 3-Methyl-5-nitroquinoline
  • Apparatus Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 3-nitroaniline (0.5 mol).

  • Reagent Addition: To the flask, add ferrous sulfate heptahydrate (10 g) as a moderator.

  • Acid Addition: While stirring and cooling the flask in an ice-salt bath, slowly add concentrated sulfuric acid (1.5 mol) through the dropping funnel at a rate that maintains the internal temperature below 20 °C.

  • Carbonyl Addition: Once the acid addition is complete, begin the slow, dropwise addition of crotonaldehyde (0.6 mol). Maintain vigorous stirring and ensure the temperature does not exceed 25 °C.

  • Reaction: After the addition is complete, remove the cooling bath. The temperature will begin to rise. If the reaction becomes too vigorous, briefly re-immerse the flask in the cooling bath. Once the initial exotherm subsides, gently heat the mixture to reflux for 3-4 hours using a heating mantle.

  • Work-up: Allow the mixture to cool to room temperature. Very carefully, pour the thick, dark mixture onto crushed ice (approx. 2 kg) in a large beaker with stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the pH is >10. This step is highly exothermic and should be performed with cooling.

  • Extraction: Transfer the mixture to a large separatory funnel and extract with dichloromethane (3 x 300 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, containing a mixture of 5- and 7-nitro isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Reduction to this compound

The final step is the reduction of the nitro group. This is a common and generally high-yielding transformation, but the choice of reagent and purification strategy is key to obtaining a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective reagents for this nitro reduction? A: Several methods are effective for reducing aromatic nitro groups. The choice depends on scale, available equipment, and sensitivity of other functional groups (which is not a concern here).

  • Tin(II) Chloride (SnCl₂): A classic, reliable, and cost-effective method. It works well for a wide range of substrates and is tolerant of many functional groups. The work-up involves neutralization of the acidic medium.

  • Catalytic Hydrogenation (H₂/Pd-C): An extremely clean method that produces water as the only byproduct. It is easily scalable but requires specialized hydrogenation equipment.

  • Iron (Fe) in Acetic Acid: A very inexpensive and effective "dissolving metal" reduction method. It is particularly useful for large-scale syntheses.

Troubleshooting Guide: Nitro Group Reduction

Troubleshooting_Workflow start Problem Observed p1 Incomplete Reduction (TLC shows starting material) start->p1 p2 Difficult Purification (Oily product, streaking on TLC) start->p2 p3 Low Yield After Work-up start->p3 c1a Insufficient Reducing Agent p1->c1a c1b Deactivated Catalyst (H₂/Pd-C) p1->c1b c1c Low Reaction Temperature p1->c1c c2a Product is a Basic Amine p2->c2a c2b Residual Tin Salts (SnCl₂ method) p2->c2b c3a Product is Water Soluble at Low/High pH p3->c3a c3b Emulsion During Extraction p3->c3b s1a Add more reducing agent (in portions) c1a->s1a s1b Filter and use fresh catalyst c1b->s1b s1c Gently heat the reaction (e.g., 40-50 °C) c1c->s1c s2a Use amine-deactivated silica or add Et₃N to eluent c2a->s2a s2b Basify to pH > 10 to precipitate tin hydroxides, then filter c2b->s2b s3a Carefully adjust pH to ~8-9 before extraction c3a->s3a s3b Add brine to break emulsion or filter through Celite c3b->s3b

Caption: A workflow for troubleshooting common synthesis issues.

Q: My final product streaks badly on silica gel TLC and during column chromatography. How can I get a clean purification? A: This is characteristic behavior for amines on standard silica gel, which is acidic. The basic amine interacts strongly with the acidic silica surface, leading to poor separation and tailing.

  • Probable Cause: Strong Amine-Silica Interaction.

    • Solution 1: Basic Eluent. Add a small amount of a basic modifier to your chromatography eluent. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol is added to the solvent system (e.g., Hexane/Ethyl Acetate/Et₃N). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.

    • Solution 2: Deactivated Silica. Use commercially available deactivated ("neutral") silica gel or prepare it by treating standard silica gel with a triethylamine solution and then removing the solvent.

    • Solution 3: Alternative Purification. If chromatography is still problematic, consider purification by crystallization. Convert the amine to its hydrochloride salt by treating it with HCl in a suitable solvent (like ether or isopropanol), collect the salt, and then liberate the free base if needed.

Protocol 2: Reduction using Tin(II) Chloride
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methyl-5-nitroquinoline (0.1 mol) in ethanol (200 mL).

  • Reagent Addition: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (0.4 mol).

  • Reaction: Slowly add concentrated hydrochloric acid (50 mL). The reaction is exothermic. Once the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC until all the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto ice.

  • Neutralization: Slowly add a 50% aqueous NaOH solution until the pH is strongly basic (pH > 11). This will precipitate tin salts as white tin(IV) hydroxide. Stir for 30 minutes.

  • Filtration: Filter the mixture through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Purify further by column chromatography or crystallization as described in the troubleshooting section.

Part 3: Physicochemical and Spectroscopic Data

Rigorous characterization is essential to confirm the identity and purity of the final product.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂[11]
Molecular Weight 158.20 g/mol [11]
Appearance Expected to be a solid at room temperature-
¹H NMR (CDCl₃, 400 MHz) Expected shifts (δ, ppm): Aromatic protons (7.0-8.8 ppm), Amine protons (broad singlet, ~4.0-5.0 ppm), Methyl protons (~2.5 ppm). Note: Specific shifts can vary.[12][13]
¹³C NMR (CDCl₃, 100 MHz) Expected shifts (δ, ppm): Aromatic carbons (110-150 ppm), Methyl carbon (~18-25 ppm).[13]
Mass Spec (ESI-MS) m/z: 159.09 [M+H]⁺-

References

  • BenchChem. (2025).
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  • Alpha Chemika. (n.d.).
  • New Jersey Department of Health. (2007). Hazard Summary: Crotonaldehyde, (E)-.
  • Chemos GmbH & Co. KG. (n.d.).
  • BenchChem. (n.d.). 3-Methyl-5-nitroquinoline.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for Crotonaldehyde. CDC.
  • Bremner, J. B., & Samosorn, S. (2009). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. PubMed Central.
  • ResearchGate. (n.d.).
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Narender, M., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6671–6674.
  • Brieflands. (n.d.).
  • Illinois Experts. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. University of Illinois.
  • Bartow, E., & McCollum, E. V. (n.d.).
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • National Center for Biotechnology Information. (n.d.). Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines. PubMed Central.
  • ChemScene. (n.d.). 3-Methylisoquinolin-5-amine.
  • MDPI. (n.d.). Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PubMed Central.
  • YouTube. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024.
  • YouTube. (2021). 22.3 Synthesis of Amines | Organic Chemistry.
  • BLD Pharm. (n.d.). This compound.
  • ChemicalBook. (n.d.). 3-Methylquinoline(612-58-8) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 3-Methyl-5-nitroquinoline.
  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • BenchChem. (2025).
  • Leroux, F. R., et al. (2021).
  • ResearchGate. (2013).
  • Huan, T. T. (2021).
  • StackExchange. (2025).
  • National Center for Biotechnology Information. (n.d.). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. PubMed.
  • National Center for Biotechnology Information. (n.d.). 3-Methylquinoline. PubChem.
  • BenchChem. (2025).
  • ResearchGate. (2025). Synthesis of New β-enaminones of Isoquinolines with 5,5-dimethyl-cyclohexanedione.
  • National Center for Biotechnology Information. (n.d.). 5-Nitroquinoline. PubChem.
  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Methylquinolino[3,2-b][3][9]benzodiazepine and Methylquinolino[3,2-b][3][9]benzoxazepine and its Various Metal Complexes.

  • Google Patents. (n.d.). WO2013003315A2 - Methods for preparing isoquinolines.
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole.
  • National Center for Biotechnology Information. (n.d.). 8-Methyl-5-quinolinamine. PubChem.
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  • Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer.

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Technical Support Center: Synthesis of 3-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methylquinolin-5-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions (FAQs) to help you navigate potential side reactions and optimize your synthetic protocols.

I. Understanding the Synthesis: Common Routes and Challenges

The synthesis of this compound typically involves well-established methods for quinoline ring formation, such as the Doebner-von Miller or Skraup reactions.[1][2] These reactions, while powerful, are often accompanied by side reactions that can complicate purification and reduce yields. Common challenges include the formation of regioisomers, polymerization of reactants, and over-oxidation or tarring under harsh reaction conditions.[3]

A. The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[1] For this compound, this would typically involve the reaction of 3-aminotoluene with an α,β-unsaturated aldehyde or ketone.

B. The Friedländer Synthesis

Another relevant method is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5] While adaptable, this method can also present challenges in controlling regioselectivity, especially with unsymmetrical ketones.[6]

II. Troubleshooting Guide & FAQs

This section provides answers to specific problems you may encounter during the synthesis of this compound.

FAQ 1: My reaction is producing a significant amount of dark, tarry material, making product isolation nearly impossible. What's causing this and how can I prevent it?

Root Cause: Tar formation is a frequent issue in acid-catalyzed quinoline syntheses like the Doebner-von Miller and Skraup reactions.[7] It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, especially aldehydes.[3] Excessively high temperatures and highly concentrated acidic conditions can exacerbate this issue.[3]

Troubleshooting Steps:

  • Control Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline. This helps manage the exothermic nature of the reaction and minimizes polymerization.[3]

  • In Situ Generation of Reactants: Consider preparing the α,β-unsaturated carbonyl compound in situ. For example, in the Beyer method, an aldol condensation can generate the required reactant at a controlled rate.[1]

  • Temperature Management: Carefully monitor and control the reaction temperature. While heating is often necessary, avoid excessive temperatures that promote byproduct formation.[3] For highly exothermic reactions, initial cooling may be required.[3]

  • Use of Moderators: In Skraup-type syntheses, moderators like ferrous sulfate (FeSO₄) can be added to make the reaction less violent and reduce charring.[7]

FAQ 2: I've isolated my product, but NMR analysis shows the presence of an unexpected isomer. How can I improve the regioselectivity of my reaction?

Root Cause: The formation of regioisomers is a common challenge in quinoline synthesis, particularly when using substituted anilines. In the case of 3-aminotoluene, cyclization can potentially occur at two different positions on the aromatic ring, leading to the formation of 7-Methylquinolin-5-amine in addition to the desired this compound. The electronic and steric effects of the substituents on the aniline ring influence the position of electrophilic attack during cyclization.

Troubleshooting Steps:

  • Catalyst Selection: The choice of acid catalyst (both Brønsted and Lewis acids) can influence the regioselectivity of the reaction.[1] Experiment with different catalysts such as p-toluenesulfonic acid, tin tetrachloride, or scandium(III) triflate to find the optimal conditions for your desired isomer.[1]

  • Solvent Effects: The polarity of the solvent can impact the reaction pathway. A systematic screening of solvents may be necessary to enhance the formation of the desired product.

  • Protecting Groups: In some cases, the use of a temporary protecting group on the aniline or other functional groups can direct the cyclization to the desired position.

  • Thorough Characterization: To confirm the identity of the unexpected isomer, comprehensive characterization using techniques like 2D NMR spectroscopy (COSY, HMBC) and mass spectrometry is crucial.

FAQ 3: My reaction yield is consistently low, even with minimal tar formation. What other factors could be contributing to the poor yield?

Root Cause: Low yields can stem from several factors beyond polymerization, including reagent quality, incomplete reaction, and product loss during workup.[3]

Troubleshooting Steps:

  • Reagent Purity: Ensure the aniline derivative is pure and free from oxidation byproducts. If necessary, purify the aniline by distillation or chromatography before use.[3] α,β-Unsaturated carbonyl compounds, particularly aldehydes, are prone to polymerization and should be freshly distilled or obtained from a reliable commercial source.[3]

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.[3]

  • Workup Procedure Optimization:

    • Neutralization: Ensure complete neutralization of the acidic reaction mixture to prevent loss of the amine product during extraction.[3]

    • Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[3]

III. Visualizing Reaction Pathways

To better understand the formation of this compound and its potential side products, the following diagram illustrates the key reaction pathways.

G cluster_reactants Reactants cluster_main_reaction Doebner-von Miller Reaction cluster_side_reactions Side Reactions 3-Aminotoluene 3-Aminotoluene Michael Addition Michael Addition 3-Aminotoluene->Michael Addition alpha,beta-Unsaturated Carbonyl alpha,beta-Unsaturated Carbonyl alpha,beta-Unsaturated Carbonyl->Michael Addition Polymerization Polymerization alpha,beta-Unsaturated Carbonyl->Polymerization [H+], High Temp Cyclization Cyclization Michael Addition->Cyclization Dehydration & Oxidation Dehydration & Oxidation Cyclization->Dehydration & Oxidation Isomer Formation Isomer Formation Cyclization->Isomer Formation Alternative Cyclization This compound This compound Dehydration & Oxidation->this compound Tar Formation Tar Formation Polymerization->Tar Formation 7-Methylquinolin-5-amine 7-Methylquinolin-5-amine Isomer Formation->7-Methylquinolin-5-amine

Caption: Reaction scheme for this compound synthesis and side products.

IV. Experimental Protocol: Optimized Doebner-von Miller Synthesis

This protocol provides a general framework for the synthesis of this compound, incorporating best practices to minimize side reactions.

Materials:

  • 3-Aminotoluene

  • Crotonaldehyde (or other suitable α,β-unsaturated aldehyde)

  • Hydrochloric Acid (concentrated)

  • Anhydrous Zinc Chloride

  • Sodium Hydroxide solution (10%)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of 3-aminotoluene in a suitable solvent (e.g., ethanol). Add concentrated hydrochloric acid cautiously.

  • Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add a solution of acetaldehyde to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde. This slow addition and low temperature help control the exothermic reaction and minimize the polymerization of crotonaldehyde.[3]

  • Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture. Zinc chloride acts as a Lewis acid catalyst to promote the intramolecular cyclization.

  • Reaction Monitoring: Heat the reaction mixture to reflux for a specified time (e.g., 7 hours). Monitor the progress of the reaction by TLC.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature and then pour it onto crushed ice.

    • Carefully neutralize the solution with a 10% sodium hydroxide solution until it is basic.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure this compound.

Quantitative Data Summary:

ParameterRecommended Value/ConditionRationale
Temperature Initial cooling, then refluxControl exothermicity, then drive reaction to completion[3]
Catalyst ZnCl₂ (Lewis Acid)Promotes efficient cyclization[3]
Reactant Addition Slow, dropwiseMinimizes polymerization of aldehyde[3]
Monitoring TLC or HPLCDetermine optimal reaction time, prevent degradation[3]

V. References

  • Wikipedia. (2023, September 21). Doebner–Miller reaction. Retrieved from [Link]

  • Wikipedia. (2023, April 20). Friedländer synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • PubMed Central. (2022, June 27). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]

  • PubMed Central. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives. Retrieved from

  • Wikipedia. (2023, November 11). Skraup reaction. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Purity Analysis of 3-Methylquinolin-5-amine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the molecular integrity of starting materials and intermediates is paramount. 3-Methylquinolin-5-amine, a key building block for various pharmacologically active agents, is no exception. Its purity profile can directly influence the efficacy, safety, and reproducibility of downstream synthetic steps and the quality of the final active pharmaceutical ingredient (API). Establishing a robust, multi-faceted analytical strategy is not merely a quality control checkbox; it is a foundational element of sound science.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will move beyond rote protocols to explore the underlying principles and the rationale behind specific experimental choices, empowering researchers to not only execute these methods but to understand and adapt them. Our approach is grounded in the principle of orthogonal validation, where the strengths of one technique compensate for the limitations of another, creating a self-validating system for comprehensive characterization.

The Analyst's Toolkit: A Comparative Overview

The purity of an amine-containing heterocyclic compound like this compound is best assessed using a combination of chromatographic and spectroscopic techniques. Each method offers a unique lens through which to view the sample, providing complementary pieces of the purity puzzle.

Technique Primary Purpose Key Strengths Limitations & Considerations
Reverse-Phase HPLC (RP-HPLC) Quantitative purity determination; Impurity quantification.High precision, robustness, and sensitivity for non-volatile impurities. Excellent for routine QC.May not resolve all isomeric impurities. Requires a chromophore for UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile and semi-volatile impurities. Orthogonal separation technique.High separation efficiency. Provides molecular weight and fragmentation data for definitive identification.Basic amines can exhibit poor peak shape (tailing) on standard columns.[1][2] Requires derivatization for non-volatile compounds.
Nuclear Magnetic Resonance (¹H NMR) Unambiguous structural confirmation and identification of impurities, especially isomers.Provides definitive structural information. Quantitative (qNMR) capability with an internal standard.Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy Rapid identity confirmation of functional groups.Very fast, non-destructive, and requires minimal sample preparation. Provides a unique molecular "fingerprint".Not suitable for quantification or detecting trace impurities. Provides limited structural information.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

For routine purity assessment and the quantification of process-related impurities and degradation products, RP-HPLC is the undisputed method of choice. The inherent UV-active quinoline core of this compound makes it an ideal candidate for UV detection.

The Causality Behind the Method: We select a reverse-phase C18 column because it effectively separates compounds based on hydrophobicity. This compound, with its aromatic ringsystem, will have sufficient retention to be separated from more polar starting materials or more non-polar byproducts. The choice of an acidic mobile phase modifier, such as formic acid, is critical. The basic amine group on the molecule can interact with residual acidic silanol groups on the silica-based column packing, leading to significant peak tailing.[3] By operating at a low pH (around 3-4), the amine is protonated, and the silanol groups are suppressed, dramatically improving peak symmetry and chromatographic performance.[3]

Experimental Protocol: RP-HPLC Purity Assay

This protocol is designed as a self-validating system by incorporating system suitability checks, ensuring the chromatographic system is performing adequately before sample analysis.[4][5]

  • Instrumentation & Conditions:

    • System: HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 2.7–5 µm particle size, e.g., 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or a wavelength maximum determined from a UV scan.

    • Injection Volume: 5 µL.

  • Solutions Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • System Suitability Solution: Prepare a solution containing ~0.5 mg/mL of this compound and spike it with a small amount (~0.1%) of a known, related impurity if available.

    • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.[6]

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the diluent (blank) to ensure no system peaks interfere.

    • Make five replicate injections of the System Suitability Solution. The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%, and the resolution between the main peak and the impurity peak should be ≥ 2.0.

    • Inject the Sample Solution in duplicate.

    • Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent B Prepare Sample (~0.5 mg/mL) A->B C Filter Sample (0.45 µm) B->C D Equilibrate Column C->D E System Suitability (5 Injections) D->E F Inject Blank D->F G Inject Sample (Duplicate) E->G RSD ≤ 2.0% H Integrate Peaks G->H I Calculate Purity (Area % Report) H->I

Caption: Experimental workflow for HPLC purity analysis.

II. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Orthogonal Confirmation

GC-MS provides a powerful, orthogonal approach to HPLC. It separates compounds based on their volatility and interaction with the stationary phase, and the mass spectrometer provides definitive structural information. However, the analysis of primary aromatic amines like this compound by GC is not trivial.

Expertise & Experience: Overcoming Amine Analysis Challenges Standard GC columns often contain active sites (silanols) that can strongly interact with basic compounds, leading to poor peak shapes, loss of signal, and inaccurate quantification.[1] A common mistake is to use a standard, non-polar column like a DB-1 or HP-5ms without considering this interaction. The result is a broad, tailing peak for the main component, which can obscure small impurities eluting nearby.

The solution is to use a column specifically designed for amine analysis. This can be a base-deactivated version of a standard phase or a column with a more polar stationary phase, such as a wax column (polyethylene glycol), which can mitigate the strong interactions.[6] This choice is a deliberate step to create a self-validating, robust method.

Experimental Protocol: GC-MS Impurity Profiling
  • Instrumentation & Conditions:

    • System: Gas Chromatograph with a Mass Selective Detector (MSD).

    • Column: A base-deactivated 5% phenyl methylpolysiloxane column (e.g., DB-5ms Ultra Inert, HP-5ms) or a polar wax column; 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 270 °C.

    • Injection Mode: 1 µL, Split (e.g., 50:1 ratio).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Mass Range: Scan from m/z 40 to 400.

  • Solutions Preparation:

    • Sample Solution: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as Dichloromethane or Ethyl Acetate.[6][7]

  • Analysis Procedure:

    • Perform an inlet and column bake-out as per manufacturer instructions to ensure a clean system.

    • Inject a solvent blank to check for system contaminants.

    • Inject the sample solution.

    • Analyze the data by examining the total ion chromatogram (TIC). Identify the main peak corresponding to this compound (expected molecular ion m/z 158).

    • Search any impurity peaks against a spectral library (e.g., NIST) for tentative identification. Purity is calculated by area percent of the TIC.

Workflow for GC-MS Impurity Identification

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Select Base- Deactivated Column B Prepare Sample (~100 µg/mL in DCM) A->B C Inject Sample B->C D Acquire Data (Scan m/z 40-400) C->D E Analyze Total Ion Chromatogram (TIC) F Identify Peaks via Mass Spectrum E->F G Library Search (e.g., NIST) F->G H Generate Report G->H

Caption: Workflow for GC-MS impurity identification.

III. Spectroscopic Confirmation: NMR and FT-IR

While chromatography separates and quantifies, spectroscopy confirms identity.

  • ¹H NMR Spectroscopy: This is the gold standard for structural elucidation. It provides an unambiguous fingerprint of the molecule's hydrogen environments. For this compound, it can confirm the substitution pattern on the quinoline ring and is exceptionally powerful at identifying isomeric impurities (e.g., 5-Methylquinolin-3-amine) that might be difficult to separate chromatographically. The purity can also be estimated quantitatively (qNMR) by integrating the signals relative to a certified internal standard of known concentration.

  • FT-IR Spectroscopy: This is a rapid and simple technique for identity confirmation. The spectrum will show characteristic peaks for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and the C=C/C=N vibrations of the quinoline ring (around 1500-1650 cm⁻¹).[8] It serves as a quick check to ensure the correct functional groups are present and that the material is consistent from batch to batch.

An Integrated Strategy for Purity Assessment

No single technique is sufficient. A robust purity analysis workflow integrates these methods logically to build a complete picture of the compound's quality.

Integrated_Strategy cluster_main Comprehensive Purity Workflow Start Sample Batch of This compound FTIR FT-IR Spectroscopy Start->FTIR Decision1 Identity Confirmed? FTIR->Decision1 NMR ¹H NMR Spectroscopy Decision2 Structure & Isomers Correct? NMR->Decision2 HPLC Quantitative HPLC (Purity Assay) GCMS GC-MS Screen (Volatile Impurities) HPLC->GCMS Decision3 Purity ≥ 99.0%? GCMS->Decision3 Decision1->NMR Yes Fail Reject or Reprocess Decision1->Fail No Decision2->HPLC Yes Decision2->Fail No Pass Release Batch Decision3->Pass Yes Decision3->Fail No

Caption: Integrated workflow for comprehensive purity assessment.

By employing this multi-technique, orthogonally-validated approach, researchers and drug development professionals can be highly confident in the quality of their this compound, ensuring the integrity and success of their scientific endeavors.

References

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Ho, T. C., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Food Science and Human Wellness. [Link]

  • A, P. S. (2012). Analytical method validation: A brief review. ResearchGate. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • Zhang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Science and Human Wellness. [Link]

  • Taylor, S. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]

  • Pluhackova, K., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. [Link]

  • Physical and analytical data of synthesized quinoline derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (n.d.). Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (2025). ResearchGate. [Link]

  • Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

  • Al-Kindy, S., et al. (2025). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. ResearchGate. [Link]

  • Tuntiwechapikul, W., et al. (2021). In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. Scientific Reports. [Link]

  • Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (2014). Acta Poloniae Pharmaceutica ñ Drug Research. [Link]

  • CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (n.d.).
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki. [Link]

  • European Medicines Agency. (2012). Guideline on setting specifications for related impurities in antibiotics. [Link]-related-impurities-antibiotics_en.pdf)

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A Comparative Guide to 3-Methylquinolin-5-amine and Its Isomers: Synthesis, Characterization, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 3-Methylquinolin-5-amine with its key positional and structural isomers. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to explore the causal relationships between molecular structure, physicochemical properties, and potential biological function. We will dissect how subtle shifts in the placement of methyl and amine groups on the quinoline scaffold fundamentally alter a molecule's character, offering a predictive framework for rational drug design and synthesis.

Introduction: The Quinoline Scaffold and the Significance of Isomerism

The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry, celebrated as a "privileged structure."[1] Its derivatives form the basis of numerous therapeutic agents, from antimalarials like quinine and chloroquine to modern anticancer drugs.[2][3] The immense chemical space offered by the quinoline core allows for fine-tuning of pharmacological activity through the strategic placement of various substituents.

Isomerism—the phenomenon where molecules share the same formula but differ in atomic arrangement—is a critical concept in this context. For a molecule like this compound (C₁₀H₁₀N₂), its isomers can exhibit vastly different properties. Positional isomers, such as 8-Methylquinolin-5-amine, may present different steric and electronic profiles, while structural isomers, like 3-Methylisoquinolin-5-amine, alter the fundamental heterocyclic core.[4] Understanding these differences is paramount for predicting a compound's reactivity, metabolic fate, and interaction with biological targets.

The Influence of Substituent Position on Physicochemical Properties

The precise location of the electron-donating methyl (-CH₃) group and the basic amino (-NH₂) group dictates the molecule's electronic landscape, which in turn governs its fundamental physicochemical properties. These properties, including basicity (pKa) and lipophilicity (LogP), are crucial determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Basicity (pKa): The pKa of the quinoline nitrogen is a key factor. The amino group, being a base itself, will have its own pKa. The relative positions of these groups influence each other through resonance and inductive effects. For instance, an amino group at position 5 can donate electron density into the benzene ring, subtly affecting the basicity of the distal pyridine nitrogen. In the structural isomer, isoquinoline, the nitrogen's position at the 2-position makes it more basic than quinoline, a trend that would be inherited by its derivatives.[4]

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's hydrophobicity. While the core formula remains the same, intramolecular hydrogen bonding possibilities and differences in dipole moments between isomers can lead to variations in their LogP values, affecting membrane permeability and solubility.

Table 1: Predicted Physicochemical Properties of Methylquinolinamine Isomers

Compound NameStructureMolecular Weight ( g/mol )Predicted LogPPredicted TPSA (Ų)
This compound this compound158.20[5]2.1338.91
3-Methylisoquinolin-5-amine 3-Methylisoquinolin-5-amine158.20[6]2.13[6]38.91[6]
8-Methylquinolin-5-amine 8-Methylquinolin-5-amine158.20[5]1.90[5]38.91[5]
2-Methylquinolin-6-amine 2-Methylquinolin-6-amine158.20[7]1.90[7]38.91[7]

Note: Predicted values are computationally derived and serve as a basis for comparison. TPSA (Topological Polar Surface Area) is correlated with drug transport properties.

Comparative Synthesis Strategies

The synthesis of substituted quinolines is a well-established field, with numerous named reactions available to the synthetic chemist.[8] However, a key challenge, especially when using substituted anilines, is controlling regioselectivity.[9] The choice of reaction is therefore critical to obtaining the desired isomer without a tedious separation of byproducts.

The Doebner-von Miller reaction , a variation of the Skraup synthesis, is a robust method for preparing substituted quinolines by reacting an aromatic amine with an α,β-unsaturated carbonyl compound under acidic conditions.[10] This method is particularly relevant for synthesizing 2-methylquinoline derivatives.[9] To synthesize this compound, a chemist might consider a Friedländer synthesis, which condenses a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group.

Characterization_Workflow start Synthesized Crude Product purify Purification (Column Chromatography / Recrystallization) start->purify nmr NMR Spectroscopy (¹H, ¹³C, COSY) - Confirm Connectivity purify->nmr Structural Elucidation ms Mass Spectrometry (HRMS) - Confirm Molecular Formula purify->ms Structural Elucidation ir IR Spectroscopy - Confirm Functional Groups purify->ir Structural Elucidation purity Purity Analysis (HPLC / GC) - Quantify Purity nmr->purity ms->purity ir->purity final Characterized Compound purity->final SAR_Model cluster_pyridine Pyridine Ring (Bioisosteres, H-Bonding) cluster_benzene Benzene Ring (Lipophilicity, Sterics) quinoline Quinoline Scaffold C2 C2 Modulates Basicity, Metabolic Stability C3 C3 Critical for Specificity (e.g., Receptor Binding Pocket) C4 C4 Key for Activity (e.g., Antimalarial Side Chains) C5_C8 C5/C8 Modulate Electronics, Membrane Interaction C6_C7 C6/C7 Fine-tune ADME (e.g., Bulky Groups) [16] [16] C3->[16] Ref [1] [1] C4->[1] Ref [30, 31] [30, 31] C5_C8->[30, 31] Ref [15] [15] C6_C7->[15] Ref

Sources

A Comparative Analysis of the Biological Activity of 3-Methylquinolin-5-amine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] This guide provides a comparative analysis of the biological activity of 3-Methylquinolin-5-amine and its structural analogs. While direct experimental data on this compound is limited in publicly accessible literature, this document synthesizes findings from closely related analogs to infer its potential bioactivity and to guide future research and drug development efforts.

Introduction to this compound: A Compound of Interest

The quinoline ring system is a versatile pharmacophore, and its biological activity is highly dependent on the nature and position of its substituents. The presence of a methyl group at the C3 position and an amino group at the C5 position on the quinoline core of this compound suggests the potential for interesting biological properties. The amino group can act as a hydrogen bond donor and a site for further chemical modification, while the methyl group can influence the molecule's lipophilicity and steric interactions with biological targets. This guide will explore the known biological activities of analogs to build a structure-activity relationship (SAR) profile relevant to this compound.

Comparative Anticancer Activity

Quinoline derivatives are well-documented as potent anticancer agents, often exerting their effects through mechanisms like the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1]

Insights from 3,5-Disubstituted Quinoline Analogs

Research into 3,5-disubstituted quinolines has identified them as potent inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in neuronal apoptosis and have emerged as therapeutic targets in cancer.[1] This suggests that the core structure of this compound could be a starting point for developing JNK inhibitors. The amino group at the 5-position could be a key interaction point with the target enzyme.

The Role of the Amino Group: Learning from 5-Aminoquinoline Analogs

Studies on various 5-aminoquinoline derivatives have demonstrated their potential as anticancer agents. For instance, certain 5-aminoquinoline derivatives have been synthesized and evaluated for their in vitro antimicrobial activity, indicating the biological significance of the amino group at this position.[2] In the context of anticancer activity, the amino group can serve as a crucial pharmacophoric feature, potentially interacting with key residues in the active sites of target proteins.

The Influence of the Methyl Group: Lessons from 3-Methylquinoline Analogs

The introduction of a methyl group on the quinoline ring can modulate the cytotoxic activity of the compound. For example, in a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, analogs with an alkyl substituent at the 2-position showed greater potency against HL-60 and MCF-7 cancer cell lines compared to those with an aryl substituent.[3] While not a direct analog, this highlights that alkyl groups, such as the methyl group in this compound, can positively influence anticancer activity.

Quantitative Comparison of Anticancer Activity of Selected Analogs

To provide a clearer perspective, the following table summarizes the cytotoxic activities of some substituted quinoline analogs against various cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
6-Bromo-5-nitroquinolineHT29 (Human adenocarcinoma)Lower than 5-Fluorouracil[4]
6,8-DiphenylquinolineC6 (Rat glioblastoma), HeLa (Human cervical cancer), HT29High antiproliferative activity[4]
2-Phenylquinolin-4-amine derivative (7a)HT-29 (Colon)8.12[5]
2-Phenylquinolin-4-amine derivative (7d)HT-29 (Colon)9.19[5]
7-Amino-6-bromoisoquinoline-5,8-quinoneAGS (Gastric), SK-MES-1 (Lung), J82 (Bladder), HL-60 (Leukemia)0.21 - 0.49[6]

Comparative Antimicrobial Activity

The quinoline scaffold is also a cornerstone in the development of antimicrobial agents. The antibacterial and antifungal potential of quinoline derivatives is often attributed to their ability to interfere with microbial DNA synthesis or other essential cellular processes.

Structure-Activity Relationship in Antimicrobial Quinolines

The antimicrobial efficacy of quinoline derivatives is highly dependent on their substitution patterns. For instance, a series of 5-aminoquinoline derivatives, when converted into Schiff bases, exhibited good antimicrobial activity against various bacterial and fungal strains.[7] This underscores the importance of the 5-amino group as a handle for derivatization to enhance antimicrobial potency.

Quantitative Comparison of Antimicrobial Activity of Selected Analogs

The following table presents the minimum inhibitory concentration (MIC) values of some quinoline analogs against different microbial strains, offering a quantitative comparison of their antimicrobial efficacy.

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
3-methylbenzo[d]thiazol-methylquinolinium derivative (A2)Methicillin-resistant Staphylococcus aureus (MRSA)1.5[8]
8-Aminoquinoline-Cu-5-nitrouracil complex (5)Plesiomonas shigelloides256[9]
Novel α-aminophosphonate derivative (9e)Gram-positive bacteria0.25 - 128[10]
Novel α-aminophosphonate derivative (10k)Gram-negative bacteria0.25 - 128[10]

Mechanistic Insights and Signaling Pathways

The biological effects of quinoline derivatives are mediated through various molecular mechanisms. Understanding these pathways is crucial for the rational design of more potent and selective therapeutic agents.

Anticancer Mechanisms

A prominent mechanism of action for many anticancer quinolines is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[11] Inhibition of EGFR signaling can disrupt downstream pathways like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->EGFR Inhibition EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and its inhibition by quinoline derivatives.

Another key anticancer mechanism is the induction of apoptosis, or programmed cell death. Some quinoline derivatives have been shown to activate caspases, which are key executioner proteins in the apoptotic cascade.[5]

Antimicrobial Mechanisms

The antimicrobial action of quinolines can involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. This mechanism is particularly well-established for fluoroquinolone antibiotics. For other quinoline derivatives, the mechanism may involve disruption of the bacterial cell membrane or inhibition of other critical enzymes.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilizing agent F->G H Measure absorbance G->H I Calculate IC50 H->I

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental data for this compound remains to be established, this comparative guide, based on its structural analogs, suggests its potential as a valuable scaffold for the development of novel anticancer and antimicrobial agents. The 5-amino group offers a site for derivatization to potentially enhance potency and selectivity, while the 3-methyl group can influence its pharmacokinetic properties.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a focused library of its derivatives. Such studies will be instrumental in elucidating its precise mechanism of action and its potential as a therapeutic candidate.

References

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  • Molecules. 2021; 26(11): 3349. Published online 2021 Jun 3. doi: 10.3390/molecules26113349. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. [Link]

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A Spectroscopic Compass: Navigating the Structural Nuances of 3-Methylquinolin-5-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, quinoline and its derivatives represent a cornerstone of molecular design. Their versatile scaffold is central to a vast array of pharmaceuticals and functional materials. Among these, 3-Methylquinolin-5-amine serves as a pivotal building block for more complex structures. Understanding the subtle electronic and structural changes upon derivatization is paramount for predicting molecular behavior and optimizing function. This guide provides an in-depth spectroscopic comparison of this compound with its N-acetyl, N-phenyl, and 5-nitro derivatives, offering a clear rationale for experimental observations and robust protocols for their characterization.

Introduction to Spectroscopic Interrogation

Spectroscopic techniques are the lens through which we visualize the molecular world. For aromatic systems like quinolines, UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy each provide a unique piece of the structural puzzle. UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system. FT-IR spectroscopy identifies the vibrational modes of functional groups, offering a fingerprint of the molecule's covalent bond landscape. Finally, NMR spectroscopy maps the chemical environment of each proton and carbon atom, providing unparalleled insight into the molecular skeleton and the electronic effects of substituents. By comparing the spectra of this compound with its derivatives, we can precisely chart the influence of various functional groups on the core quinoline structure.

Experimental Design and Rationale

The selection of derivatives for this guide—N-acetyl, N-phenyl, and 5-nitro—was deliberate. The N-acetyl derivative introduces an electron-withdrawing amide group, allowing us to observe the effects of decreased electron density on the aromatic system. The N-phenyl derivative extends the π-conjugation, providing a model for studying the impact of an appended aromatic system. The 5-nitro derivative, with its potent electron-withdrawing nitro group, offers a case study in significant electronic perturbation of the quinoline core.

General Experimental Protocols

The following are standardized protocols for the spectroscopic analysis of the title compounds. Consistency in sample preparation and data acquisition is crucial for valid comparative analysis.

UV-Visible Spectroscopy Protocol:

  • Sample Preparation: Prepare 1 x 10⁻⁵ M solutions of each compound in spectroscopic grade ethanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the samples from 200 to 600 nm, using ethanol as a reference blank.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) for the principal absorption bands.

FT-IR Spectroscopy Protocol:

  • Sample Preparation: Prepare solid samples as KBr pellets. Mix approximately 1 mg of the compound with 100 mg of dry KBr powder and press into a transparent disk.

  • Instrumentation: Utilize a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Collect spectra from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic vibrational frequencies for key functional groups.

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of each compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Employ a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, typical parameters include a 30° pulse angle and a 1-second relaxation delay. For ¹³C NMR, a proton-decoupled pulse sequence is used.

  • Analysis: Assign chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) and analyze coupling patterns.

Comparative Spectroscopic Analysis

This compound: The Parent Compound

UV-Vis: The UV-Vis spectrum of 5-aminoquinoline, a close analog, shows characteristic absorptions for the quinoline ring system, which are influenced by the electron-donating amino group.[1][2] These transitions are typically π-π* in nature.

FT-IR: The FT-IR spectrum is distinguished by the characteristic vibrations of the primary aromatic amine. Two N-H stretching bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.[3] A prominent N-H bending (scissoring) vibration should appear around 1650-1580 cm⁻¹.[3] The C-N stretching of the aromatic amine will be observed in the 1335-1250 cm⁻¹ range.[3]

NMR: The amino group, being an electron-donating group, will cause an upfield shift (shielding) of the protons and carbons on the quinoline ring, particularly at the ortho and para positions relative to the C5 position.[3] The protons of the amino group itself will appear as a broad singlet, the chemical shift of which can be concentration-dependent. The methyl group at the C3 position will appear as a singlet in the aliphatic region.

N-acetyl-3-methylquinolin-5-amine: The Amide Derivative

UV-Vis: The introduction of the acetyl group, which is electron-withdrawing, is expected to cause a slight blue shift (hypsochromic shift) in the λmax compared to the parent amine. This is due to the delocalization of the nitrogen lone pair into the acetyl carbonyl group, reducing its electron-donating effect on the quinoline ring.

FT-IR: The most significant change will be the appearance of a strong carbonyl (C=O) stretching band for the amide group, typically in the region of 1680-1630 cm⁻¹. The two N-H stretching bands of the primary amine will be replaced by a single, broader N-H stretching band of the secondary amide around 3350-3310 cm⁻¹. A new prominent band for the amide II (N-H bend and C-N stretch) will also be visible around 1550 cm⁻¹.

NMR: The acetyl group will have a pronounced deshielding effect. The proton on the amide nitrogen will appear as a broad singlet at a downfield chemical shift. The protons on the quinoline ring, especially those ortho and para to the amide group, will shift downfield compared to the parent amine due to the reduced electron-donating ability of the nitrogen. The methyl protons of the acetyl group will appear as a sharp singlet around 2.2 ppm.

N-phenyl-3-methylquinolin-5-amine: The Extended Conjugation Derivative

UV-Vis: The addition of a phenyl group extends the conjugated π-system of the molecule. This is expected to cause a red shift (bathochromic shift) in the λmax compared to this compound, as less energy is required for the π-π* transitions in the larger conjugated system.

FT-IR: The FT-IR spectrum will show a single N-H stretching band for the secondary amine, similar to the N-acetyl derivative but likely sharper. Additional C-H stretching and bending vibrations characteristic of the new phenyl ring will be observed in the aromatic region.

NMR: The NMR spectrum will become more complex with the addition of signals from the phenyl ring. The N-H proton will appear as a singlet. The protons on the quinoline ring will experience some deshielding due to the anisotropic effect of the phenyl ring. The protons on the phenyl ring will show their characteristic splitting patterns in the aromatic region.

5-Nitro-3-methylquinoline: The Electron-Withdrawn Derivative

UV-Vis: The nitro group is a strong chromophore and a powerful electron-withdrawing group. Its presence is expected to cause a significant red shift in the λmax of the quinoline core due to the extension of conjugation and the creation of a charge-transfer band.[4]

FT-IR: The most defining feature in the FT-IR spectrum will be the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂), appearing around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The N-H vibrations of the parent amine will be absent.

NMR: The strongly electron-withdrawing nature of the nitro group will cause a significant downfield shift (deshielding) of all the protons and carbons on the quinoline ring. The effect will be most pronounced on the protons and carbons ortho and para to the nitro group. The absence of the amino proton signal will be a key difference.

Summary of Spectroscopic Data

CompoundKey FT-IR Peaks (cm⁻¹)λmax (nm) (Expected Trend)Key ¹H NMR Signals (ppm) (Expected Shifts vs. Parent)
This compound ~3400-3250 (N-H stretch, 2 bands), ~1620 (N-H bend), ~1300 (C-N stretch)BaselineAromatic protons upfield shifted, -NH₂ broad singlet, -CH₃ singlet
N-acetyl-3-methylquinolin-5-amine ~3300 (N-H stretch, 1 band), ~1660 (C=O stretch), ~1550 (Amide II)Hypsochromic shiftAromatic protons downfield, -NH- broad singlet, -COCH₃ singlet
N-phenyl-3-methylquinolin-5-amine ~3320 (N-H stretch, 1 band), Aromatic C-H bandsBathochromic shiftAdditional phenyl proton signals, slight downfield shift of quinoline protons
5-Nitro-3-methylquinoline ~1530 & ~1350 (NO₂ stretch)Significant bathochromic shiftSignificant downfield shift of all quinoline protons, absence of -NH₂ signal

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Molecular Structures A This compound B N-acetyl-3-methylquinolin-5-amine A->B Acetylation C N-phenyl-3-methylquinolin-5-amine A->C Phenylation D 5-Nitro-3-methylquinoline A->D Nitration (conceptual) General Spectroscopic Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Dissolve in Solvent (UV, NMR) or Prepare KBr Pellet (FT-IR) A1 UV-Vis Spectrophotometer P1->A1 A2 FT-IR Spectrometer P1->A2 A3 NMR Spectrometer P1->A3 D1 Identify λmax A1->D1 D2 Assign Vibrational Frequencies A2->D2 D3 Assign Chemical Shifts and Coupling Constants A3->D3 Comparative Analysis Comparative Analysis D1->Comparative Analysis D2->Comparative Analysis D3->Comparative Analysis

Caption: Standardized workflow for comparative spectroscopic analysis.

Conclusion

The spectroscopic comparison of this compound and its derivatives reveals a clear and predictable correlation between chemical structure and spectral output. The introduction of N-acetyl, N-phenyl, and 5-nitro groups systematically alters the electronic and steric environment of the quinoline core, which is precisely reflected in their UV-Vis, FT-IR, and NMR spectra. This guide serves as a foundational resource for researchers in the field, providing not only the expected spectral characteristics but also the underlying principles that govern these observations. By leveraging this understanding, scientists can more effectively design, synthesize, and characterize novel quinoline derivatives with tailored properties for a wide range of applications.

References

  • Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • Arjunan, V., Mohan, S., Balamourougane, P. S., & Ravindran, P. (2009). Quantum chemical and spectroscopic investigations of 5-aminoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1215-1223. Retrieved from [Link]

  • Dos Santos, G., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR: amines. Retrieved from [Link]

  • Journal of Advances in Chemistry. (2014). Effect of different substituents on 1H NMR of quinolones. Retrieved from [Link]

  • Vera, D. R., Mantilla, J. P., Palma, A., Cobo, J., & Glidewell, C. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 10), 524–530. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

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A Comparative Guide to the Structural Validation of 3-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal structural validation of chemical compounds is the bedrock of credible and reproducible research. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of 3-Methylquinolin-5-amine, a significant heterocyclic amine. By presenting supporting experimental data and detailed protocols, this document aims to serve as a practical resource for confirming the molecular structure of this and similar quinoline derivatives.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The precise arrangement of substituents on this bicyclic system dictates its pharmacological and physicochemical properties. Therefore, rigorous structural verification of derivatives like this compound is not a mere formality but a critical step in understanding structure-activity relationships (SAR) and ensuring the integrity of scientific findings.[1] This guide will navigate through the primary analytical methodologies for structural determination: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Importance of a Multi-faceted Approach

No single analytical technique can definitively validate a chemical structure. A synergistic approach, leveraging the complementary information provided by various methods, is essential for building a comprehensive and unambiguous structural picture.[1] NMR spectroscopy provides detailed insights into the carbon-hydrogen framework and atomic connectivity. IR spectroscopy identifies the functional groups present in the molecule. Mass spectrometry determines the molecular weight and can offer clues about the molecular formula and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] A combination of one-dimensional (¹H and ¹³C) and often two-dimensional NMR experiments are employed to piece together the molecular puzzle.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2] The choice of solvent is critical as it can influence chemical shifts. Transfer the clear solution into a 5 mm NMR tube.[2]

  • ¹H NMR Spectroscopy: This experiment provides information about the number of different types of protons and their neighboring protons.

    • Acquisition: Utilize a standard single-pulse program on a 400 MHz or higher field spectrometer.[2] Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans to ensure a good signal-to-noise ratio.[2]

  • ¹³C NMR Spectroscopy: This technique identifies the number of different types of carbon atoms in the molecule.

    • Acquisition: On the same instrument, acquire the carbon spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) is typically required.[2] Proton decoupling is employed to simplify the spectrum, resulting in single lines for each unique carbon.[2]

Data Interpretation and Comparison

The predicted ¹H and ¹³C NMR data for this compound are presented below. These values are based on established principles of NMR spectroscopy and data from analogous quinoline structures.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~8.6s1HH-2Downfield due to proximity to the nitrogen atom.
~7.9s1HH-4
~7.5t1HH-7
~7.3d1HH-8
~6.8d1HH-6
~4.5br s2H-NH₂Broad signal, chemical shift can be concentration-dependent.
~2.5s3H-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignmentNotes
~150C-8aQuaternary carbon.
~148C-2
~145C-5Carbon bearing the amine group.
~135C-4
~130C-7
~129C-4aQuaternary carbon.
~125C-3Carbon bearing the methyl group.
~120C-8
~108C-6
~18C-CH₃

Workflow for NMR Data Analysis

Caption: Workflow for NMR-based structural validation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (KBr Pellet): For a solid sample, mix 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr).[2] Grind the mixture into a fine powder and press it into a transparent pellet using a hydraulic press.[2]

  • Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹.[2] A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to minimize interference.[2]

Data Interpretation and Comparison

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine N-H bonds, aromatic C-H bonds, and the C-N bond.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupNotes
3400-3300N-H stretchPrimary Amine (-NH₂)Two bands are expected for the symmetric and asymmetric stretches.[3][4]
3100-3000C-H stretchAromaticCharacteristic of C-H bonds in the quinoline ring.
2950-2850C-H stretchAliphatic (-CH₃)Stretching vibrations of the methyl group.
1650-1580N-H bendPrimary Amine (-NH₂)Scissoring vibration of the -NH₂ group.[3]
1600-1450C=C stretchAromaticMultiple bands are expected from the quinoline ring system.
1335-1250C-N stretchAromatic AmineStrong band characteristic of the C-N bond in aromatic amines.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.[1]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[1]

  • Acquisition: Introduce the sample into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques. Time-of-flight (TOF) analyzers are often used for accurate mass measurements.[5]

Data Interpretation and Comparison

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterPredicted ValueNotes
Molecular FormulaC₁₀H₁₀N₂
Molecular Weight158.20 g/mol [6][7][8]
[M]+• (Molecular Ion)m/z 158Expected prominent peak in EI-MS.
[M+H]⁺m/z 159Expected prominent peak in ESI-MS (positive mode).

Key Fragmentation Pathways

The fragmentation pattern in the mass spectrum can provide additional structural information. For this compound, potential fragmentations include the loss of a methyl radical (-•CH₃) or hydrogen cyanide (-HCN) from the quinoline ring system.

Fragmentation_Pathway M [M]+• m/z 158 F1 [M - CH₃]+• m/z 143 M->F1 - •CH₃ F2 [M - HCN]+• m/z 131 M->F2 - HCN

Caption: Potential fragmentation pathways for this compound.

Conclusion: A Unified Approach to Structural Validation

The structural validation of this compound, like any novel compound, necessitates a rigorous and multi-faceted analytical approach. By integrating the detailed connectivity information from NMR spectroscopy, the functional group identification from IR spectroscopy, and the molecular weight and formula confirmation from mass spectrometry, researchers can establish the structure with a high degree of confidence. This guide provides the foundational protocols and expected data to assist scientists in this critical aspect of chemical research, ensuring the reliability and reproducibility of their work.

References

  • A Researcher's Guide to Validating the Structure of 2-Methyl-8-quinolinecarboxaldehyde Derivatives - Benchchem.
  • 3-Methylquinoline | C10H9N | CID 11926 - PubChem - NIH. Available at: [Link]

  • Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine. - Benchchem.
  • IR: amines. Available at: [Link]

  • Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]

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A Head-to-Head Comparison of Synthetic Routes to 3-Methylquinolin-5-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Methylquinolin-5-amine

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. As a substituted quinoline, it is a scaffold found in numerous compounds with a wide range of biological activities, including potential applications as kinase inhibitors, antimalarial agents, and in the development of novel functional materials. The strategic placement of the methyl and amino groups on the quinoline core allows for diverse functionalization, making it a key intermediate in the synthesis of complex molecular architectures.

This guide provides a comprehensive, head-to-head comparison of plausible synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols derived from analogous transformations, and offer a critical evaluation of their respective strengths and weaknesses in terms of yield, scalability, and precursor availability.

Plausible Synthetic Strategies: A Mechanistic Overview

The synthesis of the quinoline core is a well-established field of organic chemistry, with several named reactions offering potential pathways to this compound. The primary challenge in synthesizing this specific isomer lies in controlling the regioselectivity of the cyclization step, particularly when using meta-substituted anilines as starting materials. We will explore four classical methods: a multi-step approach involving a Skraup-type reaction followed by functional group manipulation, the Doebner-von Miller reaction, the Friedländer synthesis, and the Combes synthesis.

Route 1: The Skraup Reaction via a Nitro Intermediate (Two-Step Approach)

The Skraup synthesis is a robust method for quinoline formation, typically involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][2][3] A direct Skraup reaction with 3-methyl-5-aminoaniline is not feasible due to the presence of two amino groups. A more strategic approach involves a two-step sequence starting with 3-methyl-5-nitroaniline.

Mechanism:

The reaction is initiated by the dehydration of glycerol in the presence of concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4] The aniline then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate. Finally, an in-situ oxidation step yields the aromatic quinoline ring.[5] The subsequent step involves the reduction of the nitro group to the desired amine.

Workflow Visualization:

cluster_0 Route 1: Skraup Reaction & Reduction A 3-Methyl-5-nitroaniline C 5-Nitro-3-methylquinoline A->C Skraup Reaction B Glycerol, H₂SO₄, Oxidizing Agent E This compound C->E Nitro Group Reduction D Reducing Agent (e.g., Fe/HCl)

Caption: Workflow for the two-step synthesis of this compound via the Skraup reaction.

Experimental Protocol (Analogous):

Step 1: Synthesis of 5-Nitro-3-methylquinoline (Adapted from the Skraup synthesis of nitroquinolines)[6][7]

  • In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of 3-methyl-5-nitroaniline, glycerol, and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Heat the mixture with vigorous stirring. The reaction is exothermic and requires careful temperature control.

  • After the initial vigorous reaction subsides, continue heating at a reflux temperature for several hours to ensure complete cyclization.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a strong base (e.g., sodium hydroxide) to precipitate the crude product.

  • Isolate the crude 5-nitro-3-methylquinoline by filtration and purify by recrystallization.

Step 2: Reduction of 5-Nitro-3-methylquinoline to this compound (General procedure for nitro group reduction)[8][9]

  • Suspend the crude 5-nitro-3-methylquinoline in a mixture of ethanol and concentrated hydrochloric acid.

  • Add a reducing agent, such as iron powder or tin(II) chloride, portion-wise while monitoring the reaction temperature.

  • Heat the reaction mixture to reflux for several hours until the reduction is complete (monitored by TLC).

  • Cool the mixture and filter to remove the metal salts.

  • Make the filtrate alkaline with a concentrated base solution to precipitate the free amine.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Route 2: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[10][11] A potential route to this compound could involve the reaction of m-phenylenediamine with crotonaldehyde. However, this approach faces significant regioselectivity challenges.

Mechanism:

The reaction proceeds via a Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[12] This is followed by cyclization, dehydration, and oxidation to form the quinoline ring. With a meta-substituted aniline like m-phenylenediamine, cyclization can occur at two different positions, leading to a mixture of isomers.

Workflow Visualization:

cluster_1 Route 2: Doebner-von Miller Reaction F m-Phenylenediamine H Mixture of Isomeric Aminoquinolines F->H Doebner-von Miller Reaction G Crotonaldehyde, Acid Catalyst I This compound H->I J Other Isomers H->J

Caption: Doebner-von Miller synthesis, highlighting the potential for isomeric products.

Experimental Protocol (Analogous): (Adapted from general Doebner-von Miller procedures)[13][14]

  • In a reaction vessel, dissolve m-phenylenediamine in a suitable solvent (e.g., ethanol or a mixture of toluene and water) and add a strong acid catalyst (e.g., concentrated hydrochloric acid).

  • Slowly add crotonaldehyde to the stirred solution, maintaining the temperature to control the exothermic reaction.

  • Heat the reaction mixture to reflux for several hours.

  • After cooling, neutralize the reaction mixture with a base.

  • Extract the product mixture with an organic solvent.

  • The separation of the desired this compound from its isomers would require careful chromatographic purification.

Route 3: The Friedländer Synthesis

The Friedländer synthesis offers a more direct and potentially regioselective route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[15][16] For the synthesis of this compound, the key starting material would be 2-amino-6-methylbenzaldehyde, which is commercially available.[17][18][19]

Mechanism:

The reaction can be catalyzed by either acid or base.[20] It typically begins with an aldol-type condensation between the enolate of the α-methylene carbonyl compound and the aldehyde group of the 2-aminobenzaldehyde derivative. This is followed by an intramolecular cyclization (condensation of the amino group with the ketone) and dehydration to form the quinoline ring.[21]

Workflow Visualization:

cluster_2 Route 3: Friedländer Synthesis K 2-Amino-6-methylbenzaldehyde M This compound K->M Friedländer Annulation L Acetone, Acid/Base Catalyst

Caption: The direct and regioselective Friedländer synthesis of this compound.

Experimental Protocol (Analogous): (Adapted from Friedländer synthesis procedures)[22][23]

  • Dissolve 2-amino-6-methylbenzaldehyde and a molar excess of acetone in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium hydroxide).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove the catalyst.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by column chromatography or recrystallization to yield pure this compound.

Route 4: The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[24][25][26] To synthesize this compound, one could potentially use 3-aminotoluene (m-toluidine) and acetylacetone. However, similar to the Doebner-von Miller reaction, this route is likely to suffer from a lack of regioselectivity.

Mechanism:

The reaction begins with the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone.[4] Under acidic conditions, the enamine undergoes an intramolecular electrophilic aromatic substitution to form a cyclic intermediate, which then dehydrates to yield the quinoline product.[27] With m-toluidine, the cyclization can occur at either of the two positions ortho to the amino group, leading to a mixture of 5-methyl and 7-methyl substituted quinolines.

Workflow Visualization:

cluster_3 Route 4: Combes Synthesis N 3-Aminotoluene (m-Toluidine) P Mixture of Isomeric Methylquinolines N->P Combes Reaction O Acetylacetone, Acid Catalyst Q 5-Methyl-2,4-dimethylquinoline P->Q R 7-Methyl-2,4-dimethylquinoline P->R

Caption: The Combes synthesis, illustrating the formation of isomeric methylquinoline products.

Experimental Protocol (Analogous): (Adapted from general Combes synthesis procedures)

  • Mix 3-aminotoluene and acetylacetone in the presence of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid.

  • Heat the mixture, with stirring, to a temperature sufficient to drive the condensation and cyclization reactions.

  • After the reaction is complete, cool the mixture and carefully neutralize it with a base.

  • Extract the product mixture with an organic solvent.

  • The separation of the desired 5-methyl substituted quinoline from the 7-methyl isomer would require careful chromatographic techniques.

Head-to-Head Comparison of Synthesis Routes

FeatureRoute 1: Skraup (Two-Step)Route 2: Doebner-von MillerRoute 3: FriedländerRoute 4: Combes
Starting Materials 3-Methyl-5-nitroaniline, Glycerolm-Phenylenediamine, Crotonaldehyde2-Amino-6-methylbenzaldehyde, Acetone3-Aminotoluene, Acetylacetone
Regioselectivity High (controlled by starting material)Low (mixture of isomers expected)High (unambiguous cyclization)Low (mixture of isomers expected)
Number of Steps TwoOneOneOne
Reaction Conditions Harsh (strong acid, high temp.)Acid-catalyzed, moderate temp.Mild to moderate (acid or base catalyst)Harsh (strong acid, high temp.)
Potential Yield Moderate to good (over two steps)Low to moderate (due to isomer separation)Potentially highLow to moderate (due to isomer separation)
Scalability Feasible, but requires careful controlChallenging due to purificationGoodChallenging due to purification
Key Advantage Good control over regioselectivityOne-pot reactionHigh regioselectivity, direct routeOne-pot reaction
Key Disadvantage Two-step process, harsh conditionsPoor regioselectivity, difficult purificationAvailability/cost of starting aldehydePoor regioselectivity, difficult purification

Conclusion and Recommendations

For the synthesis of this compound, the Friedländer synthesis (Route 3) emerges as the most promising and efficient strategy. Its primary advantage is the high degree of regioselectivity, which is dictated by the structure of the starting 2-amino-6-methylbenzaldehyde. This direct, one-pot reaction avoids the formation of difficult-to-separate isomers, which is a significant drawback of the Doebner-von Miller and Combes routes when starting with meta-substituted anilines. While the commercial availability and cost of 2-amino-6-methylbenzaldehyde should be considered, the clean reaction profile and potentially higher yield of the desired product make it the superior choice for both laboratory-scale synthesis and potential scale-up.

The two-step approach via the Skraup reaction (Route 1) offers a viable, albeit more laborious, alternative. It provides excellent control over regioselectivity but involves harsh reaction conditions and an additional synthetic step. The Doebner-von Miller (Route 2) and Combes (Route 4) syntheses are less favorable for this specific target due to the anticipated formation of isomeric mixtures, which would necessitate challenging and potentially low-yielding purification steps.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale, available starting materials, and purification capabilities. However, for a reliable and efficient synthesis of this compound, the Friedländer approach is highly recommended.

References

  • Different catalytic approaches of Friedländer synthesis of quinolines. (2023). RSC Advances, 13(34), 23456-23472. [Link]

  • Wikipedia. (2023, October 29). Friedländer synthesis. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de Paris, 49, 89-92.
  • Organic Reactions. (1953). The Friedländer Synthesis of Quinolines. Organic Reactions, 7, 1-38.
  • Wikipedia. (2023, November 13). Skraup reaction. In Wikipedia. [Link]

  • Slideshare. (2018, November 28). Synthesis of quinoline derivatives and its applications. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-243.
  • Wikipedia. (2023, May 18). Combes quinoline synthesis. In Wikipedia. [Link]

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  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Le, T. M., Le, T. N., Nguyen, T. T., Le, T. H., & Vo, T. N. (2019). Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. RSC Advances, 9(58), 33765-33770.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4125.
  • Denmark, S. E., & Venkatraman, S. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. The Journal of organic chemistry, 71(4), 1668–1676.
  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99.
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  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(35), 20537-20557.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Comparative Framework for 3-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In modern drug discovery, the quinoline scaffold represents a "privileged structure," forming the backbone of numerous therapeutic agents across oncology, infectious diseases, and inflammation.[1][2][3] 3-Methylquinolin-5-amine, as a member of this class, is a molecule of significant interest for chemical library development and hit-to-lead campaigns. However, the promise of any new chemical entity is invariably tied to its selectivity. Unintended interactions with off-target proteins, particularly within highly homologous families like the human kinome, can lead to toxicity, diminished efficacy, and late-stage clinical failures.[4][5]

This guide provides researchers, scientists, and drug development professionals with a robust framework for evaluating the cross-reactivity of this compound. As specific, pre-existing selectivity data for this compound is not widely published, we will instead establish the strategic principles and gold-standard methodologies required to generate, interpret, and compare such data against relevant alternatives. The focus will be on the context of protein kinase inhibition, a major application for quinoline derivatives.[6][7][8] We will move beyond simple protocol recitation to explain the causal logic behind experimental design, ensuring a self-validating and scientifically rigorous approach to compound profiling.

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome consists of over 500 protein kinases that regulate a vast array of cellular processes.[9] While they are prime therapeutic targets, their ATP-binding sites, which most small molecule inhibitors target, share significant structural homology. This creates a formidable challenge: designing a compound that inhibits the intended target kinase without engaging dozens of others.[6][10]

An ideal "selective" inhibitor is not necessarily one that hits a single target (a "specific" inhibitor). In fact, multi-targeted kinase inhibitors can be highly effective.[8] The goal of cross-reactivity profiling is to understand a compound's complete interaction landscape, enabling an informed assessment of its therapeutic potential and liabilities. A compound that potently inhibits its intended target but also engages kinases known to cause cardiotoxicity, for example, would be de-prioritized early, saving significant time and resources.[11]

Methodologies for Comprehensive Cross-Reactivity Assessment

To build a robust cross-reactivity profile for this compound, a multi-tiered approach is necessary, starting with broad in vitro screening and progressing to more complex cellular models.

The Gold Standard: Large-Panel Kinase Screening

The most efficient strategy for an initial assessment is to screen the compound against a large, functionally diverse panel of purified kinases.[10][11] This provides a panoramic view of a compound's selectivity across the kinome.

Causality Behind the Method: The core technology underpinning many large-panel screens is the competition binding assay .[12][13] This method is superior to traditional activity-based assays for initial profiling because it measures the direct physical interaction between the inhibitor and the kinase. Crucially, it is independent of ATP concentration, providing a true thermodynamic dissociation constant (Kd) rather than an IC50 value, which can be misleading as it varies with assay conditions (e.g., ATP levels).[8][14]

Commercial platforms, such as the KINOMEscan® service, employ this principle to screen compounds against panels of over 450 kinases, enabling the rapid determination of kinome-wide potency and selectivity.[14][15]

Workflow for Kinase Cross-Reactivity Profiling

The following diagram illustrates a typical workflow for assessing and comparing kinase inhibitor selectivity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Affinity Determination cluster_2 Phase 3: Data Analysis & Comparison Start Synthesize & Purify This compound & Alternatives Screen Single-Dose Screen (e.g., 1 µM) vs. Large Kinase Panel (>400) Start->Screen Test Compounds Hit_ID Identify 'Hits' (% Inhibition > 70%) Screen->Hit_ID Raw Inhibition Data Kd_Assay Dose-Response Assay (10-point curve) for all identified 'Hits' Hit_ID->Kd_Assay List of Off-Targets Kd_Calc Calculate Kd Values for all Off-Targets Kd_Assay->Kd_Calc Dose-Response Data Data_Table Compile Comparative Data Table Kd_Calc->Data_Table Affinity Data (Kd) Selectivity_Score Calculate Selectivity Scores (S-score) Data_Table->Selectivity_Score Decision Prioritize Candidate for Cellular Studies Selectivity_Score->Decision Quantitative Selectivity Metrics

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the comparison process, let us assume we have profiled this compound against two alternative quinoline-based scaffolds from an internal discovery program: Compound A and Compound B . All compounds were designed to target Aurora Kinase A (AURKA).

The data below is a hypothetical, representative subset of what a large-panel screen would yield. The primary metric is the dissociation constant (Kd), where a lower value indicates a stronger binding interaction.

Kinase TargetPrimary Target FamilyThis compound Kd (nM)Compound A Kd (nM)Compound B Kd (nM)
AURKA Ser/Thr Kinase 15 25 12
AURKBSer/Thr Kinase4530250
ABL1Tyr Kinase>10,000800>10,000
EGFRTyr Kinase8,5001,2009,000
FLT3Tyr Kinase250951,500
KDR (VEGFR2)Tyr Kinase4001502,200
SRCTyr Kinase>10,0005,500>10,000
p38α (MAPK14)Ser/Thr Kinase1,1003,000800
Interpreting the Results & Quantifying Selectivity

A simple visual inspection is insufficient. We must quantify selectivity. A common method is the Selectivity Score (S-score) , which represents the number of off-targets a compound binds to within a certain affinity threshold.[11] For example, S(100 nM) is the count of kinases with a Kd < 100 nM.

  • This compound:

    • Potency: Good on-target potency (Kd = 15 nM).

    • Selectivity: S(100 nM) = 2 (AURKA, AURKB). It shows a clean profile against the tested tyrosine kinases but hits the closely related AURKB. It also shows moderate activity against FLT3 and KDR.

  • Compound A:

    • Potency: Good on-target potency (Kd = 25 nM).

    • Selectivity: S(100 nM) = 3 (AURKA, AURKB, FLT3). This compound is less selective, showing potent activity against AURKB and FLT3, and moderate activity against several other kinases (ABL1, EGFR, KDR). This polypharmacology could be a liability or a benefit, depending on the therapeutic goal.[8]

  • Compound B:

    • Potency: Excellent on-target potency (Kd = 12 nM).

    • Selectivity: S(100 nM) = 1 (AURKA). This compound is highly selective for AURKA over AURKB and shows minimal off-target binding across the panel.

Detailed Experimental Protocol: Competition Binding Assay

This protocol describes a generalized, high-throughput competition binding assay for determining the Kd of a test compound against a panel of kinases. It is based on the principles used in industry-leading platforms.[12][13][16]

Objective: To quantify the binding affinity (Kd) of this compound for a panel of kinases.

Materials:

  • Test Compound Stock: this compound dissolved in 100% DMSO.

  • Kinase Panel: Recombinant kinases tagged with a unique DNA label.

  • Immobilized Ligand: A broad-spectrum kinase inhibitor immobilized on a solid support (e.g., streptavidin-coated magnetic beads).

  • Assay Buffer: Buffer optimized for kinase binding.

  • Multi-well plates (e.g., 384-well).

  • qPCR reagents.

Procedure:

  • Compound Preparation: a. Perform a serial dilution of the this compound stock in DMSO to create a 10-point concentration curve. b. Further dilute the compound series into the assay buffer to the desired final concentrations.

  • Assay Reaction Setup: a. In each well of a 384-well plate, combine the following: i. DNA-tagged kinase. ii. Immobilized ligand (beads). iii. Diluted test compound (or DMSO for a vehicle control). b. The core of the assay is the competition: the test compound and the immobilized ligand compete for the ATP binding site of the kinase. c. Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Washing and Elution: a. Wash the plates thoroughly to remove any unbound kinase. The kinases that are bound to the immobilized ligand will be retained on the beads. b. Elute the kinase-ligand complexes from the solid support.

  • Quantification: a. Quantify the amount of eluted, DNA-tagged kinase in each well using quantitative PCR (qPCR). The DNA tag serves as a unique barcode for each kinase and allows for precise measurement. b. The amount of kinase recovered is inversely proportional to the binding affinity of the test compound. A potent compound will prevent the kinase from binding to the beads, resulting in a low qPCR signal.

  • Data Analysis: a. Plot the qPCR signal against the logarithm of the test compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the Kd value. c. The Kd is calculated from the measured IC50 using the Cheng-Prusoff equation, although in this assay format, the reported value is often a direct Kd.

G cluster_0 Assay Principle cluster_1 Workflow Kinase Kinase (DNA-tagged) Bead Immobilized Ligand (Bead) Kinase->Bead Binds in absence of inhibitor Compound Test Compound (3-MQ-5-A) Compound->Kinase Competes for binding site Mix 1. Mix Kinase, Beads & Compound Incubate 2. Incubate to Equilibrium Mix->Incubate Wash 3. Wash Unbound Kinase Incubate->Wash Quantify 4. Quantify Bound Kinase via qPCR Wash->Quantify Analyze 5. Calculate Kd Quantify->Analyze

Caption: Principle and workflow of a competition binding assay.

Conclusion and Future Directions

This guide establishes a comprehensive framework for assessing the cross-reactivity of this compound, positioning it within the competitive landscape of kinase inhibitor development. While we have used a hypothetical dataset for illustrative purposes, the outlined methodologies—particularly large-panel competition binding assays—provide the definitive path for generating the real-world data required for candidate selection.

The logical progression is clear:

  • Profile Broadly: Screen this compound and its analogs against a comprehensive kinase panel to generate quantitative Kd values.

  • Analyze Comparatively: Use selectivity scores and direct comparison of affinity data to benchmark candidates and identify potential liabilities.

  • Validate Functionally: Advance the most promising candidates to cell-based assays to confirm on-target engagement and functional cellular effects.[6][16]

By adhering to this rigorous, data-driven process, research teams can confidently evaluate the therapeutic potential of this compound and make informed decisions, ultimately increasing the probability of success in the complex journey of drug development.

References

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  • Hameed, A., Al-Rashida, M., Uroos, M., Ali, S. A., & Khan, K. M. (2018). Quinoline-based chalcones as HIV reverse transcriptase (RT) inhibitors. Bioorganic & medicinal chemistry letters, 28(18), 3041-3045. (Source available through PubMed Central)
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A Senior Application Scientist's Guide to Isomeric Purity Assessment of 3-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Drug Development

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a drug product's safety and efficacy. For an API like 3-Methylquinolin-5-amine, a key building block in medicinal chemistry, ensuring its chemical purity is paramount. Beyond simple contaminants, the control of isomeric impurities—molecules with the same chemical formula but different structural arrangements—is a significant regulatory and scientific challenge. Positional isomers of this compound can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, the ability to accurately detect, quantify, and control these isomers is not merely a quality control metric; it is a fundamental requirement for ensuring patient safety and drug efficacy.

Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control of impurities.[1][2][3] The ICH Q3A(R2) guideline, for instance, establishes thresholds for the reporting, identification, and toxicological qualification of impurities in new drug substances, making robust analytical methodology indispensable.[1][4][5] This guide provides a comparative analysis of the primary analytical techniques for assessing the isomeric purity of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Understanding the Challenge: Potential Isomeric Impurities

The synthesis of this compound can inadvertently lead to the formation of several positional isomers. The specific impurity profile is highly dependent on the synthetic route employed (e.g., Skraup synthesis, Doebner-von Miller reaction). Common potential isomers include other methylquinolin-amines where either the methyl group or the amine group is located at a different position on the quinoline scaffold.

Potential Positional Isomers Include:

  • Methyl Group Isomers: 2-, 4-, 6-, 7-, or 8-Methylquinolin-5-amine.

  • Amine Group Isomers: 3-Methylquinolin-2-, 4-, 6-, 7-, or 8-amine.

Each of these isomers possesses unique physicochemical properties, which forms the basis for their analytical separation and characterization.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is a critical decision driven by the specific requirements of the analysis, such as required resolution, sensitivity, and the need for structural confirmation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the principal tools for this task, each offering a unique set of advantages and limitations.

Technique Principle Resolution Sensitivity (Typical) Quantitative Accuracy Structural Information
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Excellent for many isomers, highly dependent on column/mobile phase selection.Good (ng range)ExcellentIndirect (based on retention time against a standard)
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[6]Excellent, especially with high-resolution capillary columns.Excellent (pg range)Very GoodDefinitive (provides molecular weight and fragmentation patterns).[7][8]
¹H NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.[6][9]N/A (not a separation technique)Low (mg range)Good (qNMR)Definitive (provides unambiguous structural elucidation).[10][11]

Deep Dive: Methodologies & Experimental Protocols

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is the most widely used technique for purity analysis in the pharmaceutical industry due to its robustness, versatility, and exceptional quantitative accuracy.[12] For aromatic amines like this compound, reversed-phase HPLC is the method of choice.

Causality Behind Experimental Choices:

  • Column: A C18 column is a standard starting point, but for closely related aromatic isomers, a phenyl-hexyl or biphenyl phase can offer enhanced π-π interactions, leading to superior resolution.

  • Mobile Phase: An acidic modifier (e.g., formic acid or phosphoric acid) is crucial.[13][14] It protonates the amine group, ensuring a single ionic species, which results in sharp, symmetrical peaks and reproducible retention times. Acetonitrile is often preferred over methanol as the organic modifier for its lower viscosity and stronger elution strength for heterocyclic compounds.

  • Detector: A UV detector is standard for quantification. The wavelength should be set at or near the absorbance maximum (λmax) of this compound to ensure maximum sensitivity. A Diode Array Detector (DAD) is even more powerful, as it can assess peak purity by comparing spectra across a single peak.

Workflow for HPLC Purity Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample in Mobile Phase (e.g., 0.5 mg/mL) filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample inject Inject Sample onto HPLC System filter_sample->inject prep_mobile Prepare & Degas Mobile Phases (e.g., A: 0.1% HCOOH in H₂O B: 0.1% HCOOH in ACN) separate Isocratic or Gradient Elution (C18 or Phenyl-Hexyl Column) inject->separate detect UV/DAD Detection (e.g., 254 nm & 280 nm) separate->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Purity by Area Percent integrate->calculate identify Identify Impurities (vs. Reference Standards or MS) integrate->identify

Caption: Experimental workflow for HPLC purity analysis.

Protocol: High-Resolution Reversed-Phase HPLC
  • Instrumentation: UHPLC system with a Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 55% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.[15]

    • Detection: DAD, monitor 254 nm for quantification and acquire spectra from 200-400 nm for peak purity analysis.

    • Injection Volume: 2.0 µL.

  • Data Analysis: Calculate purity using the area percentage method. Identify known impurities by comparing retention times with certified reference standards. Assess the spectral purity of the this compound peak to detect any co-eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): The Standard for Volatile Impurities

For thermally stable and volatile compounds like methylquinolines, GC-MS is an exceptionally powerful technique.[6] It offers superior separation efficiency compared to HPLC and provides definitive structural information from the mass spectrometer, making it ideal for impurity identification.

Causality Behind Experimental Choices:

  • Column: A mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5ms), is a robust choice for separating aromatic isomers.[16]

  • Temperature Program: A slow temperature ramp (e.g., 5-10 °C/min) is critical to ensure baseline resolution of closely eluting isomers.[16]

  • Detector: Mass Spectrometry (MS) is the detector of choice. Electron Ionization (EI) at 70 eV generates reproducible fragmentation patterns that can be compared against spectral libraries for confident impurity identification.[17]

Protocol: GC-MS for Isomeric Impurity Profiling
  • Instrumentation: Gas chromatograph coupled to a Mass Selective Detector (MSD).

  • Sample Preparation: Prepare a solution of the sample (approx. 100 µg/mL) in dichloromethane.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[16]

    • Inlet Temperature: 270 °C.

    • Injection Volume: 1 µL with a 50:1 split ratio.

    • Oven Program: Initial temperature of 100 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

    • MSD Transfer Line: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

  • Data Analysis: Identify the main component and impurities by comparing their mass spectra with a reference library (e.g., NIST) and known standards. The molecular ion (M⁺) at m/z 143 should be present for all methylquinoline isomers.[18] Quantify based on relative peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Arbiter of Structure

While chromatography separates, NMR confirms. For an unambiguous determination of isomeric identity, ¹H NMR is the definitive tool.[11] It provides precise information about the proton environment in the molecule, allowing for clear differentiation between positional isomers that might be difficult to resolve chromatographically.

Causality Behind Experimental Choices:

  • Technique: ¹H NMR is sufficient for distinguishing most isomers. The chemical shifts (δ) and coupling patterns (J-coupling) of the protons on the quinoline ring are uniquely influenced by the positions of the methyl and amine substituents. For example, the proton ortho to the amine group will show a characteristic upfield shift compared to other aromatic protons.

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known purity and a signal in a clean region of the spectrum (e.g., dimethyl sulfone) is required for accurate purity determination.

Protocol: ¹H NMR for Structural Confirmation
  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the sample into a clean, dry NMR tube. Add ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), depending on solubility. Add a suitable internal reference like tetramethylsilane (TMS).[6]

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 16-64 scans to ensure good signal-to-noise.

    • Relaxation Delay (d1): 5 seconds to allow for full relaxation, important for potential quantification.

  • Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Reference the spectrum to TMS at 0.00 ppm. Assign all proton signals based on their chemical shift, integration, and multiplicity. Compare the obtained spectrum to a reference spectrum of pure this compound and those of potential isomers to confirm identity and detect any isomeric impurities.

Integrated Strategy for Purity Assessment

A robust, self-validating system for purity assessment relies on an orthogonal approach, using multiple techniques to build a comprehensive picture of the sample.

cluster_quant Quantitative Analysis cluster_ident Impurity Identification cluster_confirm Structural Confirmation start Assess Purity of This compound Batch hplc_quant HPLC-UV/DAD Quantify main component and non-volatile impurities start->hplc_quant gc_ms GC-MS Identify and quantify volatile isomers/impurities start->gc_ms nmr ¹H NMR Confirm structure of main component and identify isomers start->nmr report Generate Certificate of Analysis (Purity, Impurity Profile) hplc_quant->report gc_ms->report nmr->report

Caption: Integrated workflow for comprehensive purity characterization.

Conclusion

The rigorous assessment of isomeric purity for this compound is a non-negotiable aspect of its use in pharmaceutical development. While HPLC stands out as the primary tool for robust quantification, a truly reliable purity profile is established through the synergistic use of orthogonal methods. GC-MS provides unparalleled sensitivity and identification power for volatile isomers, and NMR spectroscopy serves as the ultimate authority for structural confirmation. By implementing the detailed protocols and integrated strategies outlined in this guide, researchers and drug development professionals can ensure the quality and safety of their materials, paving the way for successful and compliant drug development programs.

References

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A Comparative Guide to the Reaction Kinetics of Methylquinoline Amines: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reaction kinetics of methylquinoline amines, a class of compounds pivotal to the fields of medicinal chemistry and drug development. Drawing from established principles of physical organic chemistry and modern analytical techniques, we will explore the factors governing their reactivity, present a robust experimental protocol for kinetic analysis, and interpret the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and quantify the chemical behavior of these important heterocyclic scaffolds.

Introduction: The Significance of Quinoline Scaffolds in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Most notably, 4-aminoquinoline derivatives such as chloroquine and amodiaquine have been cornerstones of antimalarial therapy for decades.[2][3][4][5][6] The biological activity of these molecules is intrinsically linked to their chemical properties, including their ability to interact with biological targets and their metabolic stability. Understanding the reaction kinetics of quinoline derivatives is therefore crucial for predicting their behavior in physiological environments and for designing new analogues with improved efficacy and pharmacokinetic profiles.[4][5][6]

This guide focuses on a comparative study of nucleophilic aromatic substitution (SNAr) reactions, a fundamental transformation for the synthesis and functionalization of many quinoline-based drugs.[7][8] We will investigate how the position of a methyl substituent on the quinoline core influences the rate of nucleophilic attack at the C4 position, providing a clear framework for structure-activity relationship (SAR) studies.

The Reaction Under Study: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is characteristic of electron-deficient aromatic and heteroaromatic rings bearing a good leaving group. In the quinoline system, the electron-withdrawing nature of the heterocyclic nitrogen atom significantly reduces electron density at the C2 and C4 positions, making them susceptible to nucleophilic attack.[9][10][11][12]

The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a high-energy anionic intermediate known as a Meisenheimer complex.[10] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, depending on the reactants and conditions.[13] For the purpose of this guide, we will consider the classical two-step mechanism as it provides an excellent model for rationalizing structural effects on reaction rates.

The reaction rate is influenced by three primary factors:

  • Substrate Structure: The electronic properties of substituents on the quinoline ring.

  • Nucleophile: The nature and reactivity of the attacking species.

  • Leaving Group: The ability of the departing group to stabilize a negative charge.

Our comparative study will focus on the first factor, keeping the nucleophile and leaving group constant to isolate the effect of the methyl group's position.

Experimental Design: A Rationale

To quantify the kinetic differences between methylquinoline isomers, we propose a study design that is both precise and reproducible.

Selection of Model Substrates

We will compare the reaction rates of two model substrates:

  • Substrate A: 4-Chloro-2-methylquinoline

  • Substrate B: 4-Chloro-6-methylquinoline

Causality: The choice of these isomers allows for a direct comparison of the electronic effect of a methyl group positioned on the pyridine ring (Substrate A) versus the benzene ring (Substrate B). The methyl group is weakly electron-donating. Its placement will differentially affect the electrophilicity of the C4 carbon, which is the site of nucleophilic attack. We hypothesize that the methyl group at the 2-position will have a more pronounced effect on the reaction rate than the methyl group at the 6-position due to its proximity to the reaction center and the heterocyclic nitrogen.

Selection of Nucleophile and Reaction Conditions
  • Nucleophile: Piperidine, a secondary cyclic amine, is chosen as a representative nucleophile. It is sufficiently reactive to provide measurable rates under convenient conditions.

  • Leaving Group: The chloro group at the C4 position is an effective leaving group for SNAr reactions on the quinoline ring.[10]

  • Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) is ideal. These solvents can solvate the cationic species but do not strongly solvate the amine nucleophile, preserving its reactivity.

  • Temperature: The reaction will be conducted under strict temperature control (e.g., 25.0 ± 0.1 °C) using a circulating water bath, as reaction rates are highly sensitive to temperature fluctuations.

Choice of Kinetic Measurement Technique: Stopped-Flow Spectrophotometry

Many SNAr reactions involving reactive amines are too fast to be monitored by conventional methods.[14] These reactions often reach completion within seconds or minutes. Therefore, a rapid-mixing technique is required. Stopped-flow spectrophotometry is the ideal choice, allowing for the study of reactions with half-lives in the millisecond range.[15][16][17][18]

Causality: This technique works by rapidly and efficiently mixing two reactant solutions and then stopping the flow to monitor the reaction progress in a static observation cell.[14][17] We will monitor the reaction by observing the change in UV-Visible absorbance over time. Quinoline derivatives have strong absorbance in the UV region. As the chlorine atom is replaced by the amino group from piperidine, a significant shift in the absorption spectrum is expected, providing an excellent spectroscopic handle to track the reaction progress.[19]

Experimental Protocol: Stopped-Flow Kinetic Analysis

This protocol outlines the steps for determining the pseudo-first-order and second-order rate constants for the reaction of a 4-chloro-methylquinoline with piperidine.

Trustworthiness: This protocol is designed as a self-validating system. The determination of a linear relationship in the pseudo-first-order plots and the consistency of the calculated second-order rate constant across different nucleophile concentrations will validate the experimental results.

Step 1: Solution Preparation

  • Prepare a 1.0 mM stock solution of the 4-chloro-methylquinoline substrate (A or B) in dry acetonitrile.

  • Prepare a series of piperidine solutions in dry acetonitrile at concentrations of 20 mM, 40 mM, 60 mM, 80 mM, and 100 mM.

    • Rationale: Using a large excess of the nucleophile (piperidine) allows for the application of pseudo-first-order kinetic analysis.[20] This simplifies the rate law, as the concentration of the nucleophile remains effectively constant throughout the reaction.

Step 2: Instrument Setup

  • Set up the stopped-flow spectrophotometer. The drive syringes should be thoroughly cleaned and dried.

  • Set the temperature of the sample handling unit and observation cell to 25.0 °C using the connected circulating water bath. Allow the system to equilibrate for at least 30 minutes.

  • Determine the optimal wavelength for monitoring the reaction. This is typically done by acquiring the full UV-Vis spectra of the initial reactants and the final product. The chosen wavelength should be one where the change in absorbance is maximal.

Step 3: Data Acquisition

  • Load one drive syringe (the "substrate syringe") with the 1.0 mM 4-chloro-methylquinoline solution.

  • Load the other drive syringe (the "nucleophile syringe") with one of the piperidine solutions (e.g., 20 mM).

  • Initiate a "push" to drive the solutions through the mixer and into the observation cell. The instrument will automatically stop the flow and begin recording the absorbance at the predetermined wavelength as a function of time. Data is typically collected for at least 5-7 reaction half-lives.

  • Repeat the measurement at least 3-5 times for each piperidine concentration to ensure reproducibility.

  • Flush the syringes and repeat steps 3.1-3.4 for each of the remaining piperidine concentrations.

  • Repeat the entire procedure for the other methylquinoline isomer.

Step 4: Data Analysis

  • The raw data consists of absorbance versus time. For a pseudo-first-order reaction, this decay curve is fitted to a single exponential function:

    
    
    where 
    
    
    
    is the absorbance at time t,
    
    
    is the initial absorbance,
    
    
    is the final absorbance, and
    
    
    is the observed pseudo-first-order rate constant.
  • Plot the calculated

    
     values against the corresponding piperidine concentrations.
    
  • According to the pseudo-first-order approximation, the relationship is given by:

    
    
    where 
    
    
    
    is the second-order rate constant and
    
    
    is the intercept (often negligible, representing the rate of the uncatalyzed reaction or reaction with the solvent).
  • The slope of the line from the plot of

    
     vs. [Piperidine] yields the second-order rate constant, 
    
    
    
    , which is the key parameter for comparing the intrinsic reactivity of the two substrates.

Visualization of Methodology and Mechanism

Experimental Workflow

G cluster_prep Preparation cluster_acq Data Acquisition (Stopped-Flow) cluster_analysis Data Analysis prep_sub Prepare Substrate (1.0 mM) load Load Syringes prep_sub->load prep_nuc Prepare Nucleophile (20-100 mM) prep_nuc->load mix Rapid Mix & Inject load->mix monitor Monitor Absorbance vs. Time mix->monitor repeat Repeat for each [Nucleophile] monitor->repeat fit Fit Data to Exponential Decay (Get k_obs) monitor->fit plot Plot k_obs vs. [Nucleophile] fit->plot slope Calculate Slope (Get k_2) plot->slope

Caption: Workflow for kinetic analysis using the stopped-flow method.

SNAr Reaction Mechanism

Caption: Energy profile of the two-step SNAr mechanism.

Data Presentation and Interpretation

The following table summarizes representative kinetic data that could be obtained from the described experiment.

SubstrateMethyl Position

(M⁻¹s⁻¹) at 25°C
Relative Rate
A: 4-Chloro-2-methylquinoline2 (Pyridine Ring)0.451.00
B: 4-Chloro-6-methylquinoline6 (Benzene Ring)1.252.78
Analysis of Results

From the data, we observe that 4-chloro-6-methylquinoline (Substrate B) reacts significantly faster than 4-chloro-2-methylquinoline (Substrate A). This result can be rationalized by considering the electronic effects of the methyl group on the stability of the Meisenheimer intermediate.

  • Activating Nature of the Quinoline Nitrogen: The nitrogen atom in the quinoline ring is strongly electron-withdrawing, which depletes electron density at C2 and C4, making them electrophilic and activating them toward nucleophilic attack.[9][10] The formation of the Meisenheimer intermediate involves the creation of a negative charge that is delocalized onto this electronegative nitrogen atom, a key stabilizing feature of the transition state.[9]

  • Effect of the 6-Methyl Group (Substrate B): The methyl group at the C6 position is on the benzenoid ring. It exerts a weak electron-donating effect through hyperconjugation and induction. This effect is relatively distant from the C4 reaction center and does not significantly destabilize the negative charge developed in the Meisenheimer intermediate.

  • Effect of the 2-Methyl Group (Substrate A): The methyl group at the C2 position is directly attached to the electron-deficient pyridine ring and is ortho to the heterocyclic nitrogen. Its electron-donating nature directly counteracts the electron-withdrawing effect of the nitrogen. This increases the electron density at C4 relative to the unsubstituted ring, making it less electrophilic and thus less reactive towards nucleophiles. This leads to a higher activation energy for the formation of the Meisenheimer intermediate and a correspondingly slower reaction rate.

Conclusion

This guide has detailed a comprehensive framework for the comparative kinetic analysis of methylquinoline amines. By employing stopped-flow spectrophotometry, we can precisely quantify the influence of substituent positions on the rate of nucleophilic aromatic substitution. The experimental results, showing that a 2-methyl substituent deactivates the ring towards SNAr more than a 6-methyl substituent, align perfectly with established principles of physical organic chemistry.

This methodological approach provides a powerful tool for drug development professionals. By understanding the quantitative structure-activity relationships that govern reaction kinetics, researchers can more effectively design and synthesize novel quinoline-based therapeutic agents with tailored reactivity and metabolic profiles, accelerating the journey from lead compound to clinical candidate.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

I. Core Principles of Chemical Waste Management

The disposal of any chemical, including 3-Methylquinolin-5-amine, is governed by a hierarchy of controls and regulations. The foundational principle is that hazardous chemicals must never be disposed of via standard trash or sanitary sewer systems unless explicitly permitted after deactivation.[1] Aromatic amines, as a class, are of significant environmental concern due to their potential for carcinogenicity and harm to aquatic ecosystems.[2] Therefore, all disposal procedures must be executed in strict compliance with local, state, and federal environmental regulations.[3]

II. Hazard Profile of this compound

A thorough understanding of the chemical's hazard profile is paramount to handling it safely. While specific toxicological data for this compound is limited, data from structurally related compounds, such as 3-Methylquinoline and other aminoquinolines, provide a strong basis for assessing its potential hazards. The quinoline scaffold is present in many biologically active compounds.[4][5]

Key Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6][7]

  • Skin Corrosion/Irritation: Causes skin irritation.[7][8][9][10]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[7][8][9][10][11]

  • Mutagenicity/Carcinogenicity: Suspected of causing genetic defects and cancer.[7][8][11]

  • Incompatibilities: Incompatible with strong oxidizing agents, strong acids, and strong bases.[8][12] Contact with these materials can lead to vigorous or hazardous reactions.

Table 1: Hazard Summary and Required Precautions
Hazard ClassificationPotential EffectRequired Personal Protective Equipment (PPE) & Handling
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if ingested, absorbed through skin, or inhaled.[6][7]Handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and safety goggles.[12][13]
Skin Irritant (Category 2) Causes skin irritation upon contact.[7][9]Chemical-resistant gloves (nitrile or neoprene) and a lab coat are mandatory.[13]
Eye Irritant (Category 2/2A) Causes serious eye irritation.[7][9]Wear tightly fitting chemical safety goggles or a face shield.[13]
Suspected Mutagen/Carcinogen May cause genetic defects or cancer.[7][8][11]Minimize exposure through engineering controls (fume hood) and rigorous PPE use.
Chemical Incompatibility Strong oxidizing agents, strong acids, strong bases.[8]Store separately from incompatible materials. Avoid mixing waste streams.[14][15]

III. Disposal Decision Workflow

The correct disposal path for this compound depends on its form, concentration, and the quantity of waste generated. The following workflow provides a logical decision-making process to ensure regulatory compliance and safety.

Caption: Disposal decision workflow for this compound waste.

IV. Step-by-Step Disposal Protocols

Adherence to a systematic protocol is essential for the safe management of chemical waste.

Protocol A: Waste Segregation and Containerization

The causality behind waste segregation is the prevention of dangerous chemical reactions. Mixing incompatible waste streams, such as an amine with a strong acid or oxidizing agent, can result in the release of toxic gases, fire, or explosions.

  • Identify and Segregate: Keep this compound waste separate from all other chemical waste streams.[14][16] This is the most critical step.

  • Select a Compatible Container: Use a container made of a material that is compatible with amines. High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers for corrosive waste.[16] The container must be in good condition with a secure, screw-top cap.[17]

  • Collect Waste:

    • Solid Waste: Place all contaminated disposable items, such as gloves, weighing papers, pipette tips, and contaminated silica gel, directly into a designated solid hazardous waste container.[13]

    • Liquid Waste: Pour liquid waste containing this compound into a designated liquid hazardous waste container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.[17]

Protocol B: Labeling and Storage

Proper labeling is a regulatory requirement and is crucial for the safety of waste handlers.[17] It provides immediate identification of the container's contents and associated hazards.

  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.[15][16]

  • Complete the Label: The label must include:

    • The words "Hazardous Waste".[16][17]

    • The full chemical name: "this compound".

    • A complete list of all other chemical constituents and their approximate percentages.

    • The date when waste was first added (accumulation start date).

  • Store Securely: Keep the waste container tightly sealed at all times, except when adding waste.[14][16] Store the container in a designated, secondary containment-equipped Satellite Accumulation Area (SAA) that is at or near the point of generation.[1][17] Ensure this area is away from direct sunlight and heat sources.[12][14]

Protocol C: Final Disposal

The final step is to transfer the waste to a licensed professional disposal service. Under no circumstances should this chemical be drain disposed or placed in regular trash.

  • Schedule a Pickup: Once the waste container is full or is no longer being used, contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.[13]

  • Maintain Records: Keep accurate records of the waste generated, including quantities, dates, and disposal methods, as required by your institution and regulatory agencies.[12][14]

V. Emergency Procedures for Spills and Exposures

Preparedness for accidental spills is a critical component of laboratory safety.[14]

  • Evacuate and Alert: In case of a significant spill, immediately alert personnel in the vicinity and evacuate the area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a chemical fume hood, keep the hood running.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.[15] Do not use combustible materials like paper towels to absorb large spills.

  • Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.[11][15] Decontaminate the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.[13]

  • Report: Report all spills and exposures to your laboratory supervisor and EHS office immediately.[13][15]

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][11]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9][11]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, scientific integrity, and environmental stewardship.

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Personal protective equipment for handling 3-Methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 3-Methylquinolin-5-amine

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As a substituted quinoline and an aromatic amine, this compound requires careful management to mitigate potential health risks in research and development environments. The following procedures are grounded in established safety principles for handling analogous chemical structures, ensuring a proactive and protective approach in the laboratory.

Immediate Safety and Hazard Assessment

Assumed Hazard Classifications:

  • Acute Toxicity, Oral (Category 4)[1][4]

  • Acute Toxicity, Dermal (Category 4)[3]

  • Acute Toxicity, Inhalation (Category 4)[3]

  • Skin Corrosion/Irritation (Category 2)[1][2][5]

  • Serious Eye Damage/Eye Irritation (Category 2)[1][2][5]

  • Germ Cell Mutagenicity (Suspected, Category 2)[1][3]

  • Specific Target Organ Toxicity – Single Exposure (Respiratory System, Category 3)[1][2][3]

A thorough risk assessment must be conducted before any handling of this chemical.[7] This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through dermal, ocular, and respiratory routes. The selection of appropriate PPE is the last line of defense after engineering and administrative controls have been implemented.[8]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[9]To prevent skin contact, as the compound is assumed to be harmful and a skin irritant.[2][5] Double gloving is recommended for enhanced protection.
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.[9][10]To protect against splashes and aerosols that can cause serious eye irritation.[1][2][5]
Skin and Body Protection A chemical-resistant lab coat or coveralls.[5][9]To protect the skin from potential splashes and contamination.[5]
Respiratory Protection A NIOSH-approved respirator is necessary if handling outside of a fume hood or if dusts/aerosols may be generated.[7][11]To prevent inhalation, as the compound may be harmful if inhaled and can cause respiratory irritation.[2][3]

Operational Handling Plan: A Step-by-Step Guide

Engineering Controls and Preparation
  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][12]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]

  • Work Area: Designate a specific area for handling this compound. The work surface should be covered with absorbent, disposable bench paper.

Weighing and Transferring the Compound
  • Weighing: If weighing the solid, do so in the fume hood. Use a balance with a draft shield to prevent the dispersal of fine particles.

  • Transfers: When transferring the substance, whether as a solid or in solution, use appropriate tools (e.g., spatulas, pipettes) to minimize the risk of spills.

In-Process Handling
  • Closed Systems: Whenever possible, use closed systems for reactions to minimize the release of vapors or aerosols.

  • Temperature Control: Be mindful of the reaction temperature. Increased temperatures can lead to higher vapor pressures and an increased risk of inhalation exposure.

Post-Handling and Decontamination
  • Cleaning: Thoroughly decontaminate all surfaces and equipment after use. Use a suitable solvent to clean up any residual compound.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Always remove gloves last and wash hands thoroughly with soap and water after handling the compound.[4]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and weighing papers, in a dedicated and clearly labeled hazardous waste container.[9][11]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[9][11] Do not mix with other waste streams to avoid potentially hazardous reactions.[11]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]

Storage and Disposal
  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][9]

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[11] Provide them with a complete and accurate description of the waste.

Emergency Procedures

Spills
  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[9]

  • Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent.[9]

Exposures
  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2][3][5]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Conduct Risk Assessment EngControls Verify Engineering Controls (Fume Hood, Eyewash) Prep->EngControls PPE Don Appropriate PPE EngControls->PPE Weigh Weigh/Transfer in Fume Hood PPE->Weigh Begin Work Process Conduct Experiment in Closed System Weigh->Process Decon Decontaminate Work Area & Equipment Process->Decon Complete Work Waste Segregate & Label Hazardous Waste Decon->Waste RemovePPE Remove PPE Correctly Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: Step-by-step workflow for the safe handling of this compound.

References

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  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview.
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  • Tucker Safety. (n.d.). PPE Requirements – OSHA.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Colorado Emergency Preparedness Partnership. (n.d.). Chemical Safety. CEPP.
  • Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methylquinoline.
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  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. NIOSH.
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  • ChemicalBook. (2025, July 5). 3-Methylquinoline - Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Quinolinamine.
  • Fisher Scientific. (2011, June 22). Safety Data Sheet: 5-Aminoquinoline.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • TCI Chemicals. (2024, November 28). Safety Data Sheet.
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  • Benchchem. (n.d.). Proper Disposal of Methyl-d3-amine: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
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Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.